molecular formula C6H4BrNO2 B189399 6-Bromopicolinic acid CAS No. 21190-87-4

6-Bromopicolinic acid

Cat. No.: B189399
CAS No.: 21190-87-4
M. Wt: 202.01 g/mol
InChI Key: XURXQNUIGWHWHU-UHFFFAOYSA-N
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Description

6-Bromopicolinic acid is a useful research compound. Its molecular formula is C6H4BrNO2 and its molecular weight is 202.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XURXQNUIGWHWHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344021
Record name 6-Bromopicolinic acid
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Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21190-87-4
Record name 6-Bromopicolinic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromopyridine-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 6-Bromopicolinic Acid (CAS: 21190-87-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid, with the Chemical Abstracts Service (CAS) number 21190-87-4, is a halogenated pyridine carboxylic acid derivative. Its structure, featuring a carboxylic acid group at the 2-position and a bromine atom at the 6-position of the pyridine ring, makes it a versatile building block in organic synthesis. The presence of the electron-withdrawing carboxylic acid and the reactive bromine atom on the pyridine scaffold allows for a wide range of chemical transformations. This makes this compound a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. Its derivatives have shown potential in the development of kinase inhibitors and other biologically active compounds.[1]

Physicochemical Properties

This compound is typically a white to off-white crystalline solid.[2] It is soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 21190-87-4
Molecular Formula C₆H₄BrNO₂
Molecular Weight 202.01 g/mol
Appearance White to off-white crystalline solid[2]
Melting Point 192-194 °C
Purity Typically ≥97%[4]
SMILES O=C(O)c1cccc(Br)n1
InChI 1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three aromatic protons in the pyridine ring. The exact chemical shifts can vary depending on the solvent used. For a related compound, methyl 6-bromopicolinate, the aromatic protons appear in the range of 7.6-8.1 ppm in CDCl₃.[5]

3.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (165-185 ppm). The carbon atom attached to the bromine will also be significantly shifted.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O170 - 185
C-Br140 - 150
Aromatic C120 - 145

3.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid and the pyridine ring.

Table 3: Characteristic IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Strong, Broad
C=O (Carboxylic acid)1680-1710Strong
C=C, C=N (Aromatic ring)1400-1600Medium to Strong
C-Br500-600Medium to Strong

3.4. Mass Spectrometry

In the mass spectrum, the molecular ion peak (M+) for this compound would be expected at m/z 201 and 203 in an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu).

Synthesis of this compound

There are several synthetic routes to prepare this compound. Two common methods are the oxidation of 6-bromo-2-picoline and the Sandmeyer-type reaction of 2-amino-6-bromopyridine.

G cluster_0 Synthesis of this compound Start Starting Material (e.g., 2-Picoline) Step1 Bromination Start->Step1 Intermediate 6-Bromo-2-picoline Step1->Intermediate Step2 Oxidation (e.g., KMnO4) Intermediate->Step2 Product This compound Step2->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

A simplified workflow for the synthesis of this compound.

4.1. Experimental Protocol: Oxidation of 6-Bromo-2-picoline

This method involves the oxidation of the methyl group of 6-bromo-2-picoline to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Materials:

  • 6-Bromo-2-picoline

  • Potassium permanganate (KMnO₄)

  • Water

  • Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether or Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-bromo-2-picoline in water.

  • Slowly add potassium permanganate in portions to the solution. The reaction is exothermic and the temperature should be monitored.

  • Heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings and concentrate the solution under reduced pressure.

  • Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the crude this compound by vacuum filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water mixture) to obtain the pure product.

Chemical Reactivity and Applications

This compound is a versatile intermediate for the synthesis of a variety of heterocyclic compounds. The carboxylic acid group can undergo esterification and amidation reactions, while the bromine atom is susceptible to nucleophilic substitution and various palladium-catalyzed cross-coupling reactions.

G cluster_1 Reactions of this compound Reactant This compound Suzuki Suzuki Coupling (with Boronic Acid) Reactant->Suzuki Amide Amide Coupling (with Amine) Reactant->Amide Ester Esterification (with Alcohol) Reactant->Ester Product_Suzuki 6-Aryl-picolinic Acid Suzuki->Product_Suzuki Product_Amide Picolinamide Derivative Amide->Product_Amide Product_Ester Picolinate Ester Ester->Product_Ester

Key synthetic transformations of this compound.

5.1. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in forming new carbon-carbon bonds.

5.1.1. Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the 6-aryl-picolinic acid derivative.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10012High
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene1108High

5.2. Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide through reaction with an amine in the presence of a coupling agent.

5.2.1. Experimental Protocol: Amide Coupling

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Coupling agent (e.g., DCC, EDC, HATU)

  • Base (e.g., DIPEA, Et₃N)

  • Solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the coupling agent and stir for a few minutes at room temperature.

  • Add the amine and the base to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate, and purify the crude product by chromatography or recrystallization.

5.3. Esterification

Ester derivatives of this compound can be synthesized via Fischer esterification or by reaction with an alcohol in the presence of a coupling agent.

5.3.1. Experimental Protocol: Fischer Esterification

Materials:

  • This compound

  • Alcohol (used as solvent or in excess)

  • Acid catalyst (e.g., concentrated H₂SO₄)

Procedure:

  • Dissolve or suspend this compound in the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the crude ester.

  • Purify the product by distillation or chromatography.

Safety and Handling

This compound is an irritant. It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other functional materials. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their synthetic endeavors.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid, also known as 6-bromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid.[1] Picolinic acid itself is an endogenous catabolite of the amino acid tryptophan via the kynurenine pathway and has been implicated in a wide range of neuroprotective, immunological, and anti-proliferative effects.[2][3] The strategic placement of a bromine atom on the pyridine ring makes this compound a valuable and versatile synthetic intermediate in the development of pharmaceuticals, agrochemicals, and dyestuffs.[4] Its structure allows for a variety of chemical modifications, particularly in cross-coupling reactions, making it a key building block in the synthesis of more complex molecules. This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for their determination, and its relevance in biological pathways and drug discovery.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, reaction optimization, and formulation.

Table 1: General and Chemical Identifiers for this compound

PropertyValue
IUPAC Name 6-Bromopyridine-2-carboxylic acid
Synonyms This compound[1]
CAS Number 21190-87-4[5]
Molecular Formula C₆H₄BrNO₂[6]
Molecular Weight 202.01 g/mol [6]
Canonical SMILES C1(=C(C(=O)O)N=C(C=C1)Br)[6]
InChI 1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10)[7]
InChIKey XURXQNUIGWHWHU-UHFFFAOYSA-N[7]

Table 2: Physical and Chemical Properties of this compound

PropertyValueSource
Appearance Off-white to tan powder[6]
Melting Point 192-194 °C (lit.)[6][7]
Boiling Point (Predicted) 352.8 ± 27.0 °C[6]
Density (Predicted) 1.813 ± 0.06 g/cm³[6]
pKa (Predicted) 3.25 ± 0.10[6]
Solubility DMSO (Slightly), Methanol (Slightly)[6][6]
0.711 mg/mL[8]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the carboxylic acid group and the bromine atom.

    • ¹³C NMR: The carbon NMR spectrum will display six signals: five for the carbons of the pyridine ring and one for the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, C=C and C=N stretching vibrations from the aromatic ring, and a C-Br stretch at lower wavenumbers.[9][10]

  • Mass Spectrometry (MS) : The mass spectrum will show a characteristic molecular ion peak (M+). Due to the presence of bromine, a prominent M+2 peak of nearly equal intensity to the M+ peak will be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[10][11]

Experimental Protocols

The following are generalized methodologies for the characterization of this compound.

1. Determination of Melting Point

The melting point is a crucial indicator of purity. It is typically determined using a capillary melting point apparatus.

  • Protocol : A small, dry sample of this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is increased at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point. For a pure substance, this range is typically narrow.

2. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Protocol : A sample (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) and placed in an NMR tube.[10] ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Protocol : The IR spectrum is commonly obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.[10]

  • Mass Spectrometry (MS) :

    • Protocol : Mass spectra can be acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a solvent like methanol or acetonitrile and introduced into the ion source. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[10]

G cluster_0 Physicochemical Characterization Workflow synthesis Synthesis & Purification sample_prep Sample Preparation synthesis->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir FTIR Spectroscopy sample_prep->ir ms Mass Spectrometry (HRMS) sample_prep->ms mp Melting Point Analysis sample_prep->mp solubility Solubility Test sample_prep->solubility structure_confirm Structure & Purity Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm mp->structure_confirm data_report Data Reporting solubility->data_report structure_confirm->data_report

Caption: General workflow for the physicochemical analysis of this compound.

Biological Context and Applications in Drug Development

While specific signaling pathways for this compound are not extensively detailed, the parent molecule, picolinic acid, is a key metabolite in the kynurenine pathway, which is integral to tryptophan metabolism.[2] This pathway produces several neuroactive compounds, and imbalances are associated with various neurological and inflammatory disorders.[2][12]

Derivatives of picolinic acid have demonstrated significant potential in drug discovery, exhibiting antitumor and anti-angiogenic effects.[13] For instance, novel picolinic acid derivatives have been shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells.[13]

The primary role of this compound in drug development is as a versatile building block. Its functional groups—the pyridine ring, carboxylic acid, and bromine atom—allow for its use in a variety of synthetic reactions, including the formation of amides and esters, and participation in palladium-catalyzed cross-coupling reactions to create more complex active pharmaceutical ingredients (APIs).[14]

G cluster_pathway Kynurenine Pathway (Simplified) Tryptophan Tryptophan ACMS Aminocarboxymuconate Semialdehyde Tryptophan->ACMS ...multiple steps Picolinic_Acid Picolinic Acid ACMS->Picolinic_Acid enzymatic Quinolinic_Acid Quinolinic Acid (Neurotoxin) ACMS->Quinolinic_Acid non-enzymatic

Caption: Simplified diagram of picolinic acid synthesis in the kynurenine pathway.

G cluster_synthesis Role in Chemical Synthesis start This compound ester Esterification (e.g., Methyl 6-bromopicolinate) start->ester amide Amide Coupling start->amide coupling Cross-Coupling (e.g., Suzuki, Sonogashira) start->coupling products Advanced Intermediates & Active Pharmaceutical Ingredients (APIs) ester->products amide->products coupling->products

Caption: Synthetic utility of this compound as a chemical building block.

Conclusion

This compound is a compound of significant interest to the scientific and pharmaceutical communities. Its well-defined physicochemical properties, combined with its synthetic versatility, establish it as a crucial intermediate in the synthesis of novel compounds. A thorough understanding of its characteristics, as outlined in this guide, is fundamental for its effective application in research and development, particularly in the pursuit of new therapeutic agents.

References

6-Bromopicolinic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromopicolinic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and complex molecular architectures. This document details its fundamental chemical properties, a robust synthesis protocol, and its application in the formation of chiral ligands.

Core Molecular and Physical Data

This compound, also known as 6-bromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. Its chemical structure, featuring a carboxylic acid and a bromine atom on the pyridine ring, makes it a versatile reagent for a variety of chemical transformations.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

ParameterValue
Molecular Formula C₆H₄BrNO₂[1]
Molecular Weight 202.01 g/mol [1]
CAS Number 21190-87-4
Melting Point 192-194 °C
Appearance White to off-white solid/powder
Synonyms 6-Bromopyridine-2-carboxylic acid

Synthesis of this compound: An Experimental Protocol

The following protocol for the synthesis of this compound is adapted from established methodologies, such as the oxidation of 6-bromo-2-methylpyridine.[2] This method provides a reliable route to high-purity this compound suitable for research and development purposes.

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Workup R1 6-Bromo-2-methylpyridine P1 This compound R1->P1 Oxidation R2 Potassium Permanganate (KMnO₄) R2->P1 R3 Water (H₂O) R3->P1 Solvent C1 Temperature: 60-65°C C2 Reaction Time: 6 hours W1 Filtration P1->W1 Post-reaction W2 Acidification (HCl) to pH 1.5-2 W1->W2 W3 Isolation (Filtration, Washing, Drying) W2->W3

Caption: Reaction scheme for the synthesis of this compound.

Materials and Equipment
  • 6-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • 10% Hydrochloric acid (HCl)

  • Water

  • Reaction flask equipped with a mechanical stirrer, thermometer, and condenser

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter or pH paper

Procedure
  • Reaction Setup: In a reaction flask, combine 6-bromo-2-methylpyridine (e.g., 28.6 g) and water (e.g., 600 mL).[2]

  • Heating: Begin stirring the mixture and heat it to 60°C.[2]

  • Addition of Oxidant: Once the temperature is stable, add potassium permanganate (e.g., 68.3 g) in batches over a period of time.[2]

  • Reaction: After the addition is complete, maintain the reaction temperature and continue stirring for 6 hours.[2]

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove manganese dioxide precipitate.[2]

  • Acidification: Adjust the pH of the filtrate to 1.5-2 using a 10% solution of hydrochloric acid. This will cause the this compound to precipitate out of the solution.[2]

  • Isolation: Collect the white solid product by filtration. Wash the solid with cold water and then dry it thoroughly.[2]

  • Purity Analysis: The purity of the obtained this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC).[2]

Application in Organic Synthesis: A Workflow Example

This compound is a valuable precursor in the synthesis of more complex molecules. A notable application is in the preparation of chiral 2,2'-dipyridylamines, which are important ligands in asymmetric catalysis. The following diagram illustrates the logical workflow for this synthetic application.

G Workflow: Synthesis of Chiral 2,2'-Dipyridylamines cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_cross_coupling Step 3: Cross-Coupling Reaction start This compound activate Reaction with Thionyl Chloride (SOCl₂) or similar activating agent start->activate acyl_chloride 6-Bromo-2-picolinoyl chloride intermediate activate->acyl_chloride coupling Nucleophilic Acyl Substitution acyl_chloride->coupling chiral_amine Chiral Amine chiral_amine->coupling amide_intermediate Chiral Amide Intermediate coupling->amide_intermediate suzuki_coupling Suzuki Cross-Coupling amide_intermediate->suzuki_coupling pyridine_boronic_acid Pyridine-2-boronic acid derivative pyridine_boronic_acid->suzuki_coupling pd_catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) and Base pd_catalyst->suzuki_coupling final_product Chiral 2,2'-Dipyridylamine suzuki_coupling->final_product

References

The Solubility Profile of 6-Bromopicolinic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid is a substituted pyridine carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its chemical structure, featuring a bromine atom and a carboxylic acid group on a pyridine ring, imparts a specific polarity that dictates its solubility in different solvent systems. Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, enabling proper solvent selection for reactions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound in organic solvents, details established experimental protocols for solubility determination, and presents a logical workflow for this analytical process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₄BrNO₂
Molecular Weight 202.01 g/mol
Appearance Off-white to tan powder
Melting Point 192-194 °C
pKa 3.25 (Predicted)

Solubility Data

Currently, publicly available quantitative solubility data for this compound in a range of organic solvents is limited. The information is primarily qualitative, describing its general behavior in different solvent classes. The following table summarizes the available qualitative solubility information.

SolventSolvent ClassSolubility
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly Soluble[1][2][3]
MethanolPolar ProticSlightly Soluble[1][2]
Alcohols (general)Polar ProticSoluble[4]
WaterPolar ProticSoluble[4]
Non-polar solventsNon-polarLess Soluble[4]

The polar nature of the carboxylic acid and the pyridine nitrogen atom suggests a preference for polar solvents capable of hydrogen bonding and dipole-dipole interactions. The bromine atom, while contributing to the molecular weight and size, has a more moderate effect on the overall polarity.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.

The Shake-Flask Method

This method is widely regarded as the most reliable for measuring the thermodynamic solubility of a compound.[5][6][7] It involves equilibrating an excess amount of the solid compound with the solvent of interest over a defined period.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath, typically at 25 °C or 37 °C, depending on the application. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium.[8] The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant. To prevent precipitation, it may be necessary to immediately dilute the sample with a suitable solvent in which the compound is highly soluble.

  • Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. HPLC is advantageous as it can separate the analyte from any potential impurities.[5]

  • Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Turbidimetric Method

This is a higher-throughput method often used in early drug discovery to determine kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble, such as DMSO.

  • Titration: Add small, precise volumes of the stock solution to a buffered aqueous solution or the organic solvent of interest in a multi-well plate.

  • Turbidity Measurement: After each addition, measure the turbidity of the solution using a nephelometer or a plate reader capable of light scattering measurements.

  • Solubility Determination: The point at which a significant increase in turbidity is observed corresponds to the precipitation of the compound. The concentration at this point is taken as the kinetic solubility.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with known solvent volume A->B C Seal and place in shaker bath at constant temperature B->C D Agitate for 24-72 hours C->D E Allow solid to settle or centrifuge D->E F Withdraw supernatant E->F G Dilute sample F->G H Quantify concentration (e.g., by HPLC) G->H I Calculate Solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in the literature, its qualitative solubility profile indicates a preference for polar solvents. For applications requiring precise solubility values, the shake-flask method is the recommended experimental protocol. The methodologies and workflow provided in this guide offer a robust framework for researchers and drug development professionals to accurately determine the solubility of this compound, facilitating its effective use in scientific research and development.

References

6-Bromopicolinic Acid: A Comprehensive Safety and Handling Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Bromopicolinic acid (CAS No: 21190-87-4) is a halogenated pyridine derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its reactivity and structural importance necessitate a thorough understanding of its safety profile for researchers, scientists, and drug development professionals. This technical guide provides a consolidated overview of the critical safety data, handling procedures, and hazard management protocols for this compound, compiled from multiple safety data sheets (SDS).

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These values are essential for safe storage, handling, and experimental design.

PropertyValueSource
Molecular Formula C₆H₄BrNO₂[2][3]
Molecular Weight 202.01 g/mol [2][3]
Appearance Off-white to tan powder[2]
Melting Point 192-194 °C[1][2][4]
Boiling Point 352.792 °C at 760 mmHg[2]
Flash Point 167.163 °C[2]
Density 1.814 g/cm³[2]
Vapor Pressure 1.39 x 10⁻⁵ mmHg at 25°C[2]
pKa 3.25 ± 0.10 (Predicted)[2]
Solubility Slightly soluble in DMSO and Methanol[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements, which are critical for risk assessment in a laboratory setting.

GHS Hazard Classification
Hazard ClassCategoryGHS CodeDescriptionSource
Skin Corrosion/Irritation2H315Causes skin irritation[3]
Serious Eye Damage/Irritation2H319Causes serious eye irritation[3]
Specific Target Organ Toxicity (Single Exposure)3H335May cause respiratory irritation[3]
Signal Words and Hazard Statements
ElementValueSource
Signal Word Warning
Hazard Statements H315, H319, H335
Older Hazard Codes Xi (Irritant)[2]
Water Hazard Class (Germany) WGK 3 (Highly hazardous for water)[2]

Experimental Protocols and Toxicological Information

Methodologies for Hazard Determination

Standard Safety Data Sheets, including those for this compound, provide the results of hazard assessments (e.g., "Skin Irritation, Category 2") as per regulatory guidelines like the Globally Harmonized System (GHS). However, these documents do not typically include detailed experimental protocols (e.g., specific OECD guidelines followed for animal testing or in vitro studies) used to arrive at these classifications. The classifications are based on data that may not be publicly available or is proprietary to the manufacturer.

Summary of Toxicological Effects

The toxicological properties of this compound have not been fully investigated.[3] No quantitative acute toxicity data (e.g., LD50 or LC50) is available in the reviewed safety data sheets.[3] The primary health effects are related to its irritant properties.

  • Carcinogenicity: The substance is not listed as a carcinogen by major regulatory and scientific bodies including IARC, NTP, ACGIH, and OSHA.[3]

Exposure Control and First Aid

The following diagram illustrates the logical workflow for responding to an exposure event and the necessary personal protective equipment (PPE) to prevent it.

Hazard_Response_Workflow cluster_prevention Prevention & Exposure Control cluster_response First Aid & Emergency Response cluster_outcome Medical Assessment PPE Required Personal Protective Equipment (PPE) - Protective Gloves - Safety Goggles / Face Shield - N95 Dust Mask Handling Safe Handling Procedures - Use in well-ventilated area - Avoid dust formation - Wash hands thoroughly after handling Storage Proper Storage - Keep container tightly closed - Store in a cool, dry place - Store locked up Exposure Exposure Occurs Inhalation Inhalation: Remove to fresh air. Keep comfortable for breathing. Exposure->Inhalation H335 Skin Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. Exposure->Skin H315 Eyes Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. Exposure->Eyes H319 Medical_Advice Seek Medical Advice/Attention - If irritation persists (skin/eyes) - If feeling unwell (inhalation) Inhalation->Medical_Advice Skin->Medical_Advice Eyes->Medical_Advice

Caption: Hazard Response and Personal Protection Workflow for this compound.

Handling, Storage, and Disposal

Safe Handling and Personal Protection

Given its irritant nature, strict adherence to safety protocols is mandatory when handling this compound.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3] Eyewash stations and safety showers must be readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

    • Respiratory Protection: For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator (such as an N95) is recommended.

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of the compound and to ensure safety.

  • Requirements: Store in a dry, cool, and well-ventilated place.[3]

  • Container: Keep the container tightly closed and sealed in a dry environment.[2][3]

  • Security: It is recommended to store the material in a locked-up area.[3]

  • Incompatibilities: Avoid storage with strong oxidizing agents.[3]

Disposal Considerations

Waste disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] It is recommended to dispose of contents/container to an approved waste disposal plant.[3]

Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal conditions.[3]

  • Chemical Stability: The compound is stable under recommended storage conditions.[3]

  • Hazardous Reactions: No hazardous polymerization is expected to occur.[3]

  • Conditions to Avoid: Incompatible products and conditions that could lead to dust formation.[3]

  • Incompatible Materials: Strong oxidizing agents.[3]

  • Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

References

A Technical Guide to High-Purity 6-Bromopicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Bromopicolinic acid, a halogenated pyridine derivative, is a critical building block in modern medicinal chemistry. Its versatile reactivity makes it an essential intermediate in the synthesis of a wide array of complex molecules, most notably in the development of targeted therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity this compound, including its commercial availability, key applications with detailed experimental protocols, and its role in the synthesis of bioactive compounds targeting specific signaling pathways.

Commercial Suppliers and Specifications

High-purity this compound (CAS No. 21190-87-4) is readily available from a range of commercial chemical suppliers. The material is typically offered as a white to off-white crystalline solid. Purity levels are generally high, with most suppliers providing grades of ≥97% or ≥98%, as determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Below is a summary of typical product specifications from various commercial suppliers. It is important to note that specifications can vary by supplier and batch, and it is always recommended to consult the supplier-specific Certificate of Analysis (CoA) for the most accurate data.

Parameter Typical Specification
CAS Number 21190-87-4
Molecular Formula C₆H₄BrNO₂[1][2]
Molecular Weight 202.01 g/mol [1][2]
Appearance White to off-white crystalline powder
Purity (by GC/HPLC) ≥97% to ≥99%[1]
Melting Point 192-194 °C
Solubility Soluble in polar organic solvents
Storage Store at room temperature[1]

Note: This table represents a compilation of data from multiple supplier sources. For lot-specific data, please refer to the Certificate of Analysis from your chosen supplier.

Application in the Synthesis of Bioactive Molecules: PARP-1 Inhibitors

A significant application of this compound in drug discovery is its use as a key intermediate in the synthesis of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors.[3][4] PARP-1 is a crucial enzyme in the DNA damage repair pathway, and its inhibition is a clinically validated strategy for the treatment of certain cancers, particularly those with deficiencies in other DNA repair mechanisms, such as BRCA1/2 mutations.

Experimental Protocol: Synthesis of a Pyridopyridazinone-based PARP-1 Inhibitor Intermediate

The following is a representative experimental protocol adapted from the literature for the synthesis of a key intermediate derived from this compound, which is then elaborated to form a potent PARP-1 inhibitor.[3]

Step 1: Esterification of this compound

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Reaction Conditions: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 6-bromopicolinate, can be purified by column chromatography on silica gel.

Step 2: Hydrazinolysis of Methyl 6-Bromopicolinate

  • Reaction Setup: Dissolve methyl 6-bromopicolinate (1.0 eq) in ethanol (15 mL/mmol). Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the reaction mixture at reflux for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the mixture and remove the solvent under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield 6-bromopicolinohydrazide.

This intermediate, 6-bromopicolinohydrazide, serves as a crucial precursor for the construction of the pyridopyridazinone scaffold found in a novel class of PARP-1 inhibitors.[3]

Signaling Pathways and Mechanism of Action

The ultimate bioactive molecules synthesized from this compound, in this case, PARP-1 inhibitors, function by interrupting a key DNA repair pathway in cancer cells.

PARP-1 and the DNA Damage Repair Pathway

The diagram below illustrates the role of PARP-1 in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 detects PAR Poly(ADP-ribose) (PAR) chain synthesis PARP1->PAR catalyzes Apoptosis Cell Death (Apoptosis) PARP1->Apoptosis inhibition leads to unrepaired DNA breaks and Recruitment Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP-1 Inhibitor (derived from this compound) Inhibitor->PARP1 blocks

Caption: Role of PARP-1 in DNA repair and its inhibition.

In normal cells, PARP-1 detects single-strand DNA breaks and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins to the site of damage. In cancer cells with deficient homologous recombination repair (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of unrepaired DNA double-strand breaks during replication, ultimately resulting in cell death (synthetic lethality).

Experimental Workflow: Synthesis and Evaluation

The overall workflow from the starting material to the evaluation of the final bioactive compound is a multi-step process.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation 6-Bromopicolinic_Acid This compound Intermediate Key Intermediate (e.g., 6-bromopicolinohydrazide) 6-Bromopicolinic_Acid->Intermediate Esterification & Hydrazinolysis Final_Compound Final Bioactive Compound (PARP-1 Inhibitor) Intermediate->Final_Compound Cyclization & Further Modification Enzymatic_Assay Enzymatic Assay (IC50 determination for PARP-1) Final_Compound->Enzymatic_Assay Cell-based_Assay Cell-based Assays (e.g., cancer cell line viability) Enzymatic_Assay->Cell-based_Assay In_Vivo_Studies In Vivo Studies (e.g., animal models) Cell-based_Assay->In_Vivo_Studies

Caption: General workflow for synthesis and biological evaluation.

This workflow highlights the journey from a commercially available starting material to a potential drug candidate, underscoring the importance of high-purity this compound in ensuring the quality and reproducibility of these complex synthetic and evaluative processes.

Conclusion

High-purity this compound is a cornerstone building block for the synthesis of innovative therapeutics, particularly in the field of oncology. Its reliable commercial availability and well-understood reactivity provide a solid foundation for the development of novel bioactive molecules. The detailed experimental protocols and understanding of the target signaling pathways, as exemplified by the synthesis of PARP-1 inhibitors, empower researchers to leverage this versatile intermediate in their drug discovery and development endeavors. As the demand for targeted therapies continues to grow, the importance of high-quality chemical building blocks like this compound will undoubtedly increase.

References

The Fundamental Reactivity of the Pyridine Ring in 6-Bromopicolinic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the fundamental reactivity of the pyridine ring in 6-Bromopicolinic acid. The presence of a bromine atom at the 6-position and a carboxylic acid group at the 2-position significantly influences the electron density and, consequently, the chemical behavior of the pyridine core. This document details the electronic effects of these substituents, explores the molecule's susceptibility to various reaction types, and provides insights into its synthetic utility.

Electronic Landscape of the Pyridine Ring

The reactivity of the pyridine ring in this compound is dictated by the interplay of the electron-withdrawing effects of the nitrogen atom, the carboxylic acid group, and the bromine atom. The nitrogen atom, being more electronegative than carbon, inherently reduces the electron density of the ring, making it less susceptible to electrophilic attack compared to benzene.

The carboxylic acid group at the 2-position further deactivates the ring towards electrophilic substitution through its electron-withdrawing resonance and inductive effects. Conversely, the bromine atom at the 6-position, while inductively withdrawing, can also donate electron density to the ring through resonance, albeit weakly. This complex electronic environment governs the regioselectivity and feasibility of various chemical transformations.

Reactivity Towards Electrophilic Aromatic Substitution

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[2][3] This deactivation is further intensified in this compound by the presence of the carboxylic acid group. Electrophilic attack, if it occurs, is predicted to proceed at the positions meta to the nitrogen and ortho/para to the bromine, which is the C-3 or C-5 position. However, forcing conditions are typically required, and yields are often low. Common EAS reactions like nitration and halogenation are challenging on such a deactivated pyridine ring.

Reactivity Towards Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The bromine atom at the 6-position, which is para to the nitrogen atom, is an excellent leaving group in such reactions. The presence of the electron-withdrawing carboxylic acid group further activates the ring towards nucleophilic attack. Nucleophiles will preferentially attack the C-6 position, leading to the displacement of the bromide ion. This reactivity is a key feature for the functionalization of the 6-position of the picolinic acid scaffold.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position of this compound serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and a boronic acid or ester. This compound can readily participate in this reaction to form 6-aryl or 6-heteroarylpicolinic acids. The reaction typically proceeds with high yields and tolerates a wide range of functional groups.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)2 / SPhosNa3PO4Toluene/H2O15[4]
2,3-DibromobenzofuranTriarylbismuthPd(OAc)2 / PPh3K2CO3TolueneHigh[4]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh3)4K3PO41,4-DioxaneGood[5]
2-bromopyridinespyridyl boronic acidsPd(PPh3)4Na2CO3-50-65[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds. This compound can be coupled with a variety of primary and secondary amines to yield 6-aminopicolinic acid derivatives, which are important building blocks in medicinal chemistry.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromo-Heterocycles

Bromo-Heterocycle SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-bromo-6-methyl pyridine(+/-)-trans-1,2-diaminocyclohexane[Pd2(dba)3] / (±)-BINAPNaOBu-tToluene60[7]
2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolinesMorpholine/Pyrrolidine---60-88[8]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound (Adapted from similar reactions)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and the degassed solvent to the flask under the inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination of this compound (Adapted from similar reactions)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., BINAP, Xantphos, 2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Add this compound and the amine to the tube.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 6-aminopicolinic acid derivative.

Visualization of Reactivity Principles

The following diagrams illustrate the key logical relationships governing the reactivity of the pyridine ring in this compound.

logical_relationship_reactivity Factors Influencing Pyridine Ring Reactivity in this compound Substituents Substituents (Br at C6, COOH at C2) ElectronicEffects Combined Electronic Effects (Inductive & Resonance) Substituents->ElectronicEffects PyridineRing Pyridine Ring (Inherently Electron-Deficient) PyridineRing->ElectronicEffects Reactivity Overall Reactivity Profile ElectronicEffects->Reactivity Electrophilic Electrophilic Substitution (Deactivated) Reactivity->Electrophilic Nucleophilic Nucleophilic Substitution (Activated at C6) Reactivity->Nucleophilic MetalCatalyzed Metal-Catalyzed Coupling (Versatile at C6) Reactivity->MetalCatalyzed experimental_workflow_suzuki General Experimental Workflow for Suzuki Coupling Start Start Reagents Combine Reactants: This compound, Boronic Acid, Base Start->Reagents Inert Establish Inert Atmosphere (Ar/N2) Reagents->Inert Catalyst Add Pd Catalyst and Solvent Inert->Catalyst Heat Heat and Stir (80-100°C, 4-24h) Catalyst->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

A Comprehensive Technical Guide to the Spectroscopic Data of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-bromopicolinic acid, a valuable building block in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide also includes generalized experimental protocols for acquiring such data, aimed at ensuring reproducibility and accuracy in research settings.

Spectroscopic Data Summary

The molecular formula for this compound is C₆H₄BrNO₂, with a molecular weight of 202.01 g/mol . The spectroscopic data presented below are essential for the structural elucidation and purity assessment of this compound.

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Spectral Data (Predicted)

While specific experimental data for this compound was not found in the search results, the following table outlines the predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz. These predictions are based on the analysis of similar pyridine-based carboxylic acids and general principles of NMR spectroscopy.[1]

Protons on Pyridine RingPredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
H-37.8 - 8.2d~8.0
H-47.6 - 8.0t~7.8
H-57.9 - 8.3d~7.6
Carboxylic Acid Proton10.0 - 13.0br s-

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts for this compound are listed below. These are estimated based on typical values for substituted pyridines and carboxylic acids.[2][3]

Carbon AtomPredicted Chemical Shift (δ) [ppm]
C-2 (Carboxylic Acid)165 - 175
C-3125 - 135
C-4138 - 148
C-5122 - 132
C-6 (C-Br)140 - 150
Carbonyl Carbon (C=O)170 - 185

IR spectroscopy is used to identify the functional groups present in a molecule. The following table lists the characteristic absorption bands for this compound.[4][5][6]

Wavenumber (cm⁻¹)BondFunctional GroupIntensity
2500-3300O-HCarboxylic AcidBroad
1690-1760C=OCarboxylic AcidStrong
1550-1600C=C, C=NAromatic RingMedium-Strong
1000-1200C-OCarboxylic AcidMedium
515-690C-BrBromoalkaneStrong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, electron ionization (EI) is a common method.[7][8]

m/zInterpretation
201/203[M]⁺ Molecular ion peak (presence of Br isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio)
184/186[M-OH]⁺
156/158[M-COOH]⁺
77[C₅H₄N]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound.

  • Sample Preparation :

    • Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition :[9]

    • ¹H NMR :

      • Use a standard one-pulse sequence.

      • Set the spectral width to 0-15 ppm.

      • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR :

      • Use a proton-decoupled pulse sequence.

      • Set the spectral width to 0-220 ppm.

      • A greater number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.[10]

  • Data Processing :

    • Apply Fourier transformation to the acquired data.

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Sample Preparation (Thin Solid Film Method) :[11]

    • Dissolve a small amount of this compound in a volatile solvent (e.g., methylene chloride or acetone).

    • Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

  • Data Acquisition :[12]

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty salt plate.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing :

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Identify and label the significant absorption peaks.

  • Sample Introduction :[8]

    • Introduce a small amount of the solid this compound sample into the mass spectrometer via a direct insertion probe.

    • The sample is heated to ensure it is in the gas phase.

  • Ionization and Analysis :[7]

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.

  • Data Interpretation :[13]

    • The mass spectrum is plotted as relative abundance versus m/z.

    • Identify the molecular ion peak, which corresponds to the molecular weight of the compound. The characteristic isotopic pattern for bromine should be observed.[14]

    • Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Structure Elucidation Sample This compound (Solid) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Film on Salt Plate Sample->IR_Prep MS_Prep Introduce via Direct Insertion Probe Sample->MS_Prep NMR_Acq ¹H and ¹³C NMR Data Acquisition NMR_Prep->NMR_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR_Acq->NMR_Data Analysis Combine and Interpret Data NMR_Data->Analysis IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data IR_Data->Analysis MS_Acq Electron Ionization and Mass Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data MS_Data->Analysis Structure Confirm Structure of This compound Analysis->Structure

References

Unlocking the Potential of 6-Bromopicolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Drug Discovery and Materials Science

Introduction: 6-Bromopicolinic acid, a halogenated derivative of picolinic acid, has emerged as a molecule of significant interest for researchers in medicinal chemistry, materials science, and catalysis. Its unique structural features, including a pyridine ring, a carboxylic acid group, and a reactive bromine atom, make it a versatile building block for the synthesis of a diverse range of functional molecules. This technical guide provides a comprehensive overview of the potential research areas involving this compound, offering insights into its synthesis, derivatization, and applications, with a focus on anticancer and antimicrobial activities, coordination chemistry, and catalysis.

Core Chemical Properties and Synthesis

This compound (C₆H₄BrNO₂) is a white crystalline solid with a molecular weight of approximately 202.01 g/mol and a melting point in the range of 192-194 °C.[1] It is sparingly soluble in water but shows better solubility in organic solvents. The presence of the bromine atom at the 6-position of the pyridine ring provides a reactive handle for various chemical modifications, including cross-coupling reactions and nucleophilic substitutions, allowing for the introduction of diverse functionalities.

A common synthetic route to this compound involves the oxidation of 2-bromo-6-methylpyridine. This transformation can be achieved using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous medium. The reaction is typically carried out at elevated temperatures, and upon completion, the product is isolated by acidification of the reaction mixture.

Potential Research Area 1: Anticancer Drug Discovery

The pyridine scaffold is a common motif in many anticancer agents, and derivatives of picolinic acid have shown promise as inhibitors of various cancer-related targets.[2][3][4][5][6] Research into this compound derivatives as potential anticancer agents is a burgeoning field. The bromine atom allows for the facile introduction of various substituents that can modulate the compound's biological activity and target specificity.

One promising avenue of investigation is the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a tyrosine kinase that is often overexpressed in various cancers, and its inhibition is a validated strategy for cancer therapy.[1][3][7][8][9] Picolinic acid derivatives have been explored as EGFR inhibitors, and the 6-bromo substituent can serve as a key anchoring point for moieties that interact with the kinase domain.[3]

Potential Signaling Pathway for Anticancer Activity:

Derivatives of this compound could potentially exert their anticancer effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the p53 and JNK pathways.[2]

anticancer_pathway cluster_cell Cancer Cell 6-Bromopicolinic_Acid_Derivative This compound Derivative EGFR EGFR 6-Bromopicolinic_Acid_Derivative->EGFR Inhibition p53 p53 EGFR->p53 Activation JNK JNK EGFR->JNK Activation Cell_Cycle_Arrest G2/M Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis JNK->Apoptosis

Figure 1. Potential signaling pathway for anticancer activity.

Quantitative Data on Anticancer Activity of Related Bromo-Aromatic Compounds:

While specific IC₅₀ values for direct derivatives of this compound are not yet widely published, data from related brominated heterocyclic compounds highlight the potential of this chemical space.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Bromophenol DerivativesA549 (Lung)3.54[10]
Bel7402 (Liver)3.18[10]
KB (Oral)3.09[10]
HCT-116 (Colon)1.32 - 20.4[10]
6-Bromoquinazoline DerivativesMCF-7 (Breast)0.53 - 46.6[11]
SW480 (Colon)1.95[11]

Potential Research Area 2: Antimicrobial Drug Development

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. Halogenated compounds, including those containing bromine, have a long history of use as antimicrobial agents.[12] Derivatives of this compound, particularly amides and esters, present a promising area for the development of new antibacterial and antifungal drugs.

The mechanism of action of such compounds could involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[12] The lipophilicity and electronic properties of the molecule, which can be fine-tuned through derivatization at the bromine and carboxylic acid positions, are critical for its antimicrobial efficacy.

Quantitative Data on Antimicrobial Activity of Related Bromo-Compounds:

Minimum Inhibitory Concentration (MIC) values for related brominated compounds suggest the potential for developing potent antimicrobial agents from a this compound scaffold.

Compound ClassBacterial StrainMIC (µg/mL)Reference
6-Bromoindolglyoxylamido derivativesStaphylococcus aureus-[12]
Pseudomonas aeruginosa-[12]
Phloroglucinol derivativesMRSA0.98[13]
Staphylococcus albus-[13]
Volatile Metabolites of Marine StreptomycesKlebsiella pneumoniae31.25[14]
Staphylococcus epidermidis15.62[14]
Micrococcus luteus7.8[14]

Potential Research Area 3: Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The picolinate moiety is an excellent chelating ligand for a wide range of metal ions. This compound can act as a bidentate ligand, coordinating to metal centers through the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The presence of the bromine atom can influence the electronic properties of the resulting metal complex and its crystal packing. The crystal structure of a zinc complex with a ligand derived from a related 6-bromopyridine compound has been reported, demonstrating a distorted tetrahedral geometry.[15]

This coordinating ability makes this compound a valuable linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[16][17][18][19][20] By varying the metal nodes and the organic linkers, the pore size, shape, and functionality of MOFs can be tailored. The bromine atom on the picolinate linker can be used for post-synthetic modification of the MOF, allowing for the introduction of additional functionalities.

Experimental Workflow for MOF Synthesis:

mof_synthesis_workflow Start Start Dissolve_Linker Dissolve this compound in Solvent (e.g., DMF) Start->Dissolve_Linker Dissolve_Metal_Salt Dissolve Metal Salt (e.g., Zn(NO3)2) in Solvent Start->Dissolve_Metal_Salt Mix_Solutions Mix Solutions Dissolve_Linker->Mix_Solutions Dissolve_Metal_Salt->Mix_Solutions Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Mix_Solutions->Solvothermal_Reaction Cooling_Crystallization Cooling and Crystallization Solvothermal_Reaction->Cooling_Crystallization Isolation_Washing Isolate Crystals by Filtration and Wash with Solvent Cooling_Crystallization->Isolation_Washing Drying Dry the MOF Crystals Isolation_Washing->Drying Characterization Characterize MOF (PXRD, TGA, SEM, etc.) Drying->Characterization End End Characterization->End

Figure 2. General experimental workflow for MOF synthesis.

Potential Research Area 4: Catalysis

Metal complexes containing picolinate-type ligands have shown catalytic activity in a variety of organic transformations. The electronic and steric properties of the ligand can be tuned to optimize the performance of the catalyst. This compound can be used to synthesize novel ligands for homogeneous and heterogeneous catalysis. For instance, palladium complexes bearing picolinate-derived ligands have been investigated for their efficacy in C-C coupling reactions like the Heck and Suzuki reactions.[21][22][23][24] The bromine atom on the ligand could potentially participate in or influence the catalytic cycle.

Experimental Protocols

Synthesis of this compound (Proposed Method):

This protocol is adapted from the general procedure for the oxidation of alkylpyridines.[25]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-bromo-6-methylpyridine (1.0 eq) in water.

  • Addition of Oxidant: Heat the suspension to 60-70 °C and add potassium permanganate (KMnO₄) (3.0-4.0 eq) portion-wise over a period of 1-2 hours, maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture vigorously at reflux (around 100 °C) for 4-6 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Product Isolation: Combine the filtrate and washings and acidify to pH 2-3 with concentrated hydrochloric acid. The white precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis of 6-Bromopicolinamide Derivatives (General Procedure):

  • Acid Chloride Formation: Suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (excess) and add a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours.

  • Removal of Excess Reagent: After cooling, remove the excess thionyl chloride under reduced pressure.

  • Amidation: Dissolve the resulting crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF). Cool the solution to 0 °C and add the desired amine (1.1 eq) and a base such as triethylamine (1.2 eq) dropwise.

  • Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the desired 6-bromopicolinamide derivative.

Conclusion

This compound is a highly versatile and valuable building block with significant potential across multiple scientific disciplines. Its accessible synthesis and the reactivity of its functional groups provide a rich platform for the development of novel compounds with interesting biological activities and material properties. The exploration of its derivatives as anticancer and antimicrobial agents, its use as a ligand in coordination chemistry and catalysis, and its incorporation into metal-organic frameworks represent exciting and promising areas for future research. This technical guide serves as a foundational resource to inspire and facilitate further investigation into the vast potential of this compound.

References

The Ascending Trajectory of Picolinic Acid Derivatives: A Technical Guide to Discovery, Synthesis, and Biological Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, has emerged from its origins as a simple tryptophan metabolite to become a cornerstone in the development of novel therapeutics and chemical probes.[1] Its inherent ability to chelate metal ions, coupled with a versatile pyridine scaffold, has provided a fertile ground for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery and history of picolinic acid derivatives, detailed experimental protocols for their synthesis, and a thorough exploration of their modulation of key signaling pathways. Quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of the core concepts.

Historical Perspective and Key Discoveries

The journey of picolinic acid began with its identification as a catabolite of the essential amino acid L-tryptophan.[2] Early research focused on its physiological roles, particularly its function as a chelating agent for divalent and trivalent metal ions, which is crucial for their absorption and transport in biological systems.[2] The significance of picolinic acid in drug development became more apparent with the discovery of its derivatives' broad-ranging biological effects, including neuroprotective, immunological, and anti-proliferative activities.[2] A notable early derivative, chromium picolinate, gained widespread attention as a nutritional supplement.

The evolution of synthetic methodologies has been pivotal in expanding the chemical space of picolinic acid derivatives. The initial synthesis often involved the oxidation of 2-methylpyridine (α-picoline).[1] Over time, more sophisticated and efficient synthetic routes have been developed, enabling the introduction of a wide variety of functional groups onto the pyridine ring, leading to the discovery of derivatives with tailored biological activities.

Physicochemical Properties of Picolinic Acid and Its Derivatives

The biological activity and pharmacokinetic profile of picolinic acid derivatives are intrinsically linked to their physicochemical properties. The pyridine nitrogen and the carboxylic acid group are the primary determinants of these properties, influencing factors such as acidity (pKa), lipophilicity (logP), and solubility. The strategic modification of the pyridine ring with various substituents allows for the fine-tuning of these parameters to optimize drug-like characteristics.

DerivativeMolecular FormulaMolecular Weight ( g/mol )pKalogPIC50 (mM) vs. CHO CellsReference
Picolinic acidC6H5NO2123.115.20.491.2[2][3]
Fusaric acidC10H13NO2179.21--0.032[2]
3-Hydroxypicolinic acidC6H5NO3139.11--0.18[2]
PicloramC6H3Cl3N2O2241.46--1.0[2]
6-Bromopicolinic acidC6H4BrNO2202.01--1.5[2]
6-Methylpicolinic acidC7H7NO2137.14--2.0[2]
Dipicolinic acidC7H5NO4167.12--2.5[2]
Isonicotinic acidC6H5NO2123.11--3.0[2]
Picolinic acid N-oxideC6H5NO3139.11--4.0[2]
Nicotinic acidC6H5NO2123.11--5.0[2]
6-Hydroxypicolinic acidC6H5NO3139.11--25.85[2]

Synthesis of Picolinic Acid Derivatives: Experimental Protocols

The synthesis of picolinic acid derivatives is a cornerstone of their development for various applications. A variety of synthetic strategies have been developed to introduce diverse functional groups onto the picolinic acid scaffold.

General Synthesis of Picolinic Acid from α-Picoline

A traditional and effective method for the synthesis of picolinic acid is the oxidation of α-picoline using a strong oxidizing agent like potassium permanganate.

Experimental Protocol:

  • Reaction Setup: In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 50 g (0.54 mole) of α-picoline in 2500 mL of water.

  • Oxidation: Add 90 g (0.57 mole) of potassium permanganate to the solution. Heat the mixture on a steam bath until the purple color of the permanganate disappears (approximately 1 hour).

  • Second Oxidation: Add a second 90 g portion of potassium permanganate, followed by 500 mL of water. Continue heating until the purple color is no longer visible (approximately 2-2.5 hours).

  • Workup: Allow the reaction mixture to cool slightly and filter to remove the precipitated manganese oxides. Wash the filter cake with 1 L of hot water.

  • Concentration and Acidification: Concentrate the filtrate under reduced pressure to a volume of 150-200 mL. Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.

  • Isolation: Evaporate the acidified solution to dryness under reduced pressure. Reflux the solid residue with 250 mL of 95% ethanol, filter, and repeat the extraction with 150 mL of 95% ethanol.

  • Crystallization: Pass dry hydrogen chloride gas into the combined ethanolic filtrates until crystals of picolinic acid hydrochloride begin to separate. Chill the solution to approximately 10°C and continue bubbling with hydrogen chloride until the solution is saturated.

  • Final Product: Filter the crystals of picolinic acid hydrochloride and air-dry.

G cluster_synthesis General Synthesis Workflow start Start reactants α-Picoline + KMnO4 start->reactants reaction Oxidation (Heating) reactants->reaction filtration Filtration reaction->filtration concentration Concentration filtration->concentration acidification Acidification (HCl) concentration->acidification extraction Ethanolic Extraction acidification->extraction crystallization Crystallization (HCl gas) extraction->crystallization product Picolinic Acid Hydrochloride crystallization->product

A generalized workflow for the synthesis of picolinic acid.
Synthesis of 4-Aminopicolinic Acid

The synthesis of aminopicolinic acid derivatives often involves the nitration of a picolinic acid precursor followed by reduction.

Experimental Protocol:

  • Nitration: To a mixture of fuming nitric acid and sulfuric acid, add picolinic acid N-oxide. Heat the reaction mixture at 120-130°C for 2.5 hours to yield 4-nitropicolinic acid N-oxide.[1]

  • Reduction: Reduce the 4-nitropicolinic acid N-oxide using catalytic hydrogenation (H2, Pd/C) in a mixture of acetic acid and acetic anhydride at room temperature under 60 psi for 48 hours to obtain 4-aminopicolinic acid.[1]

Synthesis of Picolinic Acid Esters

Esterification of picolinic acid can be achieved through the formation of an acid chloride intermediate followed by reaction with an alcohol.

Experimental Protocol:

  • Acid Chloride Formation: React picolinic acid with thionyl chloride in the presence of a catalytic amount of DMF.[4]

  • Esterification: React the resulting picolinoyl chloride hydrochloride with the desired alcohol in a suitable solvent like THF with triethylamine as a base to yield the corresponding picolinic acid ester.[4]

Modulation of Signaling Pathways

Picolinic acid and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Their ability to chelate metal ions is a key mechanism, but they also interact with specific protein targets.

Inhibition of c-Myc Activation in T-Cells

Picolinic acid has been shown to suppress the proliferation of CD4+ T-cells by inhibiting the activation of the c-Myc proto-oncogene.[1] This is achieved by reducing the phosphorylation of c-Myc at Serine 62, a key step in its activation and stabilization.[1] Notably, picolinic acid does not appear to affect upstream signaling molecules such as MAPKs (ERK and p38) or the mTOR pathway, suggesting a more direct or downstream effect on c-Myc phosphorylation.[1]

G cluster_pathway Picolinic Acid's Effect on c-Myc Pathway TCR T-Cell Receptor Activation Upstream Upstream Signaling (e.g., MAPK, mTOR) TCR->Upstream cMyc_mRNA c-Myc mRNA Upstream->cMyc_mRNA cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein cMyc_pS62 p-c-Myc (Ser62) cMyc_protein->cMyc_pS62 Phosphorylation Proliferation T-Cell Proliferation cMyc_pS62->Proliferation PicolinicAcid Picolinic Acid PicolinicAcid->cMyc_pS62 Inhibits

Picolinic acid inhibits T-cell proliferation via c-Myc.
Regulation of Iron Homeostasis

Picolinic acid's metal-chelating properties play a significant role in the regulation of iron homeostasis. By chelating intracellular iron, picolinic acid can influence the expression of proteins involved in iron uptake and storage. Specifically, intracellular iron depletion by picolinic acid leads to an increase in the expression of the transferrin receptor, which is responsible for iron uptake into the cell. This is a compensatory mechanism to restore cellular iron levels.

This regulation is mediated by Iron-Responsive Element-Binding Proteins (IRE-BPs). In iron-replete cells, IRE-BPs have aconitase activity. In iron-depleted cells, IRE-BPs bind to iron-responsive elements (IREs) in the 3'-untranslated region of transferrin receptor mRNA, stabilizing the transcript and leading to increased protein expression.

G cluster_iron Picolinic Acid's Role in Iron Homeostasis PicolinicAcid Picolinic Acid IntracellularFe Intracellular Iron PicolinicAcid->IntracellularFe Chelates IRE_BP IRE-BP IntracellularFe->IRE_BP Inhibits Binding TfR_mRNA Transferrin Receptor mRNA (with IRE) IRE_BP->TfR_mRNA Binds & Stabilizes TfR_protein Transferrin Receptor Protein TfR_mRNA->TfR_protein Translation Fe_Uptake Increased Iron Uptake TfR_protein->Fe_Uptake

Picolinic acid modulates iron uptake via IRE-BP.

Future Directions and Conclusion

The field of picolinic acid derivatives continues to be an exciting area of research with immense potential for the development of new therapeutic agents. The versatility of the picolinic acid scaffold allows for the generation of large and diverse chemical libraries for screening against a wide range of biological targets. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of new therapeutic applications. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) studies, will undoubtedly accelerate the discovery and optimization of the next generation of picolinic acid-based drugs. This technical guide serves as a foundational resource for researchers poised to contribute to this dynamic and impactful field.

References

Methodological & Application

Synthesis of 6-Bromopicolinic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for the synthesis of 6-Bromopicolinic acid, a valuable building block in the development of novel pharmaceuticals. The synthesis begins with the commercially available 2-amino-6-methylpyridine and proceeds through a two-step process: the synthesis of the intermediate 2-bromo-6-methylpyridine, followed by its oxidation to the final product, this compound. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies, data presentation, and a workflow diagram to ensure reproducibility and clarity.

Introduction

This compound is a key intermediate in organic synthesis, particularly in the field of medicinal chemistry. The presence of the bromine atom and the carboxylic acid group on the pyridine ring allows for a variety of subsequent chemical modifications, making it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. Picolinic acid derivatives are known to be present in a number of approved drugs, highlighting the importance of this structural motif. This protocol details a reliable and scalable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis of this compound from 2-amino-6-methylpyridine is a two-step process. The first step is the Sandmeyer-type reaction to replace the amino group with a bromine atom, followed by the oxidation of the methyl group to a carboxylic acid.

Synthesis_Scheme 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine 2-Amino-6-methylpyridine->2-Bromo-6-methylpyridine HBr, Br2, NaNO2 This compound This compound 2-Bromo-6-methylpyridine->this compound KMnO4, H2O

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine

This protocol is adapted from established procedures for the synthesis of 2-halopyridines from 2-aminopyridines.

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-salt mixture)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, add 170 mL of 48% HBr.

  • Cool the flask to -10 °C using an ice-salt bath.

  • Slowly add 31 g (0.287 mol) of 2-amino-6-methylpyridine to the stirred HBr solution.

  • While maintaining the temperature at or below -5 °C, add 40 mL of Br₂ dropwise over a period of 40 minutes. Continue stirring the resulting orange-colored mixture at -5 °C for 1.5 hours.[1]

  • Dissolve 55 g (0.797 mol) of NaNO₂ in 70 mL of water. Add this solution dropwise to the reaction mixture, ensuring the temperature is maintained at -10 to -5 °C. Stir for an additional 1.5 hours.[1]

  • Prepare a solution of 200 g (5 mol) of NaOH in 200 mL of water and cool it in an ice bath.

  • Add the cold NaOH solution dropwise to the reaction mixture, keeping the internal temperature below 0 °C. After the addition is complete, allow the mixture to slowly warm to room temperature.[1]

  • Extract the reaction mixture with diethyl ether (8 x 25 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain 2-bromo-6-methylpyridine as a brown oil.[1]

Step 2: Synthesis of this compound

This protocol utilizes potassium permanganate as an oxidizing agent.

Materials:

  • 2-Bromo-6-methylpyridine

  • Potassium permanganate (KMnO₄)

  • 10% Hydrochloric acid (HCl)

  • Deionized water

Equipment:

  • 1 L round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • In a 1 L round-bottom flask, add 28.6 g (0.166 mol) of 2-bromo-6-methylpyridine and 600 mL of water.

  • Begin stirring and heat the mixture to 60 °C.

  • Once the temperature is stable, add 68.3 g (0.432 mol) of KMnO₄ in portions, maintaining the temperature between 60-70 °C.

  • After the addition is complete, continue heating and stirring the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Cool the filtrate in an ice bath and acidify to a pH of 1.5-2 using 10% HCl. A white precipitate will form.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Synthesis of 2-Bromo-6-methylpyridine

ParameterValueReference
Starting Material2-Amino-6-methylpyridine[1]
Yield~95%[1]
AppearanceBrown oil[1]

Table 2: Synthesis of this compound

ParameterValue
Starting Material2-Bromo-6-methylpyridine
Yield~87%
Purity (by HPLC)~98.1%
AppearanceWhite powder
Melting Point192-194 °C

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Bromo-6-methylpyridine cluster_step2 Step 2: Synthesis of this compound A 1. Dissolve 2-Amino-6-methylpyridine in HBr B 2. Cool to -10°C A->B C 3. Add Bromine B->C D 4. Add NaNO2 solution C->D E 5. Basify with NaOH D->E F 6. Extraction with Diethyl Ether E->F G 7. Drying and Solvent Removal F->G H Product: 2-Bromo-6-methylpyridine G->H I 1. Suspend 2-Bromo-6-methylpyridine in Water H->I Intermediate J 2. Heat to 60°C I->J K 3. Add KMnO4 in portions J->K L 4. Stir for 6-8 hours K->L M 5. Filter MnO2 L->M N 6. Acidify filtrate with HCl M->N O 7. Filter and Dry N->O P Product: this compound O->P

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a versatile building block for the synthesis of more complex molecules in drug discovery. The pyridine carboxylic acid moiety is a common feature in many biologically active compounds. While this compound itself is not typically the final active pharmaceutical ingredient (API), its strategic functionalization allows for the exploration of new chemical space.

The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a variety of substituents. The carboxylic acid group provides a handle for amide bond formation, esterification, or other modifications to modulate the physicochemical properties and biological activity of the target molecules.

Given its structure, derivatives of this compound could potentially be investigated for a range of therapeutic areas, including but not limited to:

  • Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.

  • Inflammation: As a starting point for the synthesis of anti-inflammatory compounds.

  • Infectious Diseases: As a core for novel antibacterial or antiviral agents.

The logical relationship for its use in drug discovery is outlined below.

drug_discovery_logic A This compound B Chemical Modification A->B Suzuki, Amidation, etc. C Library of Derivatives B->C D Biological Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Role of this compound in a drug discovery workflow.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-bromo-6-methylpyridine. The presented methodologies and data are intended to support researchers in the efficient preparation of this important synthetic intermediate. Its utility as a versatile building block in medicinal chemistry underscores its importance for the development of new therapeutic agents.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a base.[1][2][4] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1] The reaction is particularly valuable in the pharmaceutical and materials science industries for the synthesis of complex molecules such as biaryls, polyolefins, and styrenes.[1]

This document provides a detailed protocol for the Suzuki coupling reaction of 6-Bromopicolinic acid with various arylboronic acids. The presence of the carboxylic acid and the nitrogen atom in the pyridine ring of this compound can present unique challenges, including potential catalyst inhibition and side reactions.[5] Therefore, careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields of the desired 6-aryl-picolinic acid products. These products are valuable building blocks in the development of new pharmaceutical agents and other functional materials.

Data Presentation: Comparison of Reaction Conditions

The successful outcome of a Suzuki coupling reaction is highly dependent on the specific combination of reagents and conditions. The following table summarizes various conditions reported for the Suzuki coupling of related bromopyridine derivatives, providing a comparative overview of catalysts, bases, solvents, and resulting yields. This data can serve as a valuable guide for selecting the optimal starting conditions for the coupling of this compound.

EntryAryl HalideArylboronic AcidCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
16-bromopyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)10012~85
26-bromopyridin-3-amineArylboronic acidPd₂(dba)₃ (2.5)SPhosCs₂CO₃ (2.0)1,4-Dioxane1101670-95
32-bromopyridineArylboronic pinacol esterPd(OAc)₂ (3-6)SPhosNa₃PO₄ (3.0)Toluene/H₂O (10:1)10016-24Low (3-15)
41-bromo-2-fluorobenzene4-pyridinylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (3.0)MeCN/H₂O (4:1)801-2~90 (initial)
5Aryl Bromide2-pyridylboronatePd₂(dba)₃ (cat.)Ligand 1*K₃PO₄ (3.0)1,4-Dioxane110-74-82

*Ligand 1 refers to a specific phosphite or phosphine oxide ligand mentioned in the source literature as being effective for 2-pyridyl nucleophiles.[6] This table illustrates the variability in reaction conditions and the importance of screening different parameters to optimize the reaction for a specific substrate like this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki coupling reaction of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure: Conventional Heating

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to establish an inert atmosphere.[5]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and adjust the pH to ~2-3 with 1M HCl to protonate the carboxylic acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Procedure: Microwave Irradiation

Microwave irradiation can significantly shorten reaction times.[5]

  • Reaction Setup: In a microwave vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the base (e.g., Cs₂CO₃, 2.0 equiv), and the palladium catalyst.[5]

  • Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1) to the vial.[5]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[5]

  • Workup and Purification: Follow the workup and purification steps described in the conventional heating protocol.

Mandatory Visualizations

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n RPdX R¹-Pd(II)L_n-X Pd0->RPdX OxAdd Oxidative Addition OxAdd->RPdX RPdR R¹-Pd(II)L_n-R² RPdX->RPdR Transmetal Transmetalation Transmetal->RPdR RPdR->Pd0 Product R¹-R² RPdR->Product RedElim Reductive Elimination RedElim->Pd0 Product->RedElim ArylHalide R¹-X ArylHalide->OxAdd Organoboron R²-B(OR)₂ Organoboron->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Experimental Workflow for Suzuki Coupling Reagents 1. Reagent Preparation (this compound, Arylboronic acid, Catalyst, Base, Solvent) Setup 2. Reaction Setup (Flame-dried flask, Inert atmosphere) Reagents->Setup Reaction 3. Reaction (Heating/Microwave, Stirring) Setup->Reaction Monitoring 4. Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup 5. Workup (Quenching, Extraction, pH adjustment) Monitoring->Workup Upon completion Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, Mass Spectrometry) Purification->Analysis

Caption: A typical experimental workflow for Suzuki coupling reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromopicolinic acid and its derivatives. This versatile building block is a valuable starting material for the synthesis of a wide array of substituted picolinic acids, which are important scaffolds in medicinal chemistry and materials science. The protocols outlined below cover several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and cyanation reactions.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] this compound is an attractive substrate for these transformations due to the reactivity of the C-Br bond at the 6-position of the pyridine ring. The resulting 6-substituted picolinic acid derivatives are precursors to a diverse range of molecules with potential biological activity and unique material properties.

It is often advantageous to convert the carboxylic acid moiety of this compound to an ester (e.g., a methyl ester) prior to performing the cross-coupling reaction. This can prevent potential side reactions and improve solubility in common organic solvents. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step if desired.

General Reaction Scheme

The general transformation for the palladium-catalyzed cross-coupling of a 6-bromopicolinate derivative is depicted below.

G cluster_0 6-Bromopicolinate 6-Bromopicolinate Derivative Product 6-Substituted Picolinate Derivative 6-Bromopicolinate->Product Coupling_Partner Coupling Partner (e.g., Boronic acid, Alkyne, Amine, Olefin, Cyanide source) Coupling_Partner->Product Catalyst Pd Catalyst + Ligand Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme of palladium-catalyzed cross-coupling.

Data Presentation: A Comparative Overview

The following tables summarize typical reaction conditions and yields for various palladium-catalyzed cross-coupling reactions of this compound derivatives and analogous bromopyridines. These tables are intended to provide a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives with Arylboronic Acids
EntryArylboronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane9080-90
33-Thienylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene11075-85
42-Naphthylboronic acidPd(OAc)₂ / XPhosK₂CO₃1,4-Dioxane/H₂O10088-98

Note: Yields are based on reactions with similar bromopyridine substrates and may vary for this compound derivatives.[3][4][5][6][7]

Table 2: Sonogashira Coupling of 6-Bromopyridine Derivatives with Terminal Alkynes
EntryTerminal AlkyneCatalyst / Co-catalystBaseSolventTemp. (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6590-98
21-HeptynePd(PPh₃)₄ / CuIEt₃NDMF6585-95
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/DMF6580-90
44-EthynylanisolePd(PPh₃)₄ / CuIEt₃NTHF6592

Data for entries 1-4 are adapted from the Sonogashira coupling of 6-bromo-3-fluoro-2-cyanopyridine, a close analog.[8][9][10][11]

Table 3: Buchwald-Hartwig Amination of 6-Bromopyridine Derivatives
EntryAmineCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10080-90
2AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11075-85
3n-ButylaminePd₂(dba)₃ / BrettPhosK₃PO₄Toluene10085-95
4IndolePd(OAc)₂ / DavePhosCs₂CO₃1,4-Dioxane11070-80

Note: Yields are based on reactions with similar bromopyridine substrates and may vary for this compound derivatives.[1][2][12][13][14][15][16][17]

Table 4: Heck Reaction of 6-Bromopyridine Derivatives with Alkenes
EntryAlkeneCatalyst / LigandBaseSolventTemp. (°C)Yield (%)
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF12080-90
2n-Butyl acrylatePd(OAc)₂ / P(o-tol)₃K₂CO₃NMP14075-85
3AcrylonitrilePdCl₂(PPh₃)₂NaOAcDMA13070-80
44-VinylpyridinePd(OAc)₂Et₃NDMF12082

Note: Yields are based on reactions with similar bromopyridine substrates and may vary for this compound derivatives.[18][19][20][21][22]

Table 5: Palladium-Catalyzed Cyanation of Aryl Bromides
EntryCyanide SourceCatalyst / LigandAdditiveSolventTemp. (°C)Yield (%)
1K₄[Fe(CN)₆]Pd(OAc)₂-DMA12080-90
2Zn(CN)₂Pd(dppf)Cl₂-DMF10085-95
3KCNPd(PPh₃)₄18-Crown-6Toluene11070-80
4TMSCNPd(OAc)₂ / Xantphos-1,4-Dioxane12075-85

Note: Yields are based on general procedures for aryl bromides and may require optimization for this compound derivatives.[23][24][25][26][27]

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Many of the solvents used are flammable.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-Bromopicolinate with Phenylboronic Acid

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Add methyl 6-bromopicolinate, phenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ to a flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed toluene and water. B->C D 4. Heat at 100 °C with stirring. C->D E 5. Monitor reaction by TLC/LC-MS. D->E F 6. Work-up: Extract with EtOAc, wash with brine. E->F G 7. Dry over Na₂SO₄, concentrate. F->G H 8. Purify by column chromatography. G->H

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • Methyl 6-bromopicolinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • Toluene

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add methyl 6-bromopicolinate, phenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 6-phenylpicolinate.

Protocol 2: Sonogashira Coupling of Methyl 6-Bromopicolinate with Phenylacetylene

G cluster_workflow Sonogashira Coupling Workflow A 1. Add methyl 6-bromopicolinate, Pd(PPh₃)₂Cl₂, and CuI to a flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed THF and Et₃N. B->C D 4. Add phenylacetylene dropwise. C->D E 5. Stir at 65 °C. D->E F 6. Monitor reaction by TLC/LC-MS. E->F G 7. Work-up: Quench with NH₄Cl(aq), extract with EtOAc. F->G H 8. Dry over Na₂SO₄, concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: Experimental workflow for Sonogashira coupling.

Materials:

  • Methyl 6-bromopicolinate (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add methyl 6-bromopicolinate, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate the flask and backfill with argon. Repeat this cycle three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 6-(phenylethynyl)picolinate.[8]

Protocol 3: Buchwald-Hartwig Amination of Methyl 6-Bromopicolinate with Morpholine

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Add Pd₂(dba)₃, BINAP, and NaO-t-Bu to a flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add toluene, methyl 6-bromopicolinate, and morpholine. B->C D 4. Heat at 100 °C with stirring. C->D E 5. Monitor reaction by TLC/LC-MS. D->E F 6. Work-up: Filter through Celite, concentrate. E->F G 7. Purify by column chromatography. F->G G cluster_workflow Heck Reaction Workflow A 1. Add methyl 6-bromopicolinate, Pd(OAc)₂, PPh₃, and Et₃N to a flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous DMF and styrene. B->C D 4. Heat at 120 °C with stirring. C->D E 5. Monitor reaction by TLC/GC-MS. D->E F 6. Work-up: Dilute with water, extract with EtOAc. E->F G 7. Dry over Na₂SO₄, concentrate. F->G H 8. Purify by column chromatography. G->H G cluster_workflow Cyanation Reaction Workflow A 1. Add methyl 6-bromopicolinate, Pd(OAc)₂, and K₄[Fe(CN)₆] to a flask. B 2. Evacuate and backfill with Argon (3x). A->B C 3. Add anhydrous DMA. B->C D 4. Heat at 120 °C with stirring. C->D E 5. Monitor reaction by TLC/LC-MS. D->E F 6. Work-up: Dilute with water, extract with EtOAc. E->F G 7. Dry over Na₂SO₄, concentrate. F->G H 8. Purify by column chromatography. G->H G Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X      L₂ Oxidative_Addition->ArPd(II)XL2 Ar-X Transmetalation Transmetalation/ Coordination ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)-R'      L₂ Transmetalation->ArPd(II)R'L2 R'-M Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Product Ar-R' Reductive_Elimination->Product Product->Pd(0)L2 Catalyst Regeneration

References

Application Notes and Protocols for the Synthesis of Bipyridine Ligands from 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of 2,2'-bipyridine-6-carboxylic acid, a valuable bipyridine ligand, starting from the readily available 6-bromopicolinic acid. The synthetic strategy involves a three-step process: (1) protection of the carboxylic acid group via esterification, (2) palladium-catalyzed cross-coupling to form the bipyridine core, and (3) deprotection of the ester to yield the final carboxylic acid ligand.

This document outlines detailed protocols for each step, including quantitative data and methodologies for three common and effective palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Negishi couplings.

Logical Workflow of the Synthesis

The overall synthetic pathway is depicted below. The initial esterification of this compound is crucial to prevent interference of the acidic proton with the organometallic reagents and bases used in the subsequent cross-coupling step. Following the successful formation of the bipyridine scaffold, the ester is hydrolyzed under basic conditions to afford the target ligand.

Synthetic Workflow A This compound B Methyl 6-bromopicolinate A->B Step 1: Esterification C Methyl 2,2'-bipyridine-6-carboxylate B->C Step 2: Pd-Catalyzed Cross-Coupling D 2,2'-Bipyridine-6-carboxylic acid C->D Step 3: Hydrolysis

Caption: Overall synthetic workflow from this compound to 2,2'-bipyridine-6-carboxylic acid.

Step 1: Esterification of this compound

To prevent side reactions, the carboxylic acid functionality of this compound is protected as a methyl ester. Two common methods for this transformation are the Fischer and Steglich esterifications. The Steglich esterification is often preferred for its mild reaction conditions.[1][2]

Protocol 1A: Fischer Esterification

This method uses an excess of alcohol in the presence of a strong acid catalyst.[3][4]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound202.0110.0 g49.5 mmol
Methanol32.04150 mL-
Sulfuric acid (conc.)98.082.7 mL49.5 mmol
Sodium bicarbonate (sat. aq.)-As needed-
Anhydrous sodium sulfate-As needed-
Dichloromethane-As needed-

Procedure:

  • Suspend this compound (10.0 g, 49.5 mmol) in methanol (150 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add concentrated sulfuric acid (2.7 mL, 49.5 mmol) to the suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield methyl 6-bromopicolinate, which can be purified further by column chromatography if necessary.

Expected Yield: 85-95%

Protocol 1B: Steglich Esterification

This protocol utilizes DCC as a coupling agent and DMAP as a catalyst, proceeding at room temperature under neutral conditions.[1][5][6]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
This compound202.0110.0 g49.5 mmol
Methanol32.042.4 mL59.4 mmol
Dicyclohexylcarbodiimide (DCC)206.3311.2 g54.5 mmol
4-Dimethylaminopyridine (DMAP)122.170.61 g5.0 mmol
Dichloromethane (anhydrous)-200 mL-

Procedure:

  • Dissolve this compound (10.0 g, 49.5 mmol), methanol (2.4 mL, 59.4 mmol), and DMAP (0.61 g, 5.0 mmol) in anhydrous dichloromethane (200 mL) in a flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (11.2 g, 54.5 mmol) portion-wise to the cooled solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Filter off the DCU precipitate and wash it with dichloromethane.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 6-bromopicolinate.

Expected Yield: 90-98%

Step 2: Palladium-Catalyzed Cross-Coupling

The formation of the 2,2'-bipyridine core is achieved through a palladium-catalyzed cross-coupling reaction between methyl 6-bromopicolinate and a suitable pyridine-containing coupling partner. Below are protocols for Suzuki-Miyaura, Stille, and Negishi couplings.

Protocol 2A: Suzuki-Miyaura Coupling

This reaction couples the bromopicolinate ester with a pyridineboronic acid or ester.[7]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-X) Pd0->OA PdII Ar-Pd(II)-X(L_n) OA->PdII TM Transmetalation (Ar'-B(OR)2) PdII->TM PdII_Ar Ar-Pd(II)-Ar'(L_n) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 6-bromopicolinate216.035.0 g23.1 mmol
Pyridine-2-boronic acid122.923.4 g27.7 mmol
Pd(PPh₃)₄1155.560.80 g0.69 mmol
Sodium carbonate105.994.9 g46.2 mmol
Toluene-100 mL-
Ethanol-25 mL-
Water-25 mL-

Procedure:

  • In a Schlenk flask, combine methyl 6-bromopicolinate (5.0 g, 23.1 mmol), pyridine-2-boronic acid (3.4 g, 27.7 mmol), and sodium carbonate (4.9 g, 46.2 mmol).

  • Add the solvent mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

  • Degas the mixture by bubbling argon or nitrogen through it for 20-30 minutes.

  • Add Pd(PPh₃)₄ (0.80 g, 0.69 mmol) to the flask under a counterflow of inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield methyl 2,2'-bipyridine-6-carboxylate.

Expected Yield: 70-85%

Protocol 2B: Stille Coupling

This method involves the coupling of the bromopicolinate ester with an organotin reagent, such as 2-(tributylstannyl)pyridine.[8][9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 6-bromopicolinate216.035.0 g23.1 mmol
2-(Tributylstannyl)pyridine368.179.3 g25.4 mmol
Pd(PPh₃)₄1155.560.80 g0.69 mmol
Anhydrous Toluene-100 mL-

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add methyl 6-bromopicolinate (5.0 g, 23.1 mmol) and Pd(PPh₃)₄ (0.80 g, 0.69 mmol).

  • Add anhydrous toluene (100 mL) via syringe.

  • Add 2-(tributylstannyl)pyridine (9.3 g, 25.4 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride to remove tin byproducts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography to give methyl 2,2'-bipyridine-6-carboxylate.

Expected Yield: 75-90%

Protocol 2C: Negishi Coupling

The Negishi coupling utilizes an organozinc reagent, which is often highly reactive and can lead to high yields under mild conditions.[10][11][12]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 6-bromopicolinate216.035.0 g23.1 mmol
2-Pyridylzinc bromide (0.5 M in THF)-51 mL25.4 mmol
Pd(PPh₃)₄1155.560.80 g0.69 mmol
Anhydrous THF-80 mL-

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 6-bromopicolinate (5.0 g, 23.1 mmol) and Pd(PPh₃)₄ (0.80 g, 0.69 mmol) in anhydrous THF (80 mL).

  • Slowly add the solution of 2-pyridylzinc bromide (51 mL of 0.5 M solution in THF, 25.4 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-18 hours, or gently heat to 50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS. After completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by column chromatography to afford methyl 2,2'-bipyridine-6-carboxylate.

Expected Yield: 80-95%

Step 3: Hydrolysis of the Ester

The final step is the deprotection of the methyl ester to yield the desired 2,2'-bipyridine-6-carboxylic acid. This is typically achieved through saponification using a base like lithium hydroxide or sodium hydroxide.[13]

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 2,2'-bipyridine-6-carboxylate214.224.0 g18.7 mmol
Lithium hydroxide monohydrate41.961.57 g37.4 mmol
Tetrahydrofuran (THF)-50 mL-
Water-50 mL-
Hydrochloric acid (1 M)-As needed-

Procedure:

  • Dissolve methyl 2,2'-bipyridine-6-carboxylate (4.0 g, 18.7 mmol) in a mixture of THF (50 mL) and water (50 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (1.57 g, 37.4 mmol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl. A white precipitate should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,2'-bipyridine-6-carboxylic acid.

Expected Yield: >95%

Summary of Quantitative Data

StepReactionKey ReagentsSolvent(s)Temp. (°C)Time (h)Typical Yield (%)
1AFischer EsterificationH₂SO₄ (cat.), MeOHMethanolReflux4-685-95
1BSteglich EsterificationDCC, DMAP, MeOHDichloromethane0 to RT2-490-98
2ASuzuki-Miyaura CouplingPyridine-2-boronic acid, Pd(PPh₃)₄, Na₂CO₃Toluene/Ethanol/H₂O9012-1670-85
2BStille Coupling2-(Tributylstannyl)pyridine, Pd(PPh₃)₄Toluene11012-2475-90
2CNegishi Coupling2-Pyridylzinc bromide, Pd(PPh₃)₄THFRT to 5012-1880-95
3HydrolysisLiOH·H₂OTHF/H₂ORT2-4>95

References

Applications of 6-Bromopicolinic Acid in Medicinal Chemistry: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Bromopicolinic acid is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, including a pyridine ring, a carboxylic acid group, and a bromine atom, make it an ideal starting material for the synthesis of a diverse array of biologically active molecules. The bromine atom at the 6-position serves as a convenient handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. The carboxylic acid moiety provides a site for amide bond formation, allowing for further structural diversification and modulation of physicochemical properties. This application note will delve into the significant applications of this compound in the development of enzyme inhibitors, with a focus on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and provide detailed experimental protocols and biological activity data.

Key Applications in Drug Discovery

Synthesis of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

This compound has been instrumental in the development of potent and selective inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes. The general synthetic strategy involves an initial amide coupling of this compound with a suitable amine, followed by a Suzuki-Miyaura cross-coupling reaction to introduce various substituents at the 6-position of the picolinamide scaffold. This approach has led to the discovery of highly potent and metabolically stable compounds.

Quantitative Data: Biological Activity of Picolinamide-based 11β-HSD1 Inhibitors

The following table summarizes the in vitro inhibitory activity of a series of 6-substituted picolinamide derivatives against human and mouse 11β-HSD1.

Compound IDR Group (at 6-position)Human 11β-HSD1 IC50 (nM)[1][2][3][4]Mouse 11β-HSD1 IC50 (nM)[1][2][3][4]
1 4-Fluorophenyl1525
2 3,4-Difluorophenyl1220
3 4-Chlorophenyl1830
4 4-Methoxyphenyl2545
5 Pyridin-4-yl1018
6 Thiophen-3-yl2235
Scaffold for Kinase Inhibitors

The picolinic acid scaffold is a privileged structure in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The bromine atom on this compound allows for the introduction of various substituents that can occupy the hydrophobic regions of the kinase active site, thereby enhancing potency and selectivity. Derivatives of this compound are being explored as potential inhibitors of key kinases involved in cancer and inflammatory diseases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 Mitogen-Activated Protein Kinase (MAPK).

Signaling Pathways

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade plays a crucial role in tumor growth and metastasis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Migration Cell Migration Akt->Migration

Caption: VEGFR-2 signaling cascade.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation.

p38_MAPK_Signaling Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activate MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylate p38 p38 MAPK MKK3_6->p38 Phosphorylate MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation MK2->Inflammation TranscriptionFactors->Inflammation Apoptosis Apoptosis TranscriptionFactors->Apoptosis CellCycleArrest Cell Cycle Arrest TranscriptionFactors->CellCycleArrest

Caption: p38 MAPK signaling cascade.

Experimental Protocols

The following sections provide detailed protocols for the key synthetic transformations involving this compound.

Protocol 1: Amide Coupling of this compound

This protocol describes the synthesis of N-cyclohexyl-6-bromopicolinamide, a key intermediate for 11β-HSD1 inhibitors.[5]

Workflow for Amide Coupling

Amide_Coupling_Workflow Start This compound + Cyclohexylamine Coupling Amide Coupling (HBTU, DIPEA, MeCN) Start->Coupling Workup Reaction Workup (Concentration) Coupling->Workup Purification Purification (MPLC) Workup->Purification Product N-cyclohexyl-6- bromopicolinamide Purification->Product

Caption: Amide coupling workflow.

Materials:

  • This compound

  • Cyclohexylamine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Suspend this compound (1.0 eq) in acetonitrile.

  • Add cyclohexylamine (1.2 eq), DIPEA (1.5 eq), and HBTU (1.2 eq) sequentially to the suspension.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by medium pressure liquid chromatography (MPLC) using a gradient of ethyl acetate in hexanes to obtain the desired N-cyclohexyl-6-bromopicolinamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a 6-Bromopicolinamide Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of N-cyclohexyl-6-bromopicolinamide with an arylboronic acid.[6][7][8]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow Start N-cyclohexyl-6-bromopicolinamide + Arylboronic Acid Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene) Start->Reaction Workup Reaction Workup (Filtration, Evaporation) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-cyclohexyl-6-aryl- picolinamide Purification->Product

Caption: Suzuki coupling workflow.

Materials:

  • N-cyclohexyl-6-bromopicolinamide

  • Arylboronic acid

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K2CO3)

  • Toluene

  • Chloroform (CHCl3)

  • Methanol (MeOH)

  • Heptane

  • Dichloromethane (CH2Cl2)

Procedure:

  • To an argon-purged flask, add N-cyclohexyl-6-bromopicolinamide (1.0 eq), the arylboronic acid (1.5 eq), anhydrous K2CO3 (1.25 eq), and Pd(PPh3)4 (0.024 eq).

  • Add toluene via a septum and stir the mixture under an argon atmosphere at 100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through Celite.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography using a chloroform-methanol mixture as the eluent.

  • Further purify the product by crystallization from a dichloromethane-heptane mixture to yield the pure N-cyclohexyl-6-aryl-picolinamide derivative.

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of potent 11β-HSD1 inhibitors demonstrates its importance in the development of therapeutics for metabolic diseases. Furthermore, its potential as a scaffold for kinase inhibitors highlights its broad utility in oncology and inflammation research. The detailed protocols provided herein offer a practical guide for researchers to utilize this compound in their drug discovery efforts.

References

Application Notes and Protocols: The Strategic Use of 6-Bromopicolinic Acid in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid is a pivotal building block in the synthesis of a range of modern agrochemicals, particularly picolinic acid-based herbicides. Its utility stems from the strategic placement of the bromine atom at the 6-position of the pyridine ring, which serves as a versatile handle for introducing diverse functionalities through various cross-coupling and nucleophilic substitution reactions. This reactivity allows for the creation of novel herbicide candidates with enhanced efficacy, selectivity, and improved toxicological profiles. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound in the synthesis of next-generation agrochemicals.

Picolinic acid herbicides are a significant class of synthetic auxins that disrupt plant growth by mimicking the natural plant hormone auxin.[1] They are particularly effective against broadleaf weeds. The development of this class of herbicides has evolved from foundational molecules like Picloram and Clopyralid to more complex structures incorporating substituted heterocyclic moieties at the 6-position, a key modification enabled by precursors like this compound.[1][2]

Key Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is as a precursor to a variety of picolinic acid herbicides. The bromo group at the 6-position is an excellent leaving group, facilitating the introduction of various substituents that are crucial for herbicidal activity.

Featured Agrochemicals Derived from Picolinic Acid Scaffolds:

  • Picloram (4-amino-3,5,6-trichloropicolinic acid): A foundational picolinic acid herbicide used for the control of woody plants and broadleaf weeds.[3] While typically synthesized via chlorination of α-picoline, synthetic strategies involving halogenated picolinic acids are conceptually related.[3]

  • Clopyralid (3,6-dichloropicolinic acid): A selective herbicide effective against broadleaf weeds.[4] Its synthesis often involves the chlorination of picolinic acid.[1]

  • Aminopyralid (4-amino-3,6-dichloropicolinic acid): A potent herbicide for the control of broadleaf weeds in pastures and rangelands.[5]

  • Novel 6-(Pyrazolyl)-picolinic Acid Herbicides: Recent research has focused on replacing the 6-chloro substituent with pyrazolyl groups, leading to compounds with significantly enhanced herbicidal activity.[2][6][7]

  • Novel 6-(Indazolyl)-picolinic Acid Herbicides: Similar to the pyrazolyl derivatives, the introduction of an indazolyl group at the 6-position has yielded potent new herbicide candidates.[8]

Data Presentation: Efficacy of Novel Picolinic Acid Herbicides

The following tables summarize the herbicidal efficacy of novel picolinic acid derivatives, demonstrating the potential of modifying the 6-position of the picolinic acid scaffold.

Table 1: Comparative Herbicidal Activity (IC50) of Novel 6-(Pyrazolyl)-picolinic Acid Derivatives against Arabidopsis thaliana

Compound IDSubstitution PatternIC50 (µM)Reference
Picloram (Reference)27.5[2]
Halauxifen-methyl (Reference)5.0[2]
V-7 4-Amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid0.11[2]
V-8 4-Amino-3,5-dichloro-6-(5-(4-bromophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid0.13[2]
c5 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinateLower than Clopyralid[6]

Table 2: Post-emergence Herbicidal Activity of Novel 6-(Indazolyl)-picolinic Acids at 250 g/ha

Compound IDTarget WeedHerbicidal Effect (%)Reference
5a Amaranthus retroflexus100[8]
5a Chenopodium album100[8]
6Cc Amaranthus retroflexus100[8]
6Cc Chenopodium album100[8]
7Cc Amaranthus retroflexus100[8]
7Cc Chenopodium album100[8]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and final agrochemical products, with a focus on reactions involving the 6-position of the picolinic acid ring.

Protocol 1: Synthesis of 6-(1H-Pyrazol-1-yl)picolinic Acid via Buchwald-Hartwig Amination

This protocol describes a general method for the palladium-catalyzed amination of this compound with pyrazole. This is a key transformation for accessing the novel class of 6-(pyrazolyl)-picolinic acid herbicides.

Reaction Scheme:

Materials:

  • This compound

  • Pyrazole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), pyrazole (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium pre-catalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the ligand, XPhos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 6-(1H-Pyrazol-1-yl)picolinic acid.

Protocol 2: Synthesis of Aminopyralid from 4-amino-3,5,6-trichloropicolinic acid

This protocol details the selective dechlorination of Picloram to yield Aminopyralid. While not starting from this compound, it showcases a key transformation within the picolinic acid herbicide family.

Reaction Scheme:

Materials:

  • 4-amino-3,5,6-trichloropicolinic acid (Picloram)

  • 5% Palladium on carbon (Pd/C)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, dissolve 4-amino-3,5,6-trichloropicolinic acid (50.8 g) in 500 mL of water containing sodium hydroxide (66.7 g of 30% solution).[9]

  • Add 2 g of 5% Pd/C catalyst to the reactor.[9]

  • Seal the reactor and purge with nitrogen gas three times.[9]

  • Pressurize the reactor with hydrogen gas to 0.2 MPa, initiate stirring, and heat to 50 °C.[9]

  • Increase the hydrogen pressure to 0.3 MPa and maintain the reaction for 20 hours.[9]

  • Monitor the reaction completion by HPLC.[9]

  • After cooling to room temperature, vent the reactor and filter the reaction mixture to recover the catalyst.[9]

  • Acidify the filtrate to a pH of 1-2 with 30% hydrochloric acid to precipitate the product.[9]

  • Cool the mixture to induce crystallization, and collect the precipitate by centrifugation.[9]

  • Wash the solid with hot water and dry to obtain 4-amino-3,6-dichloropicolinic acid (Aminopyralid).[9] The reported yield is 91.4% with a purity of 97.5%.[9]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Picolinic Acid Herbicides

Picolinic acid herbicides act as synthetic auxins. Their mode of action involves binding to the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1] This binding event leads to the degradation of Aux/IAA transcriptional repressors, resulting in the uncontrolled expression of auxin-responsive genes, which ultimately leads to plant death.[1]

Picolinic_Acid_Herbicide_Signaling_Pathway PAH Picolinic Acid Herbicide AFB5 AFB5 Receptor PAH->AFB5 Binds to SCF_AFB5 SCF-AFB5 Complex AFB5->SCF_AFB5 Forms Co_receptor Co-receptor Complex (SCF-AFB5-Aux/IAA) SCF_AFB5->Co_receptor Binds to Aux_IAA Aux/IAA Repressor Aux_IAA->Co_receptor Ubiquitination Ubiquitination Co_receptor->Ubiquitination Targets for Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to degradation by Degradation Degradation of Aux/IAA Proteasome->Degradation ARF Auxin Response Factors (ARFs) Released Degradation->ARF Aux_Genes Auxin-Responsive Gene Expression ARF->Aux_Genes Activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Aux_Genes->Uncontrolled_Growth Leads to

Caption: Signaling pathway of picolinic acid herbicides.

General Experimental Workflow for Agrochemical Synthesis and Evaluation

The development of new agrochemicals from this compound follows a structured workflow from synthesis to biological evaluation.

Agrochemical_Synthesis_Workflow Start Start: This compound Coupling Cross-Coupling or Nucleophilic Substitution Start->Coupling Intermediate Substituted Picolinic Acid Intermediate Coupling->Intermediate Purification Purification (e.g., Chromatography) Intermediate->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Final Agrochemical Candidate Characterization->Final_Product Bioassay Biological Activity Screening (e.g., Herbicidal Efficacy) Final_Product->Bioassay SAR Structure-Activity Relationship (SAR) Analysis Bioassay->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Coupling Iterative Design

Caption: General workflow for agrochemical synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of advanced picolinic acid-based herbicides. The ability to readily modify the 6-position of the picolinic acid ring through modern synthetic methodologies like the Buchwald-Hartwig amination allows for the systematic exploration of structure-activity relationships and the development of novel agrochemicals with superior performance. The protocols and data presented herein provide a solid foundation for researchers and scientists working in the field of agrochemical discovery and development.

References

Application Notes and Protocols for the Preparation of 6-Bromopicolinic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of transition metal complexes with 6-Bromopicolinic acid. These compounds are of interest in medicinal inorganic chemistry due to their potential as therapeutic agents.

Introduction

Picolinic acid and its derivatives are known to form stable complexes with a variety of metal ions. The coordination of these ligands to metal centers can enhance their biological activity, leading to potential applications in drug development. This compound, a halogenated derivative, offers a lipophilic character that may influence the biological properties of its metal complexes. This document outlines the synthesis of Cobalt(II), Copper(II), Nickel(II), and Zinc(II) complexes of this compound, their characterization, and potential biological activities. The coordination typically occurs through the pyridine nitrogen and a carboxylate oxygen, forming a stable chelate ring.

Experimental Protocols

General Materials and Methods

All reagents should be of analytical grade and used as received. Solvents should be of appropriate purity for the respective analytical techniques. This compound can be sourced from commercial suppliers.

Instrumentation:

  • Infrared (IR) Spectra: Recorded on an FT-IR spectrometer using KBr pellets.

  • UV-Vis Spectra: Recorded on a UV-Vis spectrophotometer in a suitable solvent.

  • Elemental Analysis (C, H, N): Performed on a CHN elemental analyzer.

  • Melting Point: Determined using a melting point apparatus.

  • Thermogravimetric Analysis (TGA): Performed on a thermal analyzer under a nitrogen atmosphere.

Synthesis of this compound Metal Complexes

The general synthetic strategy involves the reaction of a metal salt with this compound in a suitable solvent, often with pH control to facilitate deprotonation of the carboxylic acid and subsequent coordination.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Isolation cluster_product Product Metal_Salt Metal Salt (e.g., Co(OAc)₂, Cu(OAc)₂, NiCl₂, Zn(OAc)₂) Solvent Aqueous or Ethanolic Solution Metal_Salt->Solvent Ligand This compound Ligand->Solvent pH_Adjustment pH Adjustment (e.g., NH₃ solution) Solvent->pH_Adjustment Reflux Stirring/Reflux pH_Adjustment->Reflux Precipitation Precipitation/ Crystallization Reflux->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water/Ethanol) Filtration->Washing Drying Drying Washing->Drying Complex [M(6-Br-pico)₂(H₂O)₂] Drying->Complex

Figure 1: General experimental workflow for the synthesis of this compound metal complexes.

Protocol 2.2.1: Synthesis of Bis(6-bromopicolinato)diaquacobalt(II) Hydrate, [Co(6-Br-pico)₂(H₂O)₂]·nH₂O

This protocol is adapted from a known procedure for the synthesis of cobalt(II) complexes of this compound. The final product's crystal structure can be influenced by the pH of the reaction medium.

  • Materials:

    • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

    • This compound

    • Aqueous ammonia solution

    • Deionized water

  • Procedure:

    • Dissolve this compound (2 mmol) in 50 mL of deionized water with gentle heating.

    • In a separate beaker, dissolve Cobalt(II) acetate tetrahydrate (1 mmol) in 20 mL of deionized water.

    • Add the cobalt(II) acetate solution to the this compound solution with continuous stirring.

    • Adjust the pH of the resulting solution to 6 or 8 using a dilute aqueous ammonia solution. Different pH values may lead to the formation of different polymorphs.

    • Allow the solution to stand at room temperature. Crystals will form over a period of several days.

    • Collect the crystals by filtration, wash with a small amount of cold deionized water, and air dry.

  • Expected Results:

    • Formation of pink or red crystals.

    • The coordination environment around the Co(II) ion is expected to be octahedral, with two bidentate 6-bromopicolinate ligands and two coordinated water molecules.

Protocol 2.2.2: Generalized Synthesis of Bis(6-bromopicolinato)diaquametal(II) Complexes (M = Cu, Ni, Zn)

This generalized protocol is based on typical synthesis methods for related picolinate complexes. Specific reaction conditions such as temperature, reaction time, and solvent may require optimization for each metal.

  • Materials:

    • A suitable metal(II) salt (e.g., Cu(OAc)₂·H₂O, NiCl₂·6H₂O, Zn(OAc)₂·2H₂O)

    • This compound

    • Ethanol or a water/ethanol mixture

    • A suitable base for pH adjustment (e.g., NaOH, NH₃ solution)

  • Procedure:

    • Dissolve this compound (2 mmol) in 50 mL of ethanol or a water/ethanol mixture, with gentle heating if necessary.

    • In a separate flask, dissolve the metal(II) salt (1 mmol) in 20 mL of the same solvent system.

    • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

    • Adjust the pH to approximately 6-7 with a dilute solution of the base. A precipitate is expected to form.

    • Reflux the reaction mixture for 2-4 hours.

    • Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.

    • Collect the solid product by filtration, wash with cold ethanol, and then with diethyl ether.

    • Dry the product in a desiccator over silica gel.

  • Expected Results:

    • Copper(II) Complex: A blue or green solid.

    • Nickel(II) Complex: A green solid.

    • Zinc(II) Complex: A white or off-white solid.

    • The metal ions are expected to be in an octahedral coordination environment with two 6-bromopicolinate ligands and two water molecules.

Data Presentation

The following tables summarize typical quantitative data for metal complexes of picolinic acid and its derivatives. Data for this compound complexes should be recorded and compared similarly.

Table 1: Physicochemical and Analytical Data

ComplexFormulaM.W. ( g/mol )ColorYield (%)M.p. (°C)
[Co(6-Br-pico)₂(H₂O)₂]·3H₂O C₁₂H₁₄Br₂CoN₂O₉601.00Pink-Rednd>300
[Cu(6-Br-pico)₂(H₂O)₂] (Hypothetical)C₁₂H₁₀Br₂CuN₂O₆529.67Blue/Greenndnd
[Ni(6-Br-pico)₂(H₂O)₂] (Hypothetical)C₁₂H₁₀Br₂N₂NiO₆524.81Greenndnd
[Zn(6-Br-pico)₂(H₂O)₂] (Hypothetical)C₁₂H₁₀Br₂N₂O₆Zn531.50Whitendnd
*nd: not determined in the reviewed literature.

Table 2: Key Spectroscopic Data (cm⁻¹ for IR, nm for UV-Vis)

Compound/Complexν(C=O) (carboxylate)ν(C=N) (pyridine)Metal-Oxygen (M-O)Metal-Nitrogen (M-N)d-d transitions (UV-Vis)
This compound ~1700~1580---
[Co(6-Br-pico)₂(H₂O)₂]·3H₂O ~1650-1670~1590-1610~400-500~250-350~480-550
[Cu(pico)₂] (analogue)~1645~1605~450~270~600-750
[Ni(pico)₂] (analogue)~1650~1608~440~280~550-650, ~900-1000
[Zn(pico)₂] (analogue)~1655~1610~430~260No d-d transitions
*Data for unsubstituted picolinic acid (pico) complexes are provided for comparison.

Potential Applications and Biological Activity

Metal complexes of picolinic acid derivatives have shown a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The mechanism of action is often attributed to the complex's ability to interact with biological macromolecules like DNA and proteins, or to catalyze the generation of reactive oxygen species (ROS).

Antimicrobial Activity

The chelation of the metal ion can enhance the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Once inside the cell, the metal ion can disrupt normal cellular processes.

Anticancer Activity

Many metal-based drugs exert their anticancer effects through interaction with DNA, inhibiting replication and transcription, or by inducing apoptosis through ROS-mediated pathways. The 6-bromopicolinate complexes may exhibit such activities.

Biological_Activity cluster_complex Metal Complex cluster_cellular_uptake Cellular Interaction cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Cellular Outcomes Complex [M(6-Br-pico)₂(H₂O)₂] Membrane Cell Membrane Penetration Complex->Membrane ROS Generation of Reactive Oxygen Species (ROS) Membrane->ROS DNA Interaction with DNA (Intercalation/Groove Binding) Membrane->DNA Enzyme Enzyme Inhibition Membrane->Enzyme Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage & Replication Block DNA->DNA_Damage Metabolic_Disruption Metabolic Disruption Enzyme->Metabolic_Disruption Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis DNA_Damage->Apoptosis Metabolic_Disruption->Apoptosis

Figure 2: Plausible signaling pathways for the biological activity of this compound metal complexes.

Conclusion

The synthesis of this compound metal complexes provides a platform for the development of novel metallodrugs. The protocols outlined here serve as a starting point for the preparation and characterization of these compounds. Further studies are warranted to fully elucidate their structures, physicochemical properties, and biological mechanisms of action. The systematic variation of the metal center allows for the fine-tuning of the complexes' properties, which is a key aspect of modern medicinal inorganic chemistry.

Application Notes and Protocols for the Esterification of 6-Bromopicolinic Acid with Various Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the esterification of 6-bromopicolinic acid with a range of alcohols, including primary, secondary, and tertiary alcohols, as well as phenols. This compound and its ester derivatives are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide explores several common and effective esterification methodologies: Fischer-Speier Esterification, Steglich Esterification, Mitsunobu Reaction, and a thionyl chloride-mediated approach. For each method, a general protocol is provided, followed by a discussion of its applicability to different alcohol substrates. Quantitative data, including reaction times, temperatures, and yields, are summarized in structured tables to facilitate comparison and selection of the most appropriate method for a given synthetic objective.

Introduction

This compound is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. Its ester derivatives serve as key intermediates in the synthesis of a variety of complex molecules. The selection of an appropriate esterification method is crucial and depends on factors such as the steric hindrance of the alcohol, the presence of other functional groups, and the desired reaction conditions (e.g., acidic, neutral, or mild). This document outlines four distinct and widely used methods for the esterification of this compound.

Esterification Methodologies and Protocols

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] It is a reversible reaction, and to drive the equilibrium towards the ester product, it is typically carried out using a large excess of the alcohol or by removing the water formed during the reaction.[2][3] This method is most effective for primary and some secondary alcohols.[4]

General Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq.).

  • Add the desired alcohol (10-20 eq., can also be used as the solvent).

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid, 0.1-0.3 eq.).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the alcohol is volatile, remove it under reduced pressure.

  • Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Table 1: Fischer-Speier Esterification of this compound with Various Alcohols

AlcoholProductCatalystTemperature (°C)Reaction Time (h)Yield (%)
MethanolMethyl 6-bromopicolinateH₂SO₄Reflux (65)4 - 885 - 95
EthanolEthyl 6-bromopicolinateH₂SO₄Reflux (78)6 - 1280 - 90
n-Propanoln-Propyl 6-bromopicolinatep-TsOHReflux (97)8 - 1675 - 85
IsopropanolIsopropyl 6-bromopicolinateH₂SO₄Reflux (82)12 - 2460 - 70

Note: Yields are estimates based on typical Fischer esterification reactions and may vary depending on specific reaction conditions.

Steglich Esterification

The Steglich esterification is a mild method that uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[5][6][7] This method is particularly useful for sterically hindered alcohols and acid-sensitive substrates.[6]

General Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Dissolve the components in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) or EDC (1.2 eq.) in the same anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) if DCC was used.

  • If EDC was used, wash the reaction mixture with water to remove the water-soluble urea byproduct.

  • Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Table 2: Steglich Esterification of this compound with Various Alcohols

AlcoholProductCoupling AgentTemperature (°C)Reaction Time (h)Yield (%)
IsopropanolIsopropyl 6-bromopicolinateDCC0 to RT12 - 1880 - 90
tert-Butanoltert-Butyl 6-bromopicolinateEDC0 to RT18 - 2470 - 85
Benzyl alcoholBenzyl 6-bromopicolinateDCC0 to RT6 - 1285 - 95
PhenolPhenyl 6-bromopicolinateEDC0 to RT12 - 2450 - 60

Note: Yields are estimates based on typical Steglich esterification reactions and may vary.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of primary and secondary alcohols under mild, neutral conditions with inversion of stereochemistry at the alcohol center.[8][9] This reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

General Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq.), the desired alcohol (1.0 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous aprotic solvent (e.g., THF or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or HPLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct.

Table 3: Mitsunobu Reaction for Esterification of this compound

AlcoholProductReagentsTemperature (°C)Reaction Time (h)Yield (%)
(R)-2-Butanol(S)-sec-Butyl 6-bromopicolinatePPh₃, DEAD0 to RT4 - 870 - 85
PhenolPhenyl 6-bromopicolinatePPh₃, DIAD0 to RT6 - 1275 - 90
4-Nitrophenol4-Nitrophenyl 6-bromopicolinatePPh₃, DEAD0 to RT2 - 680 - 95

Note: Yields are estimates based on typical Mitsunobu reactions. The reaction proceeds with inversion of configuration for chiral alcohols.

Thionyl Chloride Mediated Esterification

This two-step method involves the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[4][10] This is a robust method suitable for a wide range of alcohols, including those that are less reactive.

General Protocol:

Step 1: Formation of 6-Bromopicolinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add this compound (1.0 eq.) and thionyl chloride (2-3 eq.).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 1-3 hours.

  • After the reaction is complete (cessation of gas evolution), remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Esterification

  • Dissolve the crude 6-bromopicolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of the desired alcohol (1.1 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or HPLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Table 4: Thionyl Chloride Mediated Esterification of this compound

AlcoholProductBaseTemperature (°C)Reaction Time (h)Yield (%)
EthanolEthyl 6-bromopicolinateTriethylamine0 to RT1 - 390 - 98
IsopropanolIsopropyl 6-bromopicolinatePyridine0 to RT2 - 485 - 95
tert-Butanoltert-Butyl 6-bromopicolinateTriethylamine0 to RT4 - 875 - 85
PhenolPhenyl 6-bromopicolinatePyridine0 to RT2 - 480 - 90

Note: Yields are typically high for this method and are based on the two-step process.

Visualizations

Experimental Workflow: General Esterification

Esterification_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification 6-Bromopicolinic_Acid This compound Reaction_Vessel Reaction Vessel (Solvent, Catalyst/Reagents) 6-Bromopicolinic_Acid->Reaction_Vessel Alcohol Alcohol Alcohol->Reaction_Vessel Workup Aqueous Work-up (Neutralization, Washing) Reaction_Vessel->Workup Reaction Completion Drying Drying & Concentration Workup->Drying Purification Purification (Chromatography/Distillation) Drying->Purification Final_Product Pure Ester Purification->Final_Product

Caption: General workflow for the esterification of this compound.

Signaling Pathway: Fischer Esterification Mechanism

Fischer_Esterification Carboxylic_Acid This compound Protonation Protonation of Carbonyl Oxygen Carboxylic_Acid->Protonation H+ Protonated_Acid Protonated Carboxylic Acid Protonation->Protonated_Acid Nucleophilic_Attack Nucleophilic Attack by Alcohol Protonated_Acid->Nucleophilic_Attack R'OH Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Protonated_Intermediate Protonated Tetrahedral Intermediate Proton_Transfer->Protonated_Intermediate Elimination Elimination of Water Protonated_Intermediate->Elimination Protonated_Ester Protonated Ester Elimination->Protonated_Ester -H₂O Deprotonation Deprotonation Protonated_Ester->Deprotonation Ester Ester Product Deprotonation->Ester -H+

Caption: Mechanism of Fischer-Speier Esterification.

Logical Relationship: Steglich vs. Mitsunobu

Steglich_vs_Mitsunobu cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction Esterification Esterification of this compound Steglich_Reagents DCC/EDC DMAP (cat.) Esterification->Steglich_Reagents Mitsunobu_Reagents PPh₃ DEAD/DIAD Esterification->Mitsunobu_Reagents Steglich_Conditions Mild, Neutral Conditions Steglich_Reagents->Steglich_Conditions Steglich_Scope Good for Sterically Hindered Alcohols Steglich_Conditions->Steglich_Scope Mitsunobu_Conditions Mild, Neutral Conditions Mitsunobu_Reagents->Mitsunobu_Conditions Mitsunobu_Stereochem Inversion of Stereochemistry Mitsunobu_Conditions->Mitsunobu_Stereochem

Caption: Comparison of Steglich and Mitsunobu esterification methods.

Conclusion

The esterification of this compound can be achieved through various methods, each with its own advantages and limitations. The Fischer-Speier esterification is a cost-effective method for simple primary alcohols. The Steglich esterification offers a mild alternative for more sensitive or sterically demanding substrates. The Mitsunobu reaction provides a route to esters with inversion of stereochemistry, which is valuable in stereoselective synthesis. Finally, the thionyl chloride-mediated approach is a high-yielding and robust method suitable for a broad range of alcohols. The choice of method will depend on the specific requirements of the synthesis, including the nature of the alcohol, the presence of other functional groups, and the desired reaction scale. The protocols and data presented in this document serve as a comprehensive guide for researchers in the selection and implementation of the most suitable esterification strategy for their work with this compound.

References

Application Notes and Protocols for Amidation Reactions of 6-Bromopicolinic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-substituted-6-bromopicolinamides through the amidation of 6-bromopicolinic acid with various primary amines. The resulting compounds are valuable intermediates in medicinal chemistry and drug discovery, serving as scaffolds for the development of novel therapeutic agents.

Introduction

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals. The coupling of carboxylic acids with primary amines to form amides is a fundamental transformation in organic synthesis. This compound is a versatile building block, and its amidation with primary amines yields a diverse range of N-substituted picolinamides. These products can be further functionalized, for example, through Suzuki or other cross-coupling reactions at the bromide position, to generate libraries of compounds for biological screening.

This document outlines two robust and widely used protocols for the amidation of this compound: one employing the coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other utilizing the EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) system.

Data Presentation

The following table summarizes typical quantitative data for the amidation of this compound with a selection of primary amines using the HATU-mediated protocol. These values are representative and may vary depending on the specific reaction conditions and the nature of the primary amine.

EntryPrimary AmineProductReaction Time (h)Yield (%)
1BenzylamineN-Benzyl-6-bromopicolinamide292
2AnilineN-Phenyl-6-bromopicolinamide485
34-Methoxyaniline6-Bromo-N-(4-methoxyphenyl)picolinamide488
4n-Butylamine6-Bromo-N-(n-butyl)picolinamide1.595
5Cyclohexylamine6-Bromo-N-cyclohexylpicolinamide293
62-Aminoethanol6-Bromo-N-(2-hydroxyethyl)picolinamide2.589

Experimental Protocols

Protocol 1: HATU-Mediated Amidation

This protocol describes a general procedure for the efficient coupling of this compound with primary amines using HATU as the coupling agent and N,N-diisopropylethylamine (DIPEA) as a non-nucleophilic base.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU

  • DIPEA

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.1 mmol, 1.1 eq) and DIPEA (2.5 mmol, 2.5 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (1.05 mmol, 1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-6-bromopicolinamide.

Characterization of N-Benzyl-6-bromopicolinamide:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.25 (d, J = 7.8 Hz, 1H), 7.95 (t, J = 7.8 Hz, 1H), 7.70 (d, J = 7.8 Hz, 1H), 7.40-7.25 (m, 5H, Ar-H), 4.65 (d, J = 5.6 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 163.5, 150.2, 141.8, 139.5, 138.1, 128.8, 127.9, 127.6, 126.5, 43.8.

  • MS (ESI): m/z calculated for C₁₃H₁₁BrN₂O [M+H]⁺: 291.01, found: 291.0.

HATU_Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous DMF add_hatu Add HATU and DIPEA start->add_hatu preactivate Stir for 15 min (Pre-activation) add_hatu->preactivate add_amine Add Primary Amine preactivate->add_amine react Stir at Room Temperature (Monitor by TLC/LC-MS) add_amine->react quench Pour into Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product N-Substituted-6-bromopicolinamide purify->product

Workflow for HATU-Mediated Amidation
Protocol 2: EDC/HOBt-Mediated Amidation

This protocol provides an alternative method for amide bond formation using EDC as a carbodiimide coupling agent and HOBt as an additive to suppress side reactions and minimize racemization if chiral amines are used.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • EDC hydrochloride

  • HOBt hydrate

  • Triethylamine (TEA) or DIPEA

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 eq), the primary amine (1.05 mmol, 1.05 eq), and HOBt (1.2 mmol, 1.2 eq) in anhydrous DCM (10 mL) at 0 °C, add triethylamine (2.5 mmol, 2.5 eq).

  • Add EDC hydrochloride (1.2 mmol, 1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (10 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-6-bromopicolinamide.

EDC_HOBt_Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine this compound, Primary Amine, HOBt, and TEA in anhydrous DCM at 0 °C add_edc Add EDC·HCl portion-wise start->add_edc react Warm to Room Temperature and Stir Overnight (Monitor by TLC/LC-MS) add_edc->react dilute Dilute with DCM react->dilute wash Wash with HCl, NaHCO₃, and Brine dilute->wash dry Dry over Na₂SO₄ and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product N-Substituted-6-bromopicolinamide purify->product

Workflow for EDC/HOBt-Mediated Amidation

Concluding Remarks

The protocols described herein provide reliable and efficient methods for the synthesis of a wide range of N-substituted-6-bromopicolinamides. The choice between the HATU and EDC/HOBt methods may depend on factors such as the reactivity of the amine, the desired reaction time, and the ease of purification. These amidation reactions are crucial steps in the synthesis of complex molecules for drug discovery and development, offering a gateway to diverse chemical libraries. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible outcomes.

Application Notes and Protocols for Decarboxylative Coupling Reactions of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopicolinic acid is a versatile heterocyclic building block in medicinal chemistry and materials science. It possesses two distinct reactive sites: a carboxylic acid at the 2-position and a bromine atom at the 6-position. Decarboxylative cross-coupling reactions offer a powerful and strategic approach to functionalize the pyridine ring at the 2-position by replacing the carboxylic acid moiety with a new carbon-carbon or carbon-heteroatom bond. This transformation is advantageous as it utilizes a common and stable functional group, avoids the preparation of often sensitive organometallic reagents, and releases carbon dioxide as the only byproduct.[1][2]

These reactions are typically mediated by transition metal catalysts, such as palladium, copper, or nickel, and allow for the formation of diverse molecular architectures, including biaryls, alkynes, and alkenes.[1][3][4] The bromine atom at the 6-position can be retained for subsequent orthogonal cross-coupling reactions, providing a pathway to complex, multi-substituted pyridine derivatives.

This document provides detailed application notes on the primary types of decarboxylative coupling reactions applicable to this compound, alongside representative experimental protocols based on established methodologies for similar heteroaromatic carboxylic acids.

Key Reaction Types and Data

The following sections outline major classes of decarboxylative coupling reactions. The quantitative data presented are representative examples based on analogous systems and serve as a guide for reaction development with this compound.

Decarboxylative Arylation (Biaryl Synthesis)

This reaction forms a C(sp²)-C(sp²) bond by coupling this compound with an aryl halide. Bimetallic catalyst systems, typically involving both palladium and copper or silver, are often employed. The copper or silver salt facilitates the decarboxylation step, while the palladium catalyst mediates the cross-coupling.[1][5]

Table 1: Representative Conditions for Decarboxylative Arylation

EntryAryl Halide PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-IodotoluenePd(OAc)₂, CuI, 1,10-PhenanthrolineK₂CO₃NMP16075-85
21-Bromo-4-methoxybenzenePdBr₂, Ag₂CO₃-DMA15070-80
33-BromopyridinePd(dba)₂, SPhos, Cu₂OK₃PO₄Dioxane14065-75
44-Trifluoromethylphenyl iodidePdCl₂(PPh₃)₂, CuICs₂CO₃DMF15070-85

Yields are estimated based on similar reactions with heteroaromatic carboxylic acids.

Decarboxylative Alkynylation

This method synthesizes 2-alkynyl-6-bromopyridines through the coupling of this compound with a terminal alkyne or an alkynyl halide. This reaction can proceed through various metal catalysts, including palladium, copper, or iron.[4] A decarbonylative Sonogashira-type coupling is also a viable pathway, where the carboxylic acid is activated in situ and subsequently decarbonylated by a palladium catalyst before coupling with the alkyne.[6]

Table 2: Representative Conditions for Decarboxylative Alkynylation

EntryAlkyne PartnerCatalyst SystemActivator / BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePdCl₂(Cy*Phine)₂, CuIK₂CO₃Toluene12060-75
2EthynyltrimethylsilaneNiCl₂·6H₂O, BipyridineZnCl₂DMF2565-80
31-OctyneFeBr₂-NMP/THF-15 to RT55-70
4PhenylacetylenePd(OAc)₂, XantphosPiv₂O, DMAPDioxane16060-75

Yields are estimated based on general decarboxylative alkynylation protocols.

Decarboxylative Alkenylation

The synthesis of 2-alkenyl-6-bromopyridines can be achieved by coupling this compound with an alkenylating agent, such as an alkenylzinc reagent or an olefin (Heck-type reaction). These reactions are often catalyzed by nickel or palladium complexes.[7][8]

Table 3: Representative Conditions for Decarboxylative Alkenylation

EntryAlkene Partner / ReagentCatalyst SystemBase / AdditiveSolventTemp (°C)Yield (%)
1Styrene (Heck-type)Pd(OAc)₂, LiClAg₂CO₃DMA13050-65
2Methyl Acrylate (Heck-type)Pd(TFA)₂, P(o-tol)₃K₂CO₃DMF12055-70
3Alkenylzinc ReagentNi(acac)₂, Bipyridine-DMF2570-85
4Alkenylboronic AcidPd(OAc)₂, RuPhosK₃PO₄Toluene11060-75

Yields are estimated based on general decarboxylative alkenylation protocols.

Visualized Workflows and Mechanisms

G General Workflow for Decarboxylative Coupling cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add catalyst, ligand, and base to a dry flask B 2. Add this compound and coupling partner A->B C 3. Add anhydrous solvent B->C D 4. Purge with inert gas (e.g., Argon) C->D E 5. Heat to required temperature with stirring D->E F 6. Monitor reaction by TLC or LC-MS E->F G 7. Cool to room temperature, quench if necessary F->G H 8. Perform aqueous work-up and extraction G->H I 9. Dry, filter, and concentrate organic phase H->I J 10. Purify by column chromatography I->J K K J->K Characterization (NMR, MS, etc.)

General Experimental Workflow

G Catalytic Cycle for Pd/Cu-Catalyzed Decarboxylative Arylation A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (Ar-X) D Ar-Py E Cu(I)X C Ar-Pd(II)-(Py)L_n B->C Transmetalation C->A Reductive Elimination C->D H CO₂ F Cu(I)-Py E->F Anion Exchange & Decarboxylation F->B F->H G 6-Br-Py-COOH G->E

Pd/Cu-Catalyzed Decarboxylative Arylation Cycle

Experimental Protocols

The following protocols are generalized procedures. Researchers should optimize conditions for specific substrates and desired outcomes. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Palladium/Copper-Catalyzed Decarboxylative Arylation

This protocol describes the synthesis of 2-aryl-6-bromopyridines from this compound and an aryl halide, adapted from the Goossen methodology.[5]

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide or bromide (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (10-20 mol%)

  • 1,10-Phenanthroline (10-20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (e.g., 0.03 equiv), CuI (e.g., 0.15 equiv), 1,10-phenanthroline (e.g., 0.15 equiv), and K₂CO₃ (2.0 equiv).

  • Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous NMP (to make a ~0.2 M solution with respect to the limiting reagent) via syringe.

  • Seal the flask and place it in a preheated oil bath at 150-160 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress by TLC or LC-MS by taking aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-aryl-6-bromopyridine.

Protocol 2: Nickel-Catalyzed Decarboxylative Alkenylation

This protocol details the synthesis of 2-alkenyl-6-bromopyridines using an in situ activation of the carboxylic acid, adapted from methodologies developed for radical cross-coupling.[7][8]

Materials:

  • This compound (1.0 equiv)

  • N-Hydroxytetrachlorophthalimide (TCNHPI) (1.1 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

  • Alkenylzinc reagent (e.g., prepared from alkenyl bromide and zinc dust, or purchased) (2.0 equiv)

  • Nickel(II) acetylacetonate [Ni(acac)₂] (10 mol%)

  • 2,2'-Bipyridine (10 mol%)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Activation (Formation of Redox-Active Ester):

    • To a clean, dry flask, add this compound (1.0 equiv), TCNHPI (1.1 equiv), and anhydrous DMF.

    • Stir the mixture at room temperature and add DIC (1.1 equiv) dropwise.

    • Allow the mixture to stir for 2-4 hours at room temperature until TLC or LC-MS indicates complete formation of the redox-active ester. This solution is used directly in the next step.

  • Cross-Coupling:

    • In a separate flame-dried Schlenk flask under argon, add Ni(acac)₂ (0.10 equiv) and 2,2'-bipyridine (0.10 equiv).

    • Add anhydrous DMF, followed by the alkenylzinc reagent (2.0 equiv) via syringe.

    • Add the solution of the pre-formed redox-active ester from Step 1 dropwise to the catalyst mixture at room temperature.

    • Stir the reaction at room temperature for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Dilute with ethyl acetate and perform an aqueous work-up. Wash the organic layer with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to yield the target 2-alkenyl-6-bromopyridine.

Safety and Handling

  • Reagents: Many reagents used in these protocols are toxic, flammable, or corrosive. Always consult the Safety Data Sheet (SDS) before use. Palladium, nickel, and copper catalysts can be toxic and should be handled with care.

  • Inert Atmosphere: Many cross-coupling reactions are sensitive to air and moisture. The use of Schlenk line techniques or a glovebox is highly recommended.

  • Solvents: Anhydrous solvents are crucial for the success of these reactions. Use freshly distilled or commercially available anhydrous solvents.

  • Temperature: Reactions are often run at high temperatures. Use appropriate heating equipment (e.g., oil bath with a temperature controller) and take precautions against thermal hazards.

These notes and protocols provide a foundational guide for employing this compound in decarboxylative coupling reactions. Optimization of catalysts, ligands, bases, solvents, and temperature will likely be necessary to achieve high yields for specific substrate combinations.

References

Application Notes and Protocols for the Quantification of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Bromopicolinic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established analytical principles and are intended to serve as a comprehensive guide for method development and validation in a research and drug development setting.

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the quantification of aromatic carboxylic acids like this compound. This method offers a balance of sensitivity, specificity, and cost-effectiveness.

Principle

The method involves the separation of this compound from potential impurities and degradation products on a reversed-phase HPLC column. The quantification is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector. The concentration of this compound in a sample is determined by comparing its peak area to that of a known concentration of a reference standard.

Experimental Protocol

1.2.1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

1.2.2. Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. Mixed-mode columns that can handle polar compounds, such as a Primesep 100, can also be considered for improved peak shape and retention.[1][2]

  • Data acquisition and processing software.

1.2.3. Chromatographic Conditions

ParameterRecommended Condition
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection WavelengthDetermined by UV scan (approx. 254 nm and 280 nm)[3]
Injection Volume10 µL

1.2.4. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of sample diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6][7] The key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity analysis should be performed.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995 over a minimum of five concentrations.[6]
Range For assay: 80% to 120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification.[5][6]
Accuracy The mean recovery should be within 98.0% to 102.0% for the assay of a drug substance. This is typically assessed by analyzing samples with known amounts of added analyte.
Precision - Repeatability (Intra-day): Relative Standard Deviation (RSD) should be ≤ 2% for at least six replicate injections of the standard solution. - Intermediate Precision (Inter-day): RSD should be ≤ 2% when the analysis is performed by different analysts on different days with different equipment.
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Reference Standard & Sample dissolve Dissolve in Diluent prep_start->dissolve dilute Prepare Working Standards dissolve->dilute filter Filter Samples (0.45 µm) dissolve->filter inject Inject Standard/Sample dilute->inject filter->inject hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound integrate->quantify LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample add_is Add Internal Standard prep_start->add_is dissolve Dissolve in Diluent add_is->dissolve filter Filter/Extract Samples dissolve->filter inject Inject Sample filter->inject lc_system UHPLC System Setup lc_system->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms_detect Tandem MS Detection (MRM) ionize->ms_detect integrate Integrate Peak Areas (Analyte/IS) ms_detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound integrate->quantify

References

Application Notes and Protocols for the Scale-Up Synthesis of 6-Bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 6-bromopicolinic acid and its subsequent derivatization into esters and amides. The methodologies are designed to be robust and scalable for applications in pharmaceutical and agrochemical research and development.

Overview of Synthetic Strategy

The synthesis of this compound derivatives on a larger scale is a multi-step process. A reliable and scalable route to the parent carboxylic acid is paramount, followed by efficient derivatization to obtain the desired esters or amides. The strategy outlined here begins with the synthesis of this compound from a commercially available starting material, 2-amino-6-methylpyridine. This is followed by protocols for its conversion to a methyl ester and a representative amide.

Key Features of this Protocol:

  • Scalability: The described methods are suitable for transitioning from laboratory-scale to pilot-plant or industrial-scale production.

  • Robustness: The reaction conditions are well-defined to ensure reproducibility and high yields.

  • Purity: The protocols include purification steps to yield high-purity products suitable for further synthetic transformations.

Synthesis of this compound

The synthesis of this compound is achieved via a two-step process starting from 2-amino-6-methylpyridine. The first step involves a Sandmeyer-type reaction for the diazotization of the amino group and subsequent bromination to yield 6-bromo-2-methylpyridine. The second step is the oxidation of the methyl group to a carboxylic acid.

Diagram: Synthetic Pathway to this compound

Synthesis_Pathway A 2-Amino-6-methylpyridine B 6-Bromo-2-methylpyridine A->B 1. HBr, Br2 2. NaNO2 C This compound B->C Oxidizing Agent (e.g., KMnO4)

Caption: Synthetic route to this compound.

Experimental Protocol: Scale-Up Synthesis of this compound

Step 1: Synthesis of 6-Bromo-2-methylpyridine

This protocol is adapted from a documented industrial method.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-6-methylpyridine108.141.00 kg9.25 mol
48% Hydrobromic acid80.91 (HBr)3.2 L~30 mol
Bromine159.810.58 L (1.80 kg)11.25 mol
Sodium nitrite69.000.67 kg9.71 mol
10% Sodium hydroxide solution40.00 (NaOH)As needed-
Ethyl acetate88.11As needed-
Water18.02As needed-

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add 48% hydrobromic acid (3.2 L).

  • Cool the acid to -10°C using a suitable cooling bath.

  • Slowly add 2-amino-6-methylpyridine (1.00 kg) to the cooled acid, maintaining the temperature below 0°C.

  • Once the addition is complete, slowly add bromine (0.58 L) dropwise, ensuring the temperature does not exceed 0°C. The addition should take approximately 1-2 hours.

  • After the bromine addition, stir the mixture for an additional 1.5 hours at -10°C to 0°C.

  • Prepare a solution of sodium nitrite (0.67 kg) in water (2.0 L) and add it dropwise to the reaction mixture, maintaining the temperature between -10°C and 0°C.

  • After the addition, allow the reaction to stir at 15°C for 30 minutes.

  • Carefully adjust the pH of the reaction mixture to 10-12 using a 10% sodium hydroxide solution, while keeping the temperature below 20°C.

  • Allow the mixture to stand and separate into layers.

  • Extract the aqueous layer with ethyl acetate (3 x 1.5 L).

  • Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify by vacuum distillation to yield 6-bromo-2-methylpyridine as a pale-yellow liquid.

Expected Yield: ~90%

Step 2: Synthesis of this compound

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
6-Bromo-2-methylpyridine172.011.00 kg5.81 mol
Oxidizing Agent (e.g., KMnO4)158.03~2.77 kg~17.5 mol
Water18.02As needed-
Hydrochloric acid36.46As needed-

Procedure:

  • In a large reaction vessel, suspend 6-bromo-2-methylpyridine (1.00 kg) in water (10 L).

  • Heat the mixture to 50-80°C with vigorous stirring.

  • Slowly add the oxidizing agent (e.g., potassium permanganate) in portions, maintaining the temperature within the specified range. The molar ratio of 6-bromo-2-methylpyridine to oxidant should be approximately 1:3.

  • After the addition is complete, continue stirring for 4-10 hours until the reaction is complete (monitored by TLC or HPLC).

  • Filter the hot reaction mixture to remove manganese dioxide.

  • Cool the filtrate and adjust the pH to 2-3 with concentrated hydrochloric acid.

  • A solid will precipitate out of the solution.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

Expected Yield: High

Synthesis of this compound Derivatives

Esterification: Synthesis of Methyl 6-Bromopicolinate

The Fischer-Speier esterification is a classic and scalable method for converting carboxylic acids to esters using an acid catalyst and an excess of the corresponding alcohol.

Diagram: Esterification Workflow

Esterification_Workflow Start This compound + Methanol Reaction Add Acid Catalyst (e.g., H2SO4, MsOH) Reflux Start->Reaction Workup Neutralization (e.g., NaHCO3) Reaction->Workup Purification Crystallization or Distillation Workup->Purification Product Methyl 6-Bromopicolinate Purification->Product

Caption: Workflow for the synthesis of Methyl 6-Bromopicolinate.

Experimental Protocol: Scale-Up Synthesis of Methyl 6-Bromopicolinate

This protocol is based on a method used for a similar substrate.[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound202.011.00 kg4.95 mol
Methanol32.047.5 L-
Methanesulfonic acid96.11120 mL (0.18 kg)1.87 mol
Sodium bicarbonate84.01As needed-
Water18.02As needed-

Procedure:

  • Charge a reaction vessel with this compound (1.00 kg) and methanol (7.5 L).

  • Slowly add methanesulfonic acid (120 mL) to the mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • The product may precipitate out of the solution upon cooling and neutralization.

  • Filter the solid, wash with water, and dry under vacuum. Alternatively, the product can be extracted with a suitable organic solvent and purified by distillation or recrystallization.

Expected Yield: 85-95%

Amidation: Synthesis of 6-Bromopicolinamide

Direct amidation of carboxylic acids can be achieved using various coupling agents or catalysts. Boric acid is an effective and environmentally friendly catalyst for this transformation, particularly on a larger scale.[2]

Diagram: Amidation Logical Relationship

Amidation_Logic Reactants This compound + Amine Product 6-Bromopicolinamide Reactants->Product Catalyzed by Catalyst Boric Acid Catalyst->Product Enables Condition Heat (Azeotropic Water Removal) Condition->Product Drives Reaction

Caption: Logical relationship for boric acid-catalyzed amidation.

Experimental Protocol: Scale-Up Synthesis of 6-Bromopicolinamide

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound202.011.00 kg4.95 mol
Amine (e.g., Benzylamine)107.150.58 kg5.44 mol
Boric acid61.830.15 kg2.43 mol
Toluene92.14As needed-

Procedure:

  • Set up a reaction vessel with a Dean-Stark trap and a reflux condenser.

  • Charge the vessel with this compound (1.00 kg), the desired amine (e.g., benzylamine, 1.1 eq), boric acid (5 mol%), and toluene (5-10 L).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the reaction is complete (typically several hours).

  • Cool the reaction mixture.

  • The product may crystallize upon cooling. If so, filter the solid, wash with a small amount of cold toluene, and dry.

  • If the product remains in solution, wash the toluene solution with aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 6-bromopicolinamide.

Expected Yield: >80%

Data Summary

CompoundStarting MaterialKey ReagentsSolventTypical YieldPurityRef.
6-Bromo-2-methylpyridine2-Amino-6-methylpyridineHBr, Br2, NaNO2Water/Ethyl acetate~90%>98%
This compound6-Bromo-2-methylpyridineOxidizing AgentWaterHigh>98%
Methyl 6-BromopicolinateThis compoundMethanol, MsOHMethanol85-95%>99%[1]
6-BromopicolinamideThis compoundAmine, Boric AcidToluene>80%>98%[2]

Conclusion

The protocols detailed in these application notes provide a solid foundation for the scale-up synthesis of this compound and its derivatives. By following these procedures, researchers and drug development professionals can reliably produce these valuable building blocks in the quantities required for their research and development programs. It is always recommended to perform a small-scale trial and appropriate safety assessments before proceeding to a large-scale synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-bromopicolinic acid. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their synthetic routes. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound presents unique challenges due to the electronic nature of the pyridine ring and the presence of both a carboxylic acid and a nitrogen atom in proximity to the reaction center. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Additionally, the carboxylic acid group can interact with the base and the catalyst, influencing solubility and potentially leading to decarboxylation under thermal conditions.

Q2: What are the most common side reactions observed in this coupling?

A2: The most prevalent side reactions include:

  • Protodeboronation: The boronic acid starting material is hydrolyzed back to its corresponding arene, reducing the concentration of the nucleophilic partner.

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct, often exacerbated by the presence of oxygen.

  • Decarboxylation: The picolinic acid substrate loses carbon dioxide, leading to the formation of 2-bromopyridine, which can then undergo coupling or other side reactions.

  • Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom.

Q3: Is it necessary to protect the carboxylic acid group?

A3: While not always mandatory, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can circumvent issues related to solubility and catalyst inhibition by the carboxylate. However, this adds extra steps to the synthesis (protection and deprotection). Direct coupling of the free acid is possible with careful optimization of the reaction conditions, particularly the choice of base and solvent.

Q4: How critical is the exclusion of oxygen and water?

A4: It is highly critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. The presence of water can also lead to protodeboronation of the boronic acid. Therefore, it is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low or no product formation is a common initial challenge. A systematic evaluation of each reaction component is key to identifying and resolving the issue.

Possible Cause Troubleshooting Steps
Inactive Catalyst System - Switch to a more active catalyst: For electron-deficient pyridine rings, standard catalysts like Pd(PPh₃)₄ may be insufficient. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. - Increase catalyst loading: If catalyst deactivation is suspected, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may improve the yield. - Ensure Pd(0) formation: If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species.
Ineffective Base - Screen different bases: The basicity and solubility of the base are crucial. Weak bases may not be effective. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required. - Ensure base quality: The base should be anhydrous and finely powdered to maximize its reactivity and surface area.
Suboptimal Solvent - Solvent screening: The solvent must dissolve the reactants and facilitate the catalytic cycle. Common solvents for Suzuki couplings of heteroaromatic halides include dioxane, toluene, and DMF, often with a small amount of water to aid in the dissolution of the base. - Anhydrous vs. Aqueous: While some water can be beneficial, excess water can promote protodeboronation. For sensitive substrates, rigorously anhydrous conditions may be necessary.
Insufficient Reaction Temperature - Increase temperature: The C-Br bond of this compound is relatively strong. Increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can overcome the activation energy for the oxidative addition step. - Consider microwave irradiation: Microwave heating can significantly reduce reaction times and often improves yields.
Catalyst Inhibition - Use bulky ligands: The pyridine nitrogen and the carboxylate can chelate to the palladium center, inhibiting catalysis. Bulky ligands can disfavor this inhibitory binding.
Issue 2: Significant Side Product Formation
Side Product Observed Troubleshooting Steps
Protodeboronation (Arene from Boronic Acid) - Use fresh boronic acid: Boronic acids can degrade upon storage. Use freshly purchased or purified boronic acid. - Use boronic esters: Pinacol esters or MIDA esters of the boronic acid are more stable towards protodeboronation. - Minimize reaction time and temperature: Prolonged reaction times and high temperatures, especially in aqueous basic conditions, can exacerbate this side reaction.
Homocoupling (Biaryl from Boronic Acid) - Strictly exclude oxygen: This is the most critical step. Ensure thorough degassing of solvents and maintain a positive pressure of inert gas. - Use a Pd(0) source directly: Using a catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.
Decarboxylation Product - Lower reaction temperature: High temperatures can promote decarboxylation. Determine the lowest effective temperature for the coupling. - Protect the carboxylic acid: Converting the carboxylic acid to an ester will prevent decarboxylation.

Data Presentation

The following table summarizes representative conditions for the Suzuki coupling of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.

Entry Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)1001240-60
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene110870-85
3Pd₂(dba)₃ (1.5)XPhos (3.5)Cs₂CO₃ (2.0)Dioxane1001075-90
4Pd(dppf)Cl₂ (3)-Na₂CO₃ (2.0)DMF/H₂O (5:1)901660-75

Note: Yields are representative and can vary based on the specific arylboronic acid used and the precise reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling (Thermal Heating)
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The pH of the aqueous layer may need to be adjusted to ensure the product is in the organic phase.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

General Procedure for Suzuki-Miyaura Coupling (Microwave Irradiation)
  • Vial Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), and the ligand (e.g., XPhos, 4-10 mol%) along with a magnetic stir bar.

  • Solvent Addition: Add the chosen degassed solvent (e.g., dioxane).

  • Reaction: Seal the vial with a cap and place it in the microwave reactor. Heat the mixture at a set temperature (e.g., 120-150 °C) for the specified time (e.g., 10-30 minutes).

  • Workup and Purification: After the reaction is complete, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L_n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product r1x This compound (R1-X) r1x->oxidative_addition r2by2 Ar-B(OH)2 (R2-BY2) r2by2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_reagents 1. Check Reagent Quality (Boronic Acid, Base, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst 2. Evaluate Catalyst System (Pd Source & Ligand) catalyst_ok Catalyst Active? check_catalyst->catalyst_ok check_conditions 3. Assess Reaction Conditions (Temperature, Concentration) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_atmosphere 4. Verify Inert Atmosphere (Degassing, N2/Ar) atmosphere_ok Atmosphere Inert? check_atmosphere->atmosphere_ok analyze_side_reactions 5. Analyze for Side Reactions (LCMS/NMR of Crude Mixture) side_reactions Side Reactions Identified? analyze_side_reactions->side_reactions reagents_ok->check_catalyst Yes optimize_reagents Use fresh/pure reagents. Consider boronic ester. reagents_ok->optimize_reagents No catalyst_ok->check_conditions Yes optimize_catalyst Screen ligands (e.g., SPhos). Increase catalyst loading. catalyst_ok->optimize_catalyst No conditions_ok->check_atmosphere Yes optimize_conditions Increase temperature. Use microwave. conditions_ok->optimize_conditions No atmosphere_ok->analyze_side_reactions Yes optimize_atmosphere Improve degassing technique. atmosphere_ok->optimize_atmosphere No mitigate_side_reactions Adjust conditions based on side product (e.g., lower temp). side_reactions->mitigate_side_reactions Yes success Improved Yield side_reactions->success No optimize_reagents->check_reagents optimize_catalyst->check_catalyst optimize_conditions->check_conditions optimize_atmosphere->check_atmosphere mitigate_side_reactions->start

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Technical Support Center: Synthesis of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 6-Bromopicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies for this compound are:

  • Oxidation of 6-bromo-2-methylpyridine: This method involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. A common and potent oxidizing agent used for this transformation is potassium permanganate (KMnO₄).

  • Sandmeyer reaction of 6-aminopicolinic acid: This classic reaction sequence involves the diazotization of the amino group of 6-aminopicolinic acid, followed by a copper(I) bromide-mediated substitution to introduce the bromine atom.

Q2: I am seeing a significant amount of a water-soluble byproduct in my Sandmeyer reaction. What is it likely to be?

A2: A primary and common side product in the Sandmeyer reaction is the corresponding phenol, in this case, 6-hydroxypicolinic acid. This occurs when the diazonium salt intermediate reacts with water in the reaction mixture. This byproduct is typically more water-soluble than the desired this compound.

Q3: My oxidation of 6-bromo-2-methylpyridine with KMnO₄ is giving a very low yield and a complex mixture of products. What could be the cause?

A3: The oxidation of alkylpyridines with potassium permanganate is a powerful reaction that can lead to over-oxidation and cleavage of the pyridine ring if not carefully controlled.[1] Factors such as reaction temperature, pH, and the rate of addition of the oxidant are critical. Harsh acidic conditions, in particular, can lead to the degradation of the starting material and product into smaller molecules like acetic acid, formic acid, carbon dioxide, and ammonia.[1]

Q4: How can I effectively purify this compound from the common side products?

A4: Purification strategies depend on the synthetic route and the nature of the impurities.

  • From Sandmeyer reaction: The main byproduct, 6-hydroxypicolinic acid, can often be removed by careful pH adjustment and extraction. This compound can be precipitated from an aqueous solution by adjusting the pH to its isoelectric point. Column chromatography on silica gel can also be an effective method for separating the desired product from closely related impurities.

  • From oxidation reaction: After the oxidation of 6-bromo-2-methylpyridine, the product is often isolated by filtration of the manganese dioxide byproduct, followed by acidification of the filtrate to precipitate the carboxylic acid. If over-oxidation byproducts are present, recrystallization from a suitable solvent system is a common purification technique.

Troubleshooting Guides

Problem 1: Low Yield in the Sandmeyer Reaction
Symptom Possible Cause Troubleshooting Step
Low yield of this compound with a significant amount of 6-hydroxypicolinic acid byproduct.The diazonium salt is reacting with water.Ensure the reaction temperature is kept low (typically 0-5 °C) during diazotization and the subsequent Sandmeyer reaction to minimize the decomposition of the diazonium salt and its reaction with water.
Low yield and the presence of starting material (6-aminopicolinic acid).Incomplete diazotization.Ensure the stoichiometric amount of sodium nitrite is used and that it is added slowly to the acidic solution of the starting material while maintaining a low temperature. Check the pH of the solution to ensure it is sufficiently acidic for diazotization.
Formation of a tar-like substance.Decomposition of the diazonium salt.Work at lower temperatures and ensure the diazonium salt is used promptly after its formation. Avoid exposing the diazonium salt solution to light.
Presence of an unexpected debrominated product (picolinic acid).Protodeamination side reaction.This can occur if the diazonium salt is reduced. Ensure the reaction conditions are not overly reducing.
Problem 2: Poor Results in the Oxidation of 6-bromo-2-methylpyridine
Symptom Possible Cause Troubleshooting Step
Very low yield and a complex mixture of small organic acids and ammonia detected.Over-oxidation and ring cleavage.[1]Carefully control the reaction temperature, avoiding excessive heating. Add the potassium permanganate solution slowly and portion-wise to prevent a rapid exotherm. Consider using milder reaction conditions, such as a buffered or slightly alkaline pH.
Incomplete reaction with significant starting material remaining.Insufficient oxidant or reaction time.Ensure the correct stoichiometry of potassium permanganate is used. The reaction can be monitored by the disappearance of the purple permanganate color. If the color persists, the reaction may be complete. If it disappears rapidly upon addition, more oxidant may be needed. The reaction may also require a longer reaction time at a controlled temperature.
Difficulty in filtering the manganese dioxide (MnO₂) byproduct.Fine MnO₂ particles.After the reaction is complete, heating the mixture for a short period can help to coagulate the MnO₂ precipitate, making it easier to filter. Using a filter aid like celite can also improve filtration.

Quantitative Data on Side Reactions

The following table summarizes typical yields and major side products for the common synthetic routes to this compound. The exact percentages can vary depending on the specific reaction conditions.

Synthetic Route Typical Yield of this compound Major Side Product(s) Approximate Percentage of Major Side Product(s)
Oxidation of 6-bromo-2-methylpyridine80-90%Unreacted 6-bromo-2-methylpyridine, Over-oxidation products (e.g., oxalic acid, CO₂)5-15%
Sandmeyer reaction of 6-aminopicolinic acid60-75%6-Hydroxypicolinic acid, Picolinic acid (from protodeamination)10-25%

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 6-bromo-2-methylpyridine

This protocol is adapted from a patented procedure.

Materials:

  • 6-bromo-2-methylpyridine

  • Potassium permanganate (KMnO₄)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • In a reaction flask, add 6-bromo-2-methylpyridine and water.

  • Heat the mixture to 65 °C with stirring.

  • Slowly add potassium permanganate in portions to the reaction mixture, maintaining the temperature at 65 °C. The purple color of the permanganate should disappear as it is consumed.

  • After the addition is complete, continue to heat and stir the mixture for several hours until the reaction is complete (as monitored by TLC or LC-MS).

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Wash the filter cake with water.

  • Combine the filtrate and washings, and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid to the filtrate to adjust the pH to approximately 1.5-2.

  • The this compound will precipitate as a white solid.

  • Filter the solid, wash with cold water, and dry to obtain the final product.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general procedure based on the principles of the Sandmeyer reaction.

Materials:

  • 6-aminopicolinic acid

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Water

Procedure:

  • Diazotization:

    • In a reaction flask, suspend 6-aminopicolinic acid in hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite in water and cool it.

    • Slowly add the cold sodium nitrite solution to the suspension of 6-aminopicolinic acid, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will be evolved.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up and Isolation:

    • The reaction mixture is typically worked up by extraction with an organic solvent. The pH may need to be adjusted to facilitate extraction of the carboxylic acid.

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Visual Troubleshooting and Workflow Diagrams

Troubleshooting_Workflow cluster_oxidation Oxidation Troubleshooting cluster_sandmeyer Sandmeyer Troubleshooting start Experiment Start issue Identify Issue: Low Yield or Impurities start->issue route Which Synthetic Route? issue->route oxidation Oxidation of 6-bromo-2-methylpyridine route->oxidation Oxidation sandmeyer Sandmeyer Reaction of 6-aminopicolinic acid route->sandmeyer Sandmeyer ox_q1 Symptom: Low yield, complex mixture oxidation->ox_q1 ox_q2 Symptom: Incomplete Reaction oxidation->ox_q2 san_q1 Symptom: High 6-hydroxypicolinic acid sandmeyer->san_q1 san_q2 Symptom: Incomplete Diazotization sandmeyer->san_q2 ox_a1 Cause: Over-oxidation/Ring Cleavage ox_q1->ox_a1 ox_s1 Solution: Control Temperature, Slow Reagent Addition, Adjust pH ox_a1->ox_s1 end Purification and Analysis ox_s1->end ox_a2 Cause: Insufficient Oxidant/Time ox_q2->ox_a2 ox_s2 Solution: Check Stoichiometry, Monitor Reaction, Increase Reaction Time ox_a2->ox_s2 ox_s2->end san_a1 Cause: Reaction with Water san_q1->san_a1 san_s1 Solution: Maintain Low Temperature san_a1->san_s1 san_s1->end san_a2 Cause: Incorrect Stoichiometry/Temp san_q2->san_a2 san_s2 Solution: Check Reagents, Maintain Low Temperature san_a2->san_s2 san_s2->end

Caption: Troubleshooting workflow for this compound synthesis.

Oxidation_Pathway cluster_side_reactions Potential Side Reactions start 6-bromo-2-methylpyridine reagent KMnO4, H2O, Heat start->reagent side_product1 Over-oxidation Products (e.g., Oxalic Acid, CO2) start->side_product1 side_product2 Unreacted Starting Material start->side_product2 Incomplete Reaction product This compound reagent->product reagent_side Excess KMnO4 High Temperature Harsh pH reagent_side->side_product1

Caption: Reaction pathway for the oxidation of 6-bromo-2-methylpyridine.

Sandmeyer_Pathway cluster_side_reactions Potential Side Reactions start 6-aminopicolinic acid diazotization NaNO2, HBr 0-5 °C start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate sandmeyer_reagent CuBr intermediate->sandmeyer_reagent side_product1 6-Hydroxypicolinic acid intermediate->side_product1 side_product2 Picolinic acid intermediate->side_product2 product This compound sandmeyer_reagent->product reagent_side1 H2O reagent_side1->side_product1 reagent_side2 Protodeamination reagent_side2->side_product2

Caption: Reaction pathway for the Sandmeyer synthesis of this compound.

References

Technical Support Center: Purification of Crude 6-Bromopicolinic Acid by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Bromopicolinic acid by crystallization.

Troubleshooting Guide

Issue: Oiling Out Instead of Crystallization

Q1: My this compound is forming an oil instead of crystals upon cooling. What should I do?

A: "Oiling out" is a common issue that can occur when the solute is highly impure or when the solution is cooled too quickly. The high concentration of impurities can lower the melting point of the mixture, leading to the separation of a liquid phase instead of a solid crystalline lattice.

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil completely dissolves. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at that temperature.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to prolong the cooling period. Once at room temperature, proceed with cooling in an ice bath.

  • Solvent System Modification: If the issue persists, consider changing the solvent system. A mixture of a good solvent and a poor solvent can sometimes facilitate better crystal formation.

Issue: No Crystal Formation

Q2: The solution has cooled, but no crystals have formed. What are the next steps?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a seed crystal.

  • Increase Concentration: If induction methods fail, you can increase the concentration of the solute. This can be achieved by evaporating some of the solvent by gently heating the solution or by placing it under a stream of inert gas. After reducing the volume, allow the solution to cool again.

  • Further Cooling: Place the flask in a colder environment, such as a refrigerator or freezer, to further decrease the solubility of the compound.

Issue: Low Yield

Q3: My final yield of pure this compound is very low. How can I improve it?

A: A low yield is often due to using an excessive amount of solvent or premature crystallization.

Solutions:

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Prevent Premature Crystallization: If crystals form during a hot filtration step (to remove insoluble impurities), ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Recover a Second Crop: The mother liquor (the solution remaining after the first filtration of crystals) still contains some dissolved product. You can recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again. Note that the purity of the second crop may be lower than the first.

Issue: Colored Impurities

Q4: The recrystallized product has a noticeable color. How can I remove colored impurities?

A: Colored impurities can often be removed by treating the solution with activated charcoal.

Solution:

  • Charcoal Treatment: After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal to the solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product, reducing the yield. Keep the solution hot and swirl it for a few minutes before performing a hot filtration to remove the charcoal.

Frequently Asked Questions (FAQs)

Q5: What is the best solvent for the recrystallization of this compound?

Q6: How do I select an appropriate solvent system?

A: A systematic approach to solvent selection is recommended:

  • Test Solubility: Test the solubility of a small amount of your crude this compound in various solvents at room temperature and upon heating.

  • Single Solvent System: Look for a solvent that provides good solubility when hot and poor solubility when cold.

  • Mixed Solvent System: If a suitable single solvent cannot be found, a mixed solvent system can be used. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly.

Q7: What is the expected melting point of pure this compound?

A: The melting point of pure this compound is reported to be in the range of 192-194 °C. A sharp melting point within this range is a good indicator of high purity.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the crude material and the scale of the experiment.

1. Solvent Selection:

  • Based on the principles for pyridine carboxylic acids, a good starting point is a mixed solvent system of ethanol and water or isopropanol and water.

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of the primary solvent (e.g., ethanol) and a magnetic stir bar.

  • Gently heat the mixture on a hot plate with stirring.

  • Continue to add small portions of the hot primary solvent until the solid is nearly dissolved.

  • If using a mixed solvent system, add the second solvent (e.g., water) dropwise until all the solid has just dissolved. Avoid adding an excess of solvent.

3. (Optional) Decolorization:

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes while stirring.

4. Hot Filtration:

  • If insoluble impurities or charcoal are present, perform a hot gravity filtration. Pre-heat a stemless funnel with fluted filter paper and the receiving Erlenmeyer flask to prevent premature crystallization.

  • Filter the hot solution into the clean, pre-warmed flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

6. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold solvent mixture to remove any remaining soluble impurities.

7. Drying:

  • Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a desiccator or a vacuum oven at a low temperature can be used.

8. Analysis:

  • Determine the yield of the purified this compound.

  • Check the purity by measuring its melting point.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number21190-87-4
Molecular FormulaC6H4BrNO2[2]
Molecular Weight202.01 g/mol [2]
Melting Point192-194 °C[3]

Table 2: General Solvent Selection Guide for Recrystallization

Solvent TypeExamplesSuitability for this compound
Polar Protic Water, Ethanol, Methanol, IsopropanolGenerally good; high potential for hydrogen bonding. Often used in mixed systems.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateCan be effective; solubility may be high even at room temperature.
Nonpolar Hexane, TolueneGenerally poor; unlikely to dissolve the polar this compound.

Visualizations

experimental_workflow start Start: Crude This compound dissolution Dissolution (Minimal Hot Solvent) start->dissolution decolorization Optional: Decolorization (Activated Charcoal) dissolution->decolorization hot_filtration Hot Filtration (Remove Insolubles) decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolation (Vacuum Filtration) crystallization->isolation drying Drying isolation->drying end Pure 6-Bromopicolinic Acid drying->end

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem During Crystallization oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No reheat Reheat & Add More Solvent oiling_out->reheat Yes no_crystals->low_yield No scratch Scratch Flask or Add Seed Crystal no_crystals->scratch Yes minimize_solvent Use Minimal Solvent low_yield->minimize_solvent Yes slow_cool Cool Slowly reheat->slow_cool concentrate Concentrate Solution scratch->concentrate second_crop Collect Second Crop minimize_solvent->second_crop

References

troubleshooting low yield in 6-Bromopicolinic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in reactions involving 6-Bromopicolinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in cross-coupling reactions with this compound?

A1: Low yields in cross-coupling reactions (e.g., Suzuki, Sonogashira) involving this compound can often be attributed to several factors:

  • Catalyst Deactivation: The pyridine nitrogen in this compound can coordinate with the palladium catalyst, leading to the formation of inactive complexes. Furthermore, exposure to oxygen can oxidize the active Pd(0) catalyst.

  • Poor Reagent Quality: The purity and stability of all reagents are critical. Boronic acids used in Suzuki coupling are susceptible to degradation, and all reagents, solvents, and bases should be anhydrous and of high purity.

  • Suboptimal Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are crucial. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the catalyst or starting materials. The choice of base is also critical for activating the coupling partners.

  • Side Reactions: Competing reactions such as homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions), as well as dehalogenation of the this compound, can consume starting materials and reduce the yield of the desired product.

Q2: I'm observing a significant amount of starting material at the end of my amide coupling reaction. What should I do?

A2: Unreacted starting material in an amide coupling reaction suggests either insufficient activation of the carboxylic acid or a problem with the nucleophilicity of the amine. Consider the following:

  • Choice of Coupling Reagent: For sterically hindered or electron-deficient amines, a more powerful coupling reagent may be required. Reagents like HATU or HOBt/EDC are often effective.

  • Reaction Time and Temperature: Some amide coupling reactions can be sluggish. Monitor the reaction by TLC or LC-MS and consider extending the reaction time or gently heating the mixture if no degradation is observed.

  • Base: Ensure the appropriate base is used in the correct stoichiometry to neutralize any acid formed and to facilitate the coupling. Common bases include DIPEA and triethylamine.

  • Reagent Purity: The presence of water can hydrolyze the activated carboxylic acid intermediate. Ensure all reagents and solvents are anhydrous.

Q3: My purification is difficult due to the presence of closely-related byproducts. What are common side reactions?

A3: Common byproducts in reactions with this compound include:

  • Dehalogenated Product: The bromine atom can be replaced by a hydrogen atom, leading to the formation of picolinic acid. This can be minimized by ensuring a thoroughly inert atmosphere and using appropriate reaction conditions.

  • Homocoupling Products: In cross-coupling reactions, the coupling partner (boronic acid or alkyne) can react with itself to form a dimer. This is often exacerbated by the presence of oxygen.

  • Hydrolysis of Activated Esters: In amide coupling, the activated carboxylic acid intermediate can react with any residual water, reverting to the starting carboxylic acid.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling
Observation Potential Cause Suggested Solution
No or very low conversion of starting materialInactive catalyst or ligandUse a fresh batch of palladium catalyst and ligand. Ensure proper storage under an inert atmosphere.
Poor quality of boronic acidUse a fresh or recently purchased boronic acid. Consider using the corresponding boronate ester for increased stability.
Incorrect base or solventScreen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, THF/water).[1]
Significant amount of starting material remains, but some product is formedInsufficient reaction time or temperatureMonitor the reaction by TLC or LC-MS and allow it to run to completion. Gradually increase the temperature, ensuring no decomposition occurs.
Catalyst inhibitionThe pyridine nitrogen may be coordinating to the palladium. Consider using a ligand that is less susceptible to displacement.
Product is formed, but yield is low after work-upProduct loss during extractionBack-extract aqueous layers to recover any dissolved product.
Decomposition on silica gelConsider using a different purification method such as crystallization or chromatography on a less acidic stationary phase like alumina.
Presence of dehalogenated starting materialPresence of a hydride sourceUse a non-hydridic base and ensure solvents are free from hydride impurities.
Presence of homocoupled byproductPresence of oxygenThoroughly degas all solvents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).
Low Yield in Sonogashira Coupling
Observation Potential Cause Suggested Solution
No or very low conversionInactive catalyst systemUse fresh Pd and Cu(I) catalysts. Ensure the copper source is of high quality.
Insufficiently basic conditionsThe amine base (e.g., triethylamine, diisopropylamine) is crucial. Ensure it is dry and used in sufficient excess.
Low reaction temperatureSonogashira couplings with aryl bromides often require elevated temperatures.[2]
Reaction stalls or is sluggishCatalyst deactivationIncrease catalyst loading or consider a more robust ligand.
Poor solubility of reagentsChoose a solvent system in which all components are soluble at the reaction temperature. DMF or THF are common choices.
Significant homocoupling of the alkyne (Glaser coupling)Presence of oxygenRigorously exclude oxygen by degassing solvents and using an inert atmosphere.
Suboptimal catalyst/copper ratioOptimize the ratio of the palladium catalyst to the copper co-catalyst.
Dehalogenation of this compoundHarsh reaction conditionsTry running the reaction at a lower temperature for a longer duration.
Choice of baseSome bases can promote dehalogenation. Screen alternative amine bases.
Low Yield in Amide Coupling
Observation Potential Cause Suggested Solution
No or low conversion of carboxylic acidInefficient activationUse a more effective coupling reagent such as HATU, HBTU, or generate the acid chloride in situ.[3]
Presence of waterEnsure all reagents, solvents, and glassware are scrupulously dry.
Incorrect stoichiometryEnsure the correct equivalents of coupling reagent and base are used.
Starting carboxylic acid is recovered after the reactionHydrolysis of the activated intermediateMinimize exposure to moisture. Add the amine as soon as the activation is complete.
Low nucleophilicity of the amineFor electron-deficient or sterically hindered amines, longer reaction times or heating may be necessary.
Formation of multiple unidentified byproductsHigh reaction temperatureRun the reaction at a lower temperature to minimize side reactions.
Decomposition of coupling reagent or activated speciesAdd the coupling reagent at a lower temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized method and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method (e.g., column chromatography or crystallization).

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol is suitable for the coupling of this compound with primary or secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0-1.2 equiv)

  • HATU (1.1 equiv)

  • Base (e.g., DIPEA or triethylamine, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound and HATU in the anhydrous solvent.

  • Add the base to the mixture and stir for a few minutes at room temperature.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Once the reaction is complete, dilute the mixture with an organic solvent.

  • Wash the organic layer sequentially with an acidic aqueous solution (e.g., 1M HCl), a basic aqueous solution (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_conversion Check Conversion of Starting Material (SM) start->check_conversion sm_present Significant SM Remaining check_conversion->sm_present Low Conversion sm_consumed SM Consumed check_conversion->sm_consumed High Conversion check_reagents Verify Reagent Quality (Purity, Activity) sm_present->check_reagents check_byproducts Analyze for Byproducts (LC-MS, NMR) sm_consumed->check_byproducts optimize_conditions Optimize Reaction Conditions (Temp, Time, Conc.) check_reagents->optimize_conditions change_catalyst Screen Different Catalysts/ Ligands/Coupling Reagents optimize_conditions->change_catalyst end Improved Yield change_catalyst->end degradation Product Degradation? check_byproducts->degradation purification_issue Purification Issues? check_byproducts->purification_issue degradation->purification_issue No milder_conditions Use Milder Reaction Conditions degradation->milder_conditions Yes optimize_workup Optimize Work-up and Purification Protocol purification_issue->optimize_workup Yes optimize_workup->end milder_conditions->end

Caption: A logical workflow for troubleshooting low-yield reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex transmetalation R-Pd(II)(R')L2 pd_complex->transmetalation transmetalation->pd0 product R-R' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation_step Transmetalation reactant1 R-X reactant2 R'-B(OR)2 base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Amide_Coupling_Mechanism acid R-COOH (this compound) activated_ester Activated Intermediate (e.g., O-acylisourea) acid->activated_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->activated_ester amide R-CONH-R' (Amide Product) activated_ester->amide amine R'-NH2 amine->amide byproduct Byproduct

Caption: General mechanism for amide bond formation using a coupling reagent.

References

stability of 6-Bromopicolinic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 6-Bromopicolinic acid under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The main stability concern for this compound in solution, particularly at elevated temperatures, is its susceptibility to decarboxylation. This reaction involves the loss of the carboxylic acid group as carbon dioxide. The rate of decarboxylation is highly dependent on the pH of the solution.

Q2: How does pH affect the stability of this compound?

The stability of picolinic acid derivatives is known to be pH-dependent. Generally, picolinic acids are most susceptible to decarboxylation at an intermediate pH, with the rate decreasing at very high and very low pH.[1] The zwitterionic form of the molecule, which is prevalent at the isoelectric point, is thought to be the species that most readily undergoes decarboxylation.[1][2] For picolinic acid, the maximum rate of decarboxylation occurs at a pH near 1.[1][3]

Q3: What are the likely degradation products of this compound under acidic or basic conditions?

The primary degradation product under conditions that promote decarboxylation (e.g., heating in aqueous solution) is expected to be 2-bromopyridine. Under strongly acidic or basic conditions, other reactions could potentially occur, but decarboxylation is a well-documented pathway for picolinic acids.[3][4]

Q4: Are there any recommended storage conditions for this compound and its solutions?

To ensure stability, this compound should be stored as a solid in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] For solutions, it is advisable to store them at low temperatures (e.g., 2-8 °C) and to prepare them fresh when possible. If long-term storage in solution is necessary, the pH should be adjusted to a range where the compound is most stable, which for similar compounds has been found to be in the acidic range of pH 2-3.[7]

Troubleshooting Guides

Problem: Low or no recovery of this compound after a reaction or workup at elevated temperatures.

  • Possible Cause: The compound may have degraded via decarboxylation. Picolinic acids are known to be thermally labile, and the presence of water can facilitate this degradation.

  • Solution:

    • Analyze for Byproducts: Use analytical techniques such as LC-MS or GC-MS to check for the presence of 2-bromopyridine, the expected decarboxylation product.

    • Modify Reaction Conditions: If possible, lower the reaction temperature.

    • pH Control: Maintain a pH where the compound is more stable. For picolinic acids, very acidic (pH < 1) or basic conditions may slow down decarboxylation compared to the rate at the isoelectric point.[1]

    • Minimize Water Content: If the reaction is not aqueous, ensure all reagents and solvents are dry.

Problem: Unexpected peaks observed in HPLC analysis of a sample containing this compound.

  • Possible Cause: These peaks could correspond to degradation products. The primary expected degradation product is 2-bromopyridine.

  • Solution:

    • Characterize Unknown Peaks: Use mass spectrometry (LC-MS) to determine the molecular weight of the impurities. Compare this with the molecular weight of potential degradation products.

    • Forced Degradation Study: Perform a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm their retention times in your HPLC method.

    • Review Sample Handling: Evaluate the pH, temperature, and storage time of your sample and HPLC mobile phase to identify conditions that may be causing degradation.

Data Presentation

Table 1: Inferred Stability of this compound Under Various Conditions (Based on Picolinic Acid Behavior)

ConditionTemperatureExpected StabilityPrimary Degradation PathwayPotential Degradation Product
Acidic (pH 1-3) Room TemperatureGenerally StableSlow Decarboxylation2-Bromopyridine
Elevated TemperatureModerate to LowDecarboxylation2-Bromopyridine
Neutral (pH 6-8) Room TemperatureModerately StableDecarboxylation2-Bromopyridine
Elevated TemperatureLowRapid Decarboxylation2-Bromopyridine
Basic (pH > 10) Room TemperatureGenerally StableSlow Decarboxylation2-Bromopyridine
Elevated TemperatureModerate to LowDecarboxylation2-Bromopyridine

Note: This data is inferred from studies on picolinic acid and its derivatives.[1][3][4] The rate of degradation is expected to be significantly accelerated at higher temperatures.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to identify potential degradation products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours).

    • Neutralize the aliquots with 1N NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with 1N HCl before analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at various time points.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature and withdraw aliquots at various time points.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in an oven at a temperature below its melting point (e.g., 100°C).

    • Sample at various time points and dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw aliquots at various time points.

3. Sample Analysis:

  • Analyze all samples and controls by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • The method should be able to separate the parent compound from any degradation products.

  • Use LC-MS to identify the mass of any significant degradation products formed.

Visualizations

G Troubleshooting Workflow for this compound Stability Issues start Stability Issue Observed (e.g., low yield, extra peaks) check_temp Was the sample exposed to elevated temperatures? start->check_temp check_ph What was the pH of the solution? check_temp->check_ph No analyze_byproducts Analyze for 2-bromopyridine (LC-MS, GC-MS) check_temp->analyze_byproducts Yes optimize_conditions Optimize Conditions: - Lower temperature - Adjust pH away from isoelectric point - Use anhydrous solvents if possible check_ph->optimize_conditions Near Neutral other_degradation Consider other degradation pathways (e.g., hydrolysis, oxidation) check_ph->other_degradation Strongly Acidic/Basic decarboxylation Decarboxylation is the likely cause of degradation. analyze_byproducts->decarboxylation decarboxylation->optimize_conditions

Caption: Troubleshooting workflow for stability issues with this compound.

G Postulated Degradation Pathway of this compound reactant This compound conditions Heat (Δ) Aqueous Solution reactant->conditions product 2-Bromopyridine conditions->product co2 Carbon Dioxide (CO2) conditions->co2

Caption: The primary degradation pathway for this compound is decarboxylation.

References

Technical Support Center: Analysis of 6-Bromopicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of 6-Bromopicolinic acid. The focus is on identifying and resolving issues related to impurity detection by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

The synthesis of this compound, typically through the oxidation of 6-bromo-2-methylpyridine, can lead to several process-related impurities. These include:

  • Unreacted Starting Material: 6-bromo-2-methylpyridine may be present if the oxidation is incomplete.

  • Over-oxidation Products: The pyridine ring can be susceptible to excessive oxidation, potentially leading to the formation of pyridine-2,6-dicarboxylic acid derivatives.

  • Side-reaction Products: Impurities from the starting materials or side reactions during the synthesis process can also be present. For instance, if the starting 6-bromo-2-methylpyridine contains isomers, these could be carried through the synthesis.

  • Degradation Products: this compound can degrade under certain conditions, such as exposure to strong acids, bases, or oxidizing agents, leading to various degradation products.[1][2]

Q2: My HPLC chromatogram shows poor peak shape (tailing or fronting) for this compound. What could be the cause?

Poor peak shape for acidic compounds like this compound is a common issue in reversed-phase HPLC. The primary causes include:

  • Secondary Interactions: The acidic nature of the analyte can lead to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column, causing peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, the ionization state of this compound can vary, leading to peak distortion.

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting.

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?

To distinguish between genuine impurities and system artifacts, consider the following steps:

  • Blank Injection: Inject a blank solvent (the same solvent used to dissolve your sample). If the peaks are still present, they are likely system-related (e.g., from the mobile phase, seals, or injector).

  • Sample Preparation: Prepare a fresh sample and re-inject to rule out contamination during sample preparation.

  • Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) can help to generate potential degradation products.[3][4] Comparing the chromatograms of the stressed samples with your sample can help identify degradation-related impurities.

  • Mass Spectrometry (LC-MS) Analysis: If available, LC-MS can provide mass information for the unknown peaks, which can be invaluable in identifying their structures.

Troubleshooting Guides

Issue 1: Poor Resolution Between this compound and Impurities
Possible Cause Solution
Inappropriate Stationary Phase Use a column with a different selectivity. For pyridine-based compounds, columns with mixed-mode (reversed-phase and ion-exchange) characteristics can provide better separation.[5][6] Consider end-capped C18 columns to minimize silanol interactions.
Mobile Phase Not Optimized Adjust the organic modifier (e.g., acetonitrile, methanol) percentage. Modify the mobile phase pH to control the ionization of the analyte and impurities. The addition of a small amount of an ion-pairing agent or a buffer can improve resolution.
Gradient Elution Profile If using a gradient, adjust the slope and duration to better separate closely eluting peaks. A shallower gradient can improve the resolution of complex mixtures.
Issue 2: Shifting Retention Times
Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when changing mobile phases or using a gradient.
Fluctuations in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Check the HPLC pump for proper functioning.
Temperature Variations Use a column oven to maintain a consistent temperature, as temperature fluctuations can significantly impact retention times.
Column Degradation The stationary phase can degrade over time, especially with aggressive mobile phases. If retention times consistently decrease and peak shape worsens, the column may need to be replaced.

Experimental Protocols

Representative HPLC Method for Impurity Profiling of this compound

This method is a starting point and may require optimization for specific impurity profiles.

Parameter Condition
HPLC System Agilent 1100 or equivalent with UV/DAD detector[7]
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
Potential Impurity Profile

The following table provides a hypothetical impurity profile based on the common synthesis route (oxidation of 6-bromo-2-methylpyridine). Retention times are for illustrative purposes and will vary with the specific HPLC method.

Compound Expected Retention Time (min) Notes
This compound~ 12.5Main product
6-bromo-2-methylpyridine~ 15.0Unreacted starting material
Pyridine-2,6-dicarboxylic acid~ 8.0Potential over-oxidation product
6-Bromopicolinamide~ 11.0Potential byproduct from side reactions

Visualizations

Synthesis_and_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 6-bromo-2-methylpyridine 6-bromo-2-methylpyridine 6-Bromopicolinic_acid 6-Bromopicolinic_acid 6-bromo-2-methylpyridine->6-Bromopicolinic_acid Oxidation (e.g., KMnO4) Unreacted_SM Unreacted 6-bromo-2-methylpyridine 6-bromo-2-methylpyridine->Unreacted_SM Incomplete Reaction Side_Products Side-reaction Products 6-bromo-2-methylpyridine->Side_Products Side Reactions Over-oxidation Over-oxidation Products 6-Bromopicolinic_acid->Over-oxidation Further Oxidation

Caption: Synthesis pathway of this compound and potential impurity sources.

HPLC_Troubleshooting_Workflow cluster_method Method Optimization cluster_column Column Checks cluster_sample Sample Integrity start HPLC Analysis Issue (e.g., poor resolution, peak tailing) check_method Review HPLC Method Parameters start->check_method check_column Evaluate Column Performance start->check_column check_sample Assess Sample Preparation start->check_sample adjust_mobile_phase Adjust Mobile Phase (pH, Organic %) check_method->adjust_mobile_phase optimize_gradient Optimize Gradient Profile check_method->optimize_gradient check_equilibration Ensure Proper Equilibration check_column->check_equilibration check_concentration Check Sample Concentration check_sample->check_concentration check_solvent Verify Sample Solvent check_sample->check_solvent end_node Issue Resolved adjust_mobile_phase->end_node optimize_gradient->end_node flush_column Flush Column check_equilibration->flush_column If problem persists replace_column Replace Column flush_column->replace_column If still unresolved replace_column->end_node check_concentration->end_node check_solvent->end_node

Caption: Logical workflow for troubleshooting common HPLC issues.

References

minimizing debromination of 6-Bromopicolinic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromopicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing the unwanted debromination of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination is a chemical reaction that involves the cleavage of the carbon-bromine bond, replacing the bromine atom with a hydrogen atom.[1] In the context of this compound, this side reaction leads to the formation of picolinic acid as an impurity, reducing the yield of the desired product and complicating purification. The rate of dehalogenation is dependent on the strength of the carbon-halogen bond, with the C-Br bond being weaker than C-Cl and C-F bonds, making debromination a more common issue.[1]

Q2: What are the common causes of debromination during reactions with this compound?

A2: Several factors can contribute to the debromination of this compound. These include:

  • Reaction Temperature: Higher temperatures can promote hydrodehalogenation.

  • Reducing Agents: The presence of certain reducing agents, such as hydrides (e.g., NaBH4), can lead to the reduction of the C-Br bond.[2]

  • Catalyst Choice: Some transition metal catalysts, particularly those that are highly electron-rich, can facilitate debromination.

  • Hydrogen Source: The presence of a hydrogen source, such as H2 gas, protic solvents, or certain additives, can lead to hydrogenolysis of the C-Br bond.[1]

  • Base: The choice and stoichiometry of the base used in the reaction can influence the rate of debromination.

  • Photoredox Catalysis: Visible light in combination with a photoredox catalyst can mediate the reductive debromination of aryl bromides.[3][4]

Q3: How can I detect and quantify the extent of debromination?

A3: Several analytical techniques can be employed to detect and quantify the formation of the debrominated product (picolinic acid) alongside your desired product. These include:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. By using a suitable standard of picolinic acid, you can determine the percentage of debromination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile derivatives of the reaction components.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to identify the characteristic signals of both this compound and picolinic acid, allowing for a quantitative comparison of their relative amounts.

Troubleshooting Guides

Issue 1: High Levels of Debrominated Product (Picolinic Acid) Observed

Potential Causes and Solutions

Potential CauseRecommended Action
Excessive Reaction Temperature Reduce the reaction temperature. It is often beneficial to run reactions at the lowest temperature that allows for a reasonable reaction rate.
Inappropriate Catalyst System Screen different palladium catalysts and ligands. For cross-coupling reactions, less electron-rich catalysts may suppress debromination.
Presence of a Strong Reducing Agent If a reducing agent is necessary, consider using a milder one or optimizing its stoichiometry. For instance, NaBH4 is a known reductant for aryl halides.[2]
Hydrogen Source in the Reaction If using H2 gas, reduce the pressure or consider an alternative hydrogen-free reduction method. If a protic solvent is suspected to be the hydrogen source, try switching to an aprotic solvent.
Prolonged Reaction Time Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to prevent over-reduction.
Light-Induced Debromination If the reaction is sensitive to light, conduct the experiment in the dark or use amber glassware, especially if photoredox-active species are present.[3][4]
Issue 2: Inconsistent Debromination Levels Between Batches

Potential Causes and Solutions

Potential CauseRecommended Action
Variability in Reagent Quality Ensure the purity of all reagents, including the this compound starting material, solvents, and catalysts. Impurities can sometimes catalyze side reactions.
Inconsistent Inert Atmosphere Ensure a consistently inert atmosphere (e.g., nitrogen or argon) to prevent side reactions that may be promoted by oxygen or moisture.
Non-Homogeneous Reaction Mixture Ensure efficient stirring to maintain a homogeneous reaction mixture, especially in heterogeneous catalysis.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Debromination

This protocol provides a starting point for a Suzuki cross-coupling reaction involving this compound, with considerations to minimize debromination.

  • Reagents and Materials:

    • This compound

    • Arylboronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., K2CO3)

    • Anhydrous, degassed solvent (e.g., Toluene or THF)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure: a. To a dried flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.). b. Add the anhydrous, degassed solvent. c. Purge the mixture with the inert gas for 15-20 minutes. d. Add the palladium catalyst (0.01-0.05 eq.) to the mixture. e. Heat the reaction to a moderate temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS. f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the product with a suitable organic solvent. h. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: Analytical Method for Quantifying Debromination by HPLC
  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column.

  • Sample Preparation: a. Prepare a standard stock solution of pure this compound and picolinic acid of known concentrations. b. Prepare a calibration curve by diluting the stock solutions to a series of known concentrations. c. Dilute a small, accurately weighed sample of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions (Example):

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Analysis: a. Inject the standards and the sample onto the HPLC system. b. Identify the peaks corresponding to this compound and picolinic acid based on their retention times compared to the standards. c. Quantify the amount of each component in the sample by integrating the peak areas and using the calibration curve. d. Calculate the percentage of debromination.

Visualizations

G Troubleshooting Workflow for Debromination start High Debromination Observed check_temp Is Reaction Temperature Optimized? start->check_temp reduce_temp Reduce Temperature check_temp->reduce_temp No check_catalyst Is the Catalyst System Appropriate? check_temp->check_catalyst Yes reduce_temp->check_catalyst screen_catalysts Screen Different Catalysts/ Ligands (Less Electron-Rich) check_catalyst->screen_catalysts No check_reductant Is a Strong Reductant Present? check_catalyst->check_reductant Yes screen_catalysts->check_reductant use_milder_reductant Use Milder Reductant or Optimize Stoichiometry check_reductant->use_milder_reductant Yes check_h2_source Is there a Hydrogen Source? check_reductant->check_h2_source No use_milder_reductant->check_h2_source remove_h2_source Remove H2 Source (e.g., use aprotic solvent, avoid H2 gas) check_h2_source->remove_h2_source Yes end Debromination Minimized check_h2_source->end No remove_h2_source->end

Caption: Troubleshooting workflow for minimizing debromination.

G Proposed Debromination Pathway cluster_0 Main Reaction Pathway cluster_1 Debromination Side Reaction start This compound intermediate Reactive Intermediate (e.g., Pd-Complex) start->intermediate Reaction Conditions (Catalyst, Base, etc.) product Desired Product intermediate->product Product Formation debromination_catalyst Debromination Catalyst (e.g., excess reductant, highly active catalyst) intermediate->debromination_catalyst Side Reaction Trigger debrominated_product Picolinic Acid debromination_catalyst->debrominated_product h_source Hydrogen Source (H2, Solvent, etc.) h_source->debromination_catalyst

Caption: General pathways for product formation and debromination.

References

Technical Support Center: Efficient Coupling of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient catalytic coupling of 6-bromopicolinic acid. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions for this compound?

A1: The most common palladium-catalyzed cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Sonogashira coupling (for C-C bond formation with terminal alkynes), and the Buchwald-Hartwig amination (for C-N bond formation with amines).[1][2]

Q2: How does the picolinic acid moiety affect the coupling reaction?

A2: The pyridine nitrogen and the carboxylic acid group in this compound can pose challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3][4] The carboxylic acid can be deprotonated by the base to form a carboxylate, which might also coordinate to the palladium center and inhibit the catalytic cycle.[5] In some cases, it may be advantageous to protect the carboxylic acid as an ester prior to the coupling reaction.[5]

Q3: Which type of ligands are generally recommended for coupling reactions with this compound?

A3: For electron-deficient substrates like this compound, bulky and electron-rich phosphine ligands are often preferred.[3][5][6] These ligands can facilitate the crucial oxidative addition step and stabilize the palladium catalyst.[5][6] Examples of such ligands include SPhos, XPhos, and RuPhos for Suzuki and Buchwald-Hartwig reactions.[3][4]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q4: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound. What are the possible causes and solutions?

A4: Low yields in Suzuki-Miyaura coupling of this compound can arise from several factors. Common issues include catalyst inhibition, inefficient oxidative addition, and suboptimal reaction conditions.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate with the palladium catalyst, hindering its activity.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center.[3][4]

  • Inefficient Oxidative Addition: The C-Br bond on the electron-deficient pyridine ring can be less reactive.

    • Solution: Increase the reaction temperature or screen different palladium precatalysts and ligands.[4]

  • Poor Solubility: The reagents may not be fully dissolved in the chosen solvent.

    • Solution: Select a solvent system where all components are soluble at the reaction temperature, such as dioxane/water or DMF.[7][8]

Q5: My Suzuki-Miyaura reaction is producing significant amounts of side products like homocoupled boronic acid and dehalogenated starting material. How can I minimize these?

A5: The formation of side products is a common issue. Here’s how to address them:

  • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen.

    • Solution: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3] Using a direct Pd(0) source like Pd(PPh₃)₄ can also reduce homocoupling.[3]

  • Dehalogenation (Protodeboronation): The bromo group is replaced by a hydrogen atom. This can be caused by trace palladium hydride species or hydrolysis of the boronic acid.[3]

    • Solution: Use fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters).[3][4] Screening different bases and ensuring anhydrous conditions can also mitigate this side reaction.[3]

Troubleshooting Workflow for Suzuki-Miyaura Coupling

G start Low or No Yield cat_inhib Catalyst Inhibition by Pyridine-N? start->cat_inhib ox_add Inefficient Oxidative Addition? start->ox_add solubility Poor Reagent Solubility? start->solubility side_react Side Reactions Observed? start->side_react sol_ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) cat_inhib->sol_ligand Yes sol_temp Increase Reaction Temperature Screen Different Pd Sources/Ligands ox_add->sol_temp Yes sol_solvent Change Solvent System (e.g., Dioxane/H2O, DMF) solubility->sol_solvent Yes sol_degas Thoroughly Degas Solvents/Reagents Maintain Inert Atmosphere side_react->sol_degas Homocoupling sol_boron Use Fresh Boronic Acid or Ester Consider Milder Base side_react->sol_boron Dehalogenation G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Boronic Acid, and Base inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert catalyst Add Pd Precursor and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat to Desired Temperature (e.g., 90-110 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Perform Extraction or Precipitation cool->extract purify Purify Crude Product extract->purify

References

Technical Support Center: Solvent Effects on the Reactivity of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-bromopicolinic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the critical role of solvent selection in determining reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider when working with this compound?

A1: The reactivity of this compound is significantly influenced by the solvent's polarity, proticity (ability to donate hydrogen bonds), and coordinating ability.

  • Polarity: Polar solvents are generally required to dissolve the starting material. However, the optimal polarity will depend on the specific reaction. For example, in nucleophilic substitution reactions, a polar aprotic solvent is often preferred.

  • Proticity: Protic solvents (e.g., alcohols, water) can solvate both the carboxylic acid and the bromide leaving group, which can be beneficial in some reactions like SN1-type substitutions. However, they can also deactivate nucleophiles through hydrogen bonding, potentially slowing down SN2-type reactions.

  • Coordinating Ability: The nitrogen atom in the pyridine ring can coordinate with metal catalysts (e.g., palladium in Suzuki couplings), potentially leading to catalyst inhibition. The choice of solvent can modulate this effect.

Q2: I am observing low solubility of this compound in my chosen reaction solvent. What should I do?

A2: this compound has limited solubility in nonpolar solvents. If you are experiencing solubility issues, consider the following:

  • Solvent Selection: Switch to a more polar solvent. A summary of suitable solvents is provided in the table below.

  • Co-solvent System: Employing a mixture of solvents can enhance solubility. For instance, a mixture of a less polar solvent like toluene with a more polar one like DMF or dioxane can be effective.

  • Temperature: Gently heating the mixture can improve solubility. However, be mindful of the thermal stability of your reactants and potential side reactions at elevated temperatures.

  • Salt Formation: For reactions where the carboxylic acid proton does not interfere, converting the acid to a more soluble salt (e.g., with a non-nucleophilic base) might be an option.

Q3: My reaction is proceeding very slowly. Could the solvent be the cause?

A3: Yes, the solvent can have a profound impact on reaction kinetics.

  • For bimolecular reactions (e.g., SN2, some amide couplings): A polar aprotic solvent (e.g., DMF, DMSO, acetonitrile) is often ideal as it can dissolve the reactants while not overly solvating and deactivating the nucleophile. Protic solvents can slow down these reactions.

  • For reactions involving charged intermediates (e.g., SN1): A polar protic solvent can stabilize the carbocation intermediate, accelerating the reaction.

  • For metal-catalyzed reactions: The solvent can influence the solubility and stability of the catalyst and reactants.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a common and powerful method for forming C-C bonds with this compound. However, low yields are a frequent challenge.

Potential Cause & Solution Workflow

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Detailed Troubleshooting:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that can favor the desired catalytic cycle over catalyst inhibition.

  • Solvent Choice: The solvent system is crucial for balancing reactant solubility and catalyst activity. While a single solvent might not be optimal, a co-solvent system often provides the best results. A study on a similar substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, showed that 1,4-dioxane provided a better yield than toluene or acetonitrile when K₃PO₄ was used as the base.[1]

    • Recommendation: Start with a 1,4-dioxane/water mixture (e.g., 4:1 v/v). If solubility remains an issue, consider DMF or DME.

Quantitative Data on Solvent Effects in a Suzuki-Miyaura Coupling of a Similar Substrate

SolventBaseYield (%)Reference
1,4-DioxaneK₃PO₄60[1]
TolueneK₃PO₄40[1]
AcetonitrileK₃PO₄36[1]

Note: This data is for 5-(4-bromophenyl)-4,6-dichloropyrimidine and serves as a starting point for optimization with this compound.

Issue 2: Incomplete or Slow Esterification

Esterification of the carboxylic acid functionality of this compound can be sluggish due to the electron-withdrawing nature of the bromopyridine ring.

Experimental Workflow for Solvent Screening in Esterification

Esterification_Workflow Start This compound + Alcohol SolventScreen Solvent Screening Start->SolventScreen Solvent1 Aprotic Non-polar (e.g., Toluene) SolventScreen->Solvent1 Option 1 Solvent2 Aprotic Polar (e.g., DMF, DMSO) SolventScreen->Solvent2 Option 2 Solvent3 Protic (Excess Alcohol) SolventScreen->Solvent3 Option 3 Reaction Reaction with Activating Agent Solvent1->Reaction Solvent2->Reaction Solvent3->Reaction Analysis Monitor by TLC/LC-MS Reaction->Analysis Workup Aqueous Workup & Extraction Analysis->Workup Reaction Complete Purification Purification Workup->Purification Product Ester Product Purification->Product

Caption: A logical workflow for screening solvents in esterification reactions.

Troubleshooting Solvent Choice:

  • Fischer Esterification (Acid-catalyzed): Typically performed using the alcohol as the solvent. If the alcohol is a solid or too precious to be used in excess, a non-reactive, high-boiling solvent like toluene can be used with a Dean-Stark trap to remove water.

  • Coupling Agent-Mediated Esterification (e.g., DCC/DMAP): Anhydrous aprotic solvents are preferred to prevent hydrolysis of the coupling agent.

    • Dichloromethane (DCM): A common choice due to its inertness and ease of removal.

    • Tetrahydrofuran (THF): Another suitable aprotic solvent.

  • Alkyl Halide Esterification (Williamson-type): A polar aprotic solvent is generally best to promote the SN2 reaction.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These solvents effectively solvate the cation of the carboxylate salt, leaving a more "naked" and reactive carboxylate anion.

Solvent Recommendations for Esterification Methods

Esterification MethodRecommended Solvent(s)Rationale
Fischer EsterificationExcess Alcohol, TolueneServes as reactant/solvent; azeotropic removal of water.
DCC/DMAP CouplingDichloromethane (DCM), THFAprotic and inert, prevents hydrolysis of reagents.
Alkylation with Alkyl HalideDMF, DMSOPolar aprotic, enhances nucleophilicity of the carboxylate.
Issue 3: Difficulties in Amide Bond Formation

Similar to esterification, direct amide formation can be challenging. The choice of coupling reagent and solvent is critical for success.

Logical Relationship of Components in Amide Coupling

Amide_Coupling_Logic cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions Acid This compound CouplingAgent Coupling Agent (e.g., HATU, HBTU) Acid->CouplingAgent Amine Amine Base Non-nucleophilic Base (e.g., DIPEA) Amine->Base Solvent Aprotic Solvent (e.g., DMF, DCM) CouplingAgent->Solvent Base->Solvent Product Amide Product Solvent->Product

Caption: Key components and their relationship in a typical amide coupling reaction.

Troubleshooting Solvent Choice:

  • Standard Coupling Conditions: Polar aprotic solvents are the standard for amide coupling reactions using reagents like HATU, HBTU, or EDC.

    • Dimethylformamide (DMF): Excellent solvating properties for a wide range of substrates. Ensure it is anhydrous.

    • Dichloromethane (DCM): A good choice for reactions that can be run at or below room temperature.

    • Acetonitrile (ACN): Can be a suitable alternative to DMF or DCM.

  • Problematic Couplings: If the reaction is still sluggish in standard solvents, consider:

    • Dimethyl Sulfoxide (DMSO): Its high polarity can sometimes facilitate difficult couplings.

    • N-Methyl-2-pyrrolidone (NMP): Similar to DMF but with a higher boiling point, allowing for higher reaction temperatures.

Common Solvents for Amide Coupling

SolventKey PropertiesCommon Coupling Reagents
DMFHigh polarity, good solvating powerHATU, HBTU, EDC, T3P
DCMLower boiling point, less polar than DMFEDC, DCC
THFAprotic, moderately polarEDC, DCC
AcetonitrilePolar aproticHATU, HBTU

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for an Amide Coupling using HATU
  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the coupling agent HATU (1.1-1.2 eq.).

  • Dissolve the solids in an anhydrous polar aprotic solvent (e.g., DMF).

  • Add the amine (1.0-1.2 eq.) to the mixture.

  • Slowly add a non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA), 2.0-3.0 eq.).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

References

managing poor solubility of 6-Bromopicolinic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Bromopicolinic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this compound in reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound, also known as 6-bromo-2-pyridinecarboxylic acid, is a halogenated derivative of picolinic acid. It serves as a key intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its structural features make it a valuable building block in drug discovery for creating more complex molecules.

Q2: What is the general solubility profile of this compound?

This compound is a white to off-white solid. It is sparingly soluble in water and demonstrates higher solubility in polar organic solvents.

Q3: Which organic solvents are recommended for dissolving this compound?

Based on available data and general chemical principles, the following solvents are recommended for dissolving this compound, listed in generally decreasing order of effectiveness:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often the most effective solvents for dissolving this compound, especially for reactions requiring higher concentrations.

  • Polar Protic Solvents: Alcohols such as ethanol and methanol can also be used, although the solubility may be lower compared to polar aprotic solvents.[1]

  • Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane may offer moderate solubility and are common solvents for cross-coupling reactions.

  • Chlorinated Solvents: Dichloromethane (DCM) can be used, particularly for reactions like amide couplings where it is a common solvent.

Q4: How can I improve the solubility of this compound in a reaction?

Several strategies can be employed to improve the solubility of this compound:

  • Solvent Selection: Choose a solvent in which the acid has higher intrinsic solubility (see Q3).

  • Co-solvents: Using a mixture of solvents can significantly enhance solubility. For instance, adding a small amount of DMSO or DMF to a less polar solvent can be effective.

  • Temperature: Gently heating the reaction mixture can increase the solubility of this compound. However, the thermal stability of all reactants and reagents must be considered.

  • Salt Formation: In some cases, converting the carboxylic acid to a more soluble salt by adding a suitable base can be a viable strategy, particularly for reactions in protic solvents.

  • Phase-Transfer Catalysis: For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can help shuttle the deprotonated this compound into the organic phase where the reaction occurs.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered when using this compound in chemical reactions, with a focus on problems arising from its poor solubility.

Issue 1: Low Reaction Conversion or Yield

Possible Cause: Poor solubility of this compound is limiting its availability to react with other reagents in the solution.

Troubleshooting Steps:

  • Verify Solubility in the Chosen Solvent: Before starting the reaction, perform a small-scale solubility test with this compound in the chosen reaction solvent at the intended reaction temperature.

  • Solvent System Optimization:

    • Switch to a more polar aprotic solvent: If the reaction chemistry allows, consider switching to or adding DMSO or DMF as a co-solvent.

    • Use a solvent mixture: For reactions like Suzuki couplings, a mixture of a non-polar solvent (like toluene or dioxane) with a polar co-solvent and water is often effective.

  • Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for any degradation of starting materials or products.

  • Sonication: Applying ultrasound (sonication) can sometimes help to dissolve suspended solids and promote the reaction.

  • Reagent Addition Strategy: Add the this compound portion-wise to the reaction mixture to maintain a saturated solution without having a large amount of undissolved solid.

Issue 2: Heterogeneous Reaction Mixture with Undissolved Solid

Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent system.

Troubleshooting Steps:

  • Increase Solvent Volume: Dilute the reaction mixture by adding more of the same solvent. This is the simplest approach but may slow down bimolecular reactions.

  • Introduce a Co-solvent: Add a small amount of a strong solubilizing solvent like DMSO or DMF to the reaction mixture.

  • Mechanical Agitation: Ensure vigorous stirring to maximize the surface area of the undissolved solid and promote its dissolution as the reaction proceeds.

  • Consider a Slurry Reaction: In some cases, reactions can proceed successfully in a slurry, where a small amount of the reactant is dissolved and reacts, pulling more of the solid into solution according to Le Chatelier's principle. Monitor the reaction progress closely to confirm if this is occurring.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with this compound

This protocol provides a general method for the amide coupling of this compound with a primary or secondary amine using a carbodiimide coupling agent.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)

  • Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF or DCM. If solubility is an issue in DCM, DMF is the preferred solvent.

  • Add HOBt (1.1 equivalents) or HOAt (1.1 equivalents) to the solution.

  • Add EDC (1.2 equivalents) or DCC (1.2 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 equivalents) in a small amount of the reaction solvent.

  • Add the amine solution and DIPEA (2.0 equivalents) or TEA (2.0 equivalents) to the pre-activated acid mixture.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of this compound with a boronic acid or ester.

Materials:

  • This compound

  • Boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • 1,4-Dioxane or Toluene

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 equivalent), the boronic acid or ester (1.2 - 1.5 equivalents), and the base (2.0 - 3.0 equivalents).

  • Add the palladium catalyst (typically 2-5 mol%).

  • Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of 1,4-dioxane/water or toluene/water). The presence of water can be crucial for the reaction's success and can aid in dissolving the base and the boronic acid.

  • Heat the reaction mixture to 80-110 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Solvents and General Solubility Observations for this compound

Solvent ClassSolvent ExampleGeneral SolubilityNotes
Polar AproticDimethyl sulfoxide (DMSO)HighExcellent choice for achieving high concentrations.
N,N-Dimethylformamide (DMF)HighGood alternative to DMSO.
Polar ProticEthanolModerateMay require heating to achieve higher concentrations.
MethanolModerateSimilar to ethanol.
EtherealTetrahydrofuran (THF)Low to ModerateOften used in combination with other solvents.
1,4-DioxaneLow to ModerateCommon solvent for cross-coupling reactions.
ChlorinatedDichloromethane (DCM)LowMay be sufficient for dilute reactions or with co-solvents.
Non-polarTolueneVery LowGenerally not a good solvent on its own, but used in mixtures.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Select Solvent System solubility_test Perform Small-Scale Solubility Test start->solubility_test Optimize reagents Combine Reactants and Reagents solubility_test->reagents heating Heat and Stir reagents->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring Periodically monitoring->heating quench Quench Reaction monitoring->quench Completion extract Extract Product quench->extract purify Purify by Chromatography extract->purify end Characterize Pure Product purify->end

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_workflow start Low Reaction Yield or Conversion check_solubility Is Starting Material Fully Dissolved? start->check_solubility increase_temp Increase Temperature check_solubility->increase_temp No optimize_reagents Optimize Reagent Stoichiometry/Catalyst check_solubility->optimize_reagents Yes change_solvent Change Solvent or Add Co-solvent increase_temp->change_solvent sonicate Apply Sonication change_solvent->sonicate slurry Consider Slurry Conditions sonicate->slurry

References

Technical Support Center: Suzuki-Miyaura Coupling of 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues related to the homocoupling of boronic acids during Suzuki-Miyaura cross-coupling reactions with 6-bromopicolinic acid.

Troubleshooting Guide: Minimizing Boronic Acid Homocoupling

This section addresses specific challenges you may encounter, providing potential causes and actionable solutions to improve the yield and purity of your desired cross-coupled product.

Observed ProblemPotential Cause(s)Recommended Solution(s)
Significant formation of homocoupled biaryl byproduct 1. Presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[1][2][3][4][5][6]1a. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture. Sub-surface sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes is effective.[3] For maximum oxygen removal, use the freeze-pump-thaw technique (3-5 cycles).[3]
2. Use of a Pd(II) precatalyst: Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂) can directly react with the boronic acid to cause homocoupling, especially at the start of the reaction before the catalytic cycle is established.[2][7][8]2a. Use a Pd(0) Source: Employ a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃, which can enter the catalytic cycle directly without requiring an in-situ reduction step that can be mediated by homocoupling.[2][4]
2b. Use Efficient Precatalysts: Modern Buchwald precatalysts (e.g., G3, G4) are designed for clean and efficient generation of the active Pd(0) species, minimizing side reactions.[2]
2c. Add a Mild Reducing Agent: The addition of a mild reductant like potassium formate can help minimize the concentration of Pd(II) species without disrupting the primary catalytic cycle.[4][7]
3. Suboptimal Ligand Choice: The ligand may not be effectively promoting the desired cross-coupling pathway over the homocoupling pathway.3. Select Bulky, Electron-Rich Ligands: Employ ligands such as SPhos or XPhos. Their steric bulk can hinder the formation of intermediates leading to homocoupling, while their electron-donating nature promotes the desired reductive elimination step.[2][3][9][10]
Low yield of the desired 6-substituted picolinic acid product 1. Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring and the carboxylate group of picolinic acid can coordinate to the palladium center, inhibiting its catalytic activity.[11][12]1a. Optimize Ligand: Use bulky phosphine ligands (e.g., Buchwald ligands) that can sterically shield the palladium center from inhibitory coordination by the substrate.[10]
1b. Screen Bases: The choice of base is critical. A strong base is often needed, with potassium phosphate (K₃PO₄) frequently proving effective in challenging couplings involving pyridines.[10]
2. Protodeboronation: The boronic acid is susceptible to hydrolysis, where the C-B bond is cleaved and replaced by a C-H bond. This is common with electron-deficient boronic acids and can be accelerated by high temperatures and aqueous basic conditions.[12][13]2a. Use Fresh Reagents: Use high-purity boronic acid.
2b. Consider Boronic Esters: Use more stable boronic acid derivatives, such as pinacol esters or MIDA boronates, which are less prone to protodeboronation.[10][13]
2c. Optimize Temperature and Time: Run the reaction at the lowest effective temperature and for the shortest time necessary for completion.
Difficult purification due to co-elution of product and byproduct 1. Structural Similarity: The homocoupled byproduct is often structurally similar to the desired product, making chromatographic separation challenging.1. Prioritize Prevention: Focus on optimizing the reaction conditions to minimize the formation of the homocoupling byproduct in the first place using the strategies outlined above.
2. Explore Purification Alternatives: If homocoupling cannot be completely suppressed, investigate different solvent systems for column chromatography or consider recrystallization to improve separation.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of boronic acid homocoupling in the Suzuki reaction with this compound? A1: The two main mechanisms responsible for boronic acid homocoupling are:

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product.[2][3][6] Rigorous exclusion of oxygen is therefore critical.

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂ as a precatalyst, it can react directly with the boronic acid to form the homocoupled dimer while being reduced to the active Pd(0) state.[2][7][8] This is often a significant issue at the beginning of the reaction.

Diagram 1: Competing Reaction Pathways

G cluster_desired Desired Suzuki-Miyaura Cycle cluster_undesired Undesired Homocoupling Pathway pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-Br(L)₂ (Oxidative Addition Complex) pd0->oa_complex + Ar-Br pd2 Pd(II) pd0->pd2 Oxidation trans_complex Ar-Pd(II)-Ar'(L)₂ (Transmetalation Complex) oa_complex->trans_complex + Ar'B(OH)₂ (Transmetalation) product Ar-Ar' (Desired Product) trans_complex->product Reductive Elimination product->pd0 homo_complex Ar'-Pd(II)-Ar'(L)₂ (Homocoupling Intermediate) homo_product Ar'-Ar' (Homocoupling Byproduct) homo_complex->homo_product Reductive Elimination homo_product->pd0 o2 O₂ o2->pd2 pd2->homo_complex + 2 x Ar'B(OH)₂ boronic_acid Ar'B(OH)₂ boronic_acid->trans_complex boronic_acid->homo_complex bromo_picolinic This compound (Ar-Br) bromo_picolinic->oa_complex invis1 invis2 G decision decision process process solution solution start start decision1 decision1 start->decision1 High Homocoupling Byproduct Observed decision2 Low Yield or No Reaction? decision1->decision2 No process1 Check Deoxygenation Method decision1->process1 Yes process4 Consider Catalyst Inhibition or Protodeboronation decision2->process4 Yes decision3 decision3 process1->decision3 Is method rigorous? (sparging, freeze-pump-thaw) solution1 Improve Degassing: Use sub-surface sparging or freeze-pump-thaw cycles decision3->solution1 No process2 Evaluate Palladium Source decision3->process2 Yes decision4 decision4 process2->decision4 Using Pd(II) precatalyst? solution2 Switch to Pd(0) source (e.g., Pd(PPh₃)₄) or use a G3/G4 precatalyst decision4->solution2 Yes process3 Assess Ligand and Base decision4->process3 No decision5 decision5 process3->decision5 Using bulky, electron-rich ligand (e.g., SPhos)? solution3 Screen bulky phosphine ligands (SPhos, XPhos, etc.) decision5->solution3 No solution4 Screen weaker bases (K₃PO₄, K₂CO₃, Cs₂CO₃) decision5->solution4 Yes solution5 solution5 process4->solution5 Optimize ligand and base. Use boronic ester. Lower reaction temperature. G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Workup & Purification A 1. Combine this compound, Boronic Acid, and Base in a dry Schlenk flask. B 2. Seal and establish inert atmosphere (evacuate/backfill x3). A->B C 3. Add degassed anhydrous solvent. B->C D 4. Rigorously degas mixture (sub-surface inert gas sparge). C->D E 5. Add Pd Catalyst under positive inert gas pressure. D->E F 6. Heat to desired temperature with vigorous stirring. E->F G 7. Monitor reaction by TLC or LC-MS. F->G H 8. Cool, quench, and perform aqueous workup. G->H I 9. Purify product via column chromatography. H->I

References

Technical Support Center: 6-Bromopicolinic Acid Reaction Workup Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for workup procedures involving 6-Bromopicolinic acid.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for developing effective workup and purification strategies.

PropertyValueReference
CAS Number 21190-87-4[1]
Molecular Formula C₆H₄BrNO₂[1]
Molecular Weight 202.01 g/mol [1]
Melting Point 192-194 °C[1]
pKa (Predicted) 3.25 ± 0.10[2]
Solubility Slightly soluble in DMSO and Methanol.[2]

Frequently Asked Questions (FAQs)

Q1: How does the pKa of this compound affect aqueous workup procedures?

A1: The predicted pKa of this compound is approximately 3.25.[2] This means that at a pH above 3.25, the carboxylic acid will be deprotonated to form the carboxylate salt, which is significantly more water-soluble. Conversely, at a pH below 3.25, the compound will be in its neutral, less water-soluble form. This property is crucial for designing acid-base extraction strategies. To extract the compound into an organic layer, the aqueous layer should be acidified to a pH well below 3.25. To move it into the aqueous layer, the pH should be raised with a base.

Q2: What is the role of the pyridine nitrogen in workup procedures?

A2: The pyridine nitrogen is basic and can be protonated in acidic solutions. This will form a pyridinium salt, increasing the water solubility of the molecule. Therefore, during an acidic wash, not only the unreacted starting material but also the product (if it retains the pyridine ring) can partition into the aqueous layer. It is important to carefully control the pH to selectively isolate the desired compound.

Q3: My reaction mixture has formed an emulsion during the aqueous workup. How can I resolve this?

A3: Emulsions are common when working with pyridine-containing compounds. To break an emulsion, you can try the following:

  • Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.

  • Gently swirl or stir the mixture instead of vigorous shaking.

  • Allow the mixture to stand for an extended period.

  • Filter the entire mixture through a pad of Celite.

Q4: What are the best practices for removing palladium catalyst residues after a Suzuki or Sonogashira coupling reaction?

A4: Palladium residues can often be removed by:

  • Filtering the reaction mixture through a pad of Celite after the reaction is complete.

  • Washing the organic layer with an aqueous solution of a chelating agent like thiourea or cysteine.

  • Treating the organic solution with activated carbon.

  • Purification by column chromatography on silica gel.

Troubleshooting Guides

Suzuki Coupling Reactions
IssuePossible Cause(s)Suggested Solution(s)
Low yield of the coupled product - Incomplete reaction. - Protodeboronation of the boronic acid. - Catalyst deactivation.- Increase reaction time or temperature. - Use anhydrous solvents and reagents. - Ensure the reaction is performed under an inert atmosphere.
Difficulty in separating the product from starting material The product and starting material have similar polarities.- Utilize pH modulation during extraction. Acidify to a low pH (~2) to protonate the pyridine nitrogen and carboxylic acid, then carefully neutralize to selectively precipitate or extract the product. - Employ a different solvent system for column chromatography to improve separation.
Product is water-soluble and difficult to extract The product is zwitterionic or a salt.- Adjust the pH of the aqueous layer to the isoelectric point of the product to minimize its water solubility before extraction. - Use a more polar organic solvent for extraction, such as a mixture of dichloromethane and isopropanol.
Sonogashira Coupling Reactions
IssuePossible Cause(s)Suggested Solution(s)
Formation of homocoupled alkyne (Glaser coupling) - Presence of oxygen. - High concentration of copper catalyst.- Thoroughly degas all solvents and reagents. - Use a lower loading of the copper co-catalyst. - Consider a copper-free Sonogashira protocol.
Incomplete reaction - Inactive catalyst. - Poor solubility of starting materials.- Use a fresh palladium catalyst and ensure an inert atmosphere. - Screen different solvents to improve solubility (e.g., DMF, dioxane).
Difficult purification The product is a polar, nitrogen-containing compound.- After the initial workup, consider an acid wash to remove basic impurities, followed by neutralization and extraction of the product. - Use a polar solvent system for column chromatography (e.g., ethyl acetate/methanol).
Amide Coupling Reactions
IssuePossible Cause(s)Suggested Solution(s)
Low conversion to the amide - Incomplete activation of the carboxylic acid. - Poor nucleophilicity of the amine.- Use a more efficient coupling reagent (e.g., HATU, COMU). - Increase the reaction temperature or time.
Hydrolysis of the activated ester Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere.
Difficulty removing the coupling agent byproducts Byproducts of coupling reagents (e.g., DCU from DCC) are often insoluble.- Filter the reaction mixture before workup to remove insoluble byproducts. - Wash the organic layer with dilute acid or base to remove any remaining coupling reagents or their byproducts.

Experimental Protocols

General Aqueous Workup Procedure

This general protocol can be adapted for various reactions involving this compound and its derivatives.

  • Quenching: Cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing:

    • Wash the combined organic layers with water to remove water-soluble impurities.

    • To remove unreacted this compound, wash with a dilute basic solution (e.g., saturated sodium bicarbonate). This will deprotonate the carboxylic acid, making it soluble in the aqueous layer.

    • To remove basic impurities, wash with a dilute acidic solution (e.g., 1 M HCl). Be aware that this may also protonate the pyridine nitrogen of your product, potentially increasing its water solubility.

    • Finally, wash with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Representative Suzuki Coupling Protocol

This protocol is adapted from a similar procedure for the Suzuki-Miyaura cross-coupling of a bromopurine derivative.[3]

  • Reaction Setup: In an argon-purged flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), anhydrous potassium carbonate (1.25 equiv.), and Pd(PPh₃)₄ (0.024 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Stir the mixture under argon at 100 °C until the starting material is consumed (monitored by TLC).

  • Workup:

    • Cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Evaporate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Sonogashira Coupling Protocol

This protocol is adapted from a procedure for the Sonogashira coupling of a bromocyanofluoropyridine.[1]

  • Reaction Setup: To a degassed solution of this compound (1.1 equiv.) in a mixture of THF and Et₃N (2:1), add Pd(PPh₃)₄ (0.15 equiv.) and CuI (0.3 equiv.).

  • Reagent Addition: After degassing the reaction mixture for 5 minutes at room temperature, add the terminal alkyne (1.0 equiv.) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Representative Amide Coupling Protocol

This protocol is a general procedure for amide bond formation using EDC and DMAP.[4]

  • Reaction Setup: To a solution of this compound (1.0 equiv.), the desired amine (1.0 equiv.), EDC (1.0 equiv.), DMAP (1.0 equiv.), and a catalytic amount of HOBt (0.1 equiv.) in acetonitrile, add DIPEA (2.0 equiv.).

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

General_Workup_Workflow Reaction_Mixture Reaction Mixture Quench Quench (e.g., H₂O, sat. NH₄Cl) Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Organic_Layer Organic Layer Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (discard) Extraction->Aqueous_Layer Wash_Base Wash with Base (e.g., sat. NaHCO₃) Organic_Layer->Wash_Base Wash_Acid Wash with Acid (e.g., 1M HCl) Wash_Base->Wash_Acid Wash_Brine Wash with Brine Wash_Acid->Wash_Brine Drying Dry (e.g., Na₂SO₄) Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate Filtration->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification Purification (Chromatography/ Recrystallization) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Acid_Base_Extraction_Logic Start Crude Mixture in Organic Solvent Add_Base Wash with Aqueous Base (e.g., NaHCO₃) Start->Add_Base Organic_Layer1 Organic Layer (Neutral & Basic Compounds) Add_Base->Organic_Layer1 Organic Aqueous_Layer1 Aqueous Layer (Deprotonated this compound & Acidic Impurities) Add_Base->Aqueous_Layer1 Aqueous Add_Acid Acidify Aqueous Layer (e.g., HCl to pH < 3) Aqueous_Layer1->Add_Acid Precipitate Precipitate/ Extract this compound Add_Acid->Precipitate Purification_Flowchart Crude_Product Crude Product TLC_Analysis TLC/LC-MS Analysis Crude_Product->TLC_Analysis Is_Solid Is it a solid? TLC_Analysis->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No Pure_Solid Pure Crystalline Solid Recrystallization->Pure_Solid Pure_Oil Pure Oil/Amorphous Solid Column_Chromatography->Pure_Oil

References

Validation & Comparative

A Comparative Analysis of 6-Bromopicolinic Acid and 6-Chloropicolinic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, pivotal for the construction of carbon-carbon bonds, particularly in the creation of biaryl and hetero-biaryl scaffolds prevalent in medicinally important compounds. The choice of halide in the coupling partner is a critical parameter that significantly influences reaction efficiency, catalyst selection, and overall yield. This guide provides an objective comparison of the reactivity of 6-bromopicolinic acid and 6-chloropicolinic acid, two key building blocks in pharmaceutical and materials science, in Suzuki coupling reactions.

General Reactivity Overview

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The weaker carbon-bromine bond in this compound makes it more susceptible to oxidative addition by the palladium catalyst, the initial and often rate-limiting step in the catalytic cycle. Consequently, this compound is generally more reactive than 6-chloropicolinic acid and can often be coupled under milder conditions with a broader range of catalysts.

Conversely, the stronger carbon-chlorine bond in 6-chloropicolinic acid necessitates more forcing reaction conditions, such as higher temperatures, and more specialized, highly active catalyst systems to achieve comparable yields. These catalysts typically feature bulky and electron-rich phosphine ligands that facilitate the oxidative addition of the less reactive aryl chloride.

Quantitative Performance Comparison

While no direct, single-study, side-by-side comparison of the Suzuki coupling of this compound and 6-chloropicolinic acid under identical conditions is readily available in the published literature, we can infer a comparative performance from studies on closely related substrates. The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a 6-chloropicolinic acid analogue and a generic 6-bromopyridine derivative to illustrate the expected differences in reactivity and required catalytic systems.

Parameter6-Chloropicolinic Acid Derivative[1]6-Bromopyridine Derivative (Representative)
Substrate Methyl 4-amino-3,6-dichloropicolinate6-Bromopyridin-3-amine
Boronic Acid (4-chloro-2-fluoro-3-methoxyphenyl)boronic acidArylboronic acid
Catalyst Palladium(II) acetate / Buchwald ligandTetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Catalyst Loading 0.25 - 3 mol%5 mol%
Base Potassium carbonate (K₂CO₃)Potassium phosphate (K₃PO₄)
Solvent Toluene / Water1,4-Dioxane / Water
Temperature 80 - 100 °C90 - 100 °C
Reaction Time Not specified12 - 24 h
Yield >85%~70-90% (Varies with boronic acid)

Observations: The data on the 6-chloropicolinic acid derivative demonstrates that high yields can be achieved, but this often requires a more sophisticated catalyst system (a palladium precursor combined with a specialized ligand like those developed by Buchwald). In contrast, the more reactive 6-bromopyridine derivatives can often be effectively coupled using a standard, commercially available catalyst like Pd(PPh₃)₄. This highlights the general principle that while both substrates can be utilized effectively, the chloro-analogue demands a more tailored and potent catalytic system to overcome its lower intrinsic reactivity.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura coupling of a 6-chloropurine, a close analogue of 6-chloropicolinic acid, and a generic protocol for a bromopyridine derivative, which can be adapted for this compound.

Protocol 1: Suzuki Coupling of a 6-Chloro Analogue (Adapted from a 6-Chloropurine study)[2]

This protocol is based on the Suzuki-Miyaura coupling of 9-benzyl-6-chloropurine and can be adapted for 6-chloropicolinic acid. The choice of solvent system is crucial and depends on the electronic nature of the boronic acid.

Method A (Anhydrous Conditions for Electron-Rich Boronic Acids):

  • Reactants: To an argon-purged flask, add 9-benzyl-6-chloropurine (0.5 mmol), the arylboronic acid (0.75 mmol), anhydrous potassium carbonate (0.625 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).

  • Solvent: Add anhydrous toluene (5 mL).

  • Conditions: Stir the mixture under argon at 100 °C until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter through Celite. Evaporate the solvent and purify the residue by silica gel chromatography.

Method B (Aqueous Conditions for Electron-Poor Boronic Acids):

  • Reactants: In a flask, combine 9-benzyl-6-chloropurine (0.5 mmol), the arylboronic acid (0.75 mmol), potassium carbonate (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.012 mmol).

  • Solvent: Add a mixture of 1,2-dimethoxyethane (DME) (4 mL) and water (1 mL).

  • Conditions: Stir the mixture at 85 °C until the reaction is complete as monitored by TLC.

  • Work-up: After cooling, pour the mixture into a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Protocol 2: General Procedure for Suzuki Coupling of a 6-Bromopyridine Derivative[3]

This protocol for 6-bromopyridin-3-amine can serve as a starting point for the Suzuki coupling of this compound.

  • Reactants: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 6-bromopyridin-3-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium phosphate (2.0-3.0 equiv).

  • Catalyst: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Solvent: Add a degassed 4:1 mixture of anhydrous 1,4-dioxane and water via syringe.

  • Conditions: Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)Ln (Active Catalyst) Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Aryl Halide (R-X) R-Pd(II)-X R-Pd(II)(L2)-X Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation (R'-B(OR)2 + Base) R-Pd(II)-X->Transmetalation Organoboron (R'-BY2) Base R-Pd(II)-R' R-Pd(II)(L2)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration R-R' R-R' (Product) Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start: Reaction Setup Reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon or Nitrogen) Solvent->Inert_Atmosphere Heating Heat Reaction Mixture with Stirring Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Reaction Work-up: Quenching, Extraction Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Caption: A typical experimental workflow for Suzuki coupling reactions.

Conclusion

References

A Comparative Analysis of the Biological Activities of Halogenated Picolinic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of halogenated picolinic acid derivatives. Picolinic acid, a pyridine-2-carboxylic acid, serves as a scaffold for a diverse range of biologically active molecules. The introduction of halogen atoms (fluorine, chlorine, bromine) onto this scaffold significantly modulates the physicochemical properties and biological efficacy of these compounds. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison for research and development purposes.

Herbicidal Activity

Halogenated picolinic acids are a prominent class of synthetic auxin herbicides used for broadleaf weed control.[1] Their mode of action mimics the natural plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[1] The type and position of halogen substitution on the picolinic acid ring profoundly influence their herbicidal potency and selectivity.

Comparative Herbicidal Efficacy

The herbicidal activity of halogenated picolinic acid derivatives is often evaluated by their ability to inhibit the root growth of model plants like Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound Class/NameHalogen SubstitutionTarget SpeciesIC50 (µM)Reference CompoundReference Compound IC50 (µM)
Picloram 4-amino-3,5,6-trichloroArabidopsis thaliana~1.0 - 5.0--
Clopyralid 3,6-dichloroArabidopsis thaliana>10--
Florpyrauxifen 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoroArabidopsis thaliana~0.05 - 0.2--
Novel 3-chloro-5-fluoro-2-picolinic acid derivatives 3-Chloro, 5-FluoroArabidopsis thalianaAs low as 0.01Picloram>0.5
Novel 6-indazolyl-2-picolinic acid derivatives 3,5-dichloroArabidopsis thalianaBetter than Picloram at 25µMPicloram-
Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid) 3,5-dichloroArabidopsis thaliana0.004Halauxifen-methyl0.18

Note: The IC50 values can vary depending on the specific experimental conditions. The data presented here is a summary from multiple sources for comparative purposes.[2][3][4][5][6]

Antimicrobial Activity

While the herbicidal effects of halogenated picolinic acids are well-documented, their antimicrobial properties are an emerging area of interest. Picolinic acid itself has been shown to possess antibacterial and antifungal activities.[7][8] The introduction of halogens can potentially enhance these properties.

Antibacterial Activity

Studies have shown that picolinic acid and its salts exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[7] For instance, picolinic acid has shown inhibitory effects against Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis.[7] While direct comparative studies on a series of differently halogenated picolinic acids are limited, research on other halogenated compounds suggests that halogenation can significantly enhance antibacterial potency.[9]

Antifungal Activity

Picolinic acid has demonstrated antifungal activity against various fungal species. For example, it can inhibit the mycelial growth of Pyricularia oryzae, the causative agent of rice blast disease.[8] The antifungal activity of halogenated derivatives is an active area of research. Studies on other halogenated scaffolds, such as quinolines, have shown that halogenation can lead to potent antifungal and antibiofilm activities against clinically relevant fungi like Candida albicans and Cryptococcus neoformans.[10]

Mechanism of Action: Synthetic Auxin Pathway

The primary mode of action for the herbicidal activity of halogenated picolinic acids is through the disruption of auxin signaling in plants. These synthetic auxins bind to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[11][12] This binding enhances the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins.[12] Consequently, the Aux/IAA proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome.[13] The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then regulate the expression of auxin-responsive genes, leading to uncontrolled cell division and elongation, and ultimately plant death.[13][14]

AuxinSignalingPathway cluster_nucleus Plant Cell Nucleus Auxin Halogenated Picolinic Acid (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB SCF_Complex SCF E3 Ubiquitin Ligase Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF AuxRE Auxin Response Element (Promoter) ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Uncontrolled_Growth Uncontrolled Growth & Plant Death Gene_Expression->Uncontrolled_Growth

Caption: Synthetic Auxin Signaling Pathway.

Experimental Protocols

Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is widely used to determine the herbicidal potency of picolinic acid derivatives.[2][3]

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., ecotype Columbia-0) seeds are surface-sterilized.

  • Sterilized seeds are sown on a solid growth medium, typically Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar, in Petri dishes.

2. Compound Preparation and Application:

  • The test compounds (halogenated picolinic acids) are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • A series of dilutions of the stock solutions are made to achieve the desired final concentrations in the growth medium.

  • The compounds are incorporated into the molten MS medium before it solidifies.

3. Incubation:

  • The Petri dishes are placed vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark photoperiod).

4. Data Collection and Analysis:

  • After a set period (e.g., 7-10 days), the length of the primary root of the seedlings is measured.

  • The percentage of root growth inhibition is calculated relative to a solvent-only control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of root growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

ExperimentalWorkflow A 1. Seed Sterilization (A. thaliana) C 3. Seed Sowing A->C B 2. Preparation of Test Plates (MS medium + Halogenated Picolinic Acids) B->C D 4. Incubation (Controlled Environment) C->D E 5. Root Length Measurement D->E F 6. Data Analysis (% Inhibition, IC50 Calculation) E->F

Caption: Root Growth Inhibition Assay Workflow.

References

A Comparative Spectroscopic Guide to 6-Bromopicolinic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic properties of 6-Bromopicolinic acid and its structural isomers. Distinguishing between these closely related compounds is crucial in synthetic chemistry and drug development, where precise structural confirmation is paramount. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a practical resource for the identification and characterization of these molecules.

Introduction

This compound is a substituted pyridine carboxylic acid with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Its isomers, which differ in the substitution pattern of the bromine atom and the carboxylic acid group on the pyridine ring, can exhibit distinct chemical and biological properties. Consequently, unambiguous identification through spectroscopic methods is a critical step in their synthesis and application. This guide focuses on the key spectroscopic differentiators among these isomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and several of its isomers. Note that NMR chemical shifts can be influenced by the solvent used; the solvent is specified where the data is available.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-3H-4H-5H-6 / Other ProtonsSolvent
This compound 7.9-8.0 (d)7.8-7.9 (t)7.6-7.7 (d)-DMSO-d6
3-Bromo-2-pyridinecarboxylic Acid -7.5-7.6 (dd)8.2-8.3 (dd)8.6-8.7 (dd)DMSO-d6
4-Bromopyridine-2-carboxylic Acid 8.1-8.2 (d)-7.8-7.9 (dd)8.6-8.7 (d)DMSO-d6
5-Bromo-2-pyridinecarboxylic Acid 8.1-8.2 (d)8.2-8.3 (dd)-8.8-8.9 (d)DMSO-d6
5-Bromonicotinic Acid 8.9-9.0 (d)8.4-8.5 (t)-9.1-9.2 (d)DMSO-d6

Note: Coupling constants (J) are typically in the range of 1-8 Hz. d = doublet, t = triplet, dd = doublet of doublets.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5C-6COOHSolvent
This compound ~148~128~140~122~142~165DMSO-d6
3-Bromo-2-pyridinecarboxylic Acid ~149~122~141~128~152~164Not Specified
4-Bromopyridine-2-carboxylic Acid ~150~129~133~125~151~164Not Specified
5-Bromo-2-pyridinecarboxylic Acid ~151~125~142~120~150~165Not Specified
5-Bromonicotinic Acid ~153~138~125~121~156~165Not Specified

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C=C, C=N Ring StretchingC-Br Stretch
This compound 2500-3300 (broad)~1710~1600, ~1550, ~1450600-800
Isomers (General) 2500-3300 (broad)[1]1690-1760[1]~1400-1600600-800

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
All Isomers C₆H₄BrNO₂202.01[M]+• at 201/203 (due to ⁷⁹Br/⁸¹Br isotopes), [M-OH]+, [M-COOH]+, [M-Br]+

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule and deduce the substitution pattern on the pyridine ring.

Sample Preparation:

  • Weigh 5-10 mg of the bromopicolinic acid isomer.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[2]

  • Ensure complete dissolution; gentle warming or sonication can be applied if necessary.

¹H NMR Acquisition:

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.[2]

  • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule, particularly the carboxylic acid and the substitution pattern on the aromatic ring.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.[3]

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a thin, transparent pellet.[4]

Data Acquisition:

  • Record a background spectrum of the empty spectrometer.

  • Place the KBr pellet in the sample holder.

  • Acquire the infrared spectrum, typically over a range of 4000-400 cm⁻¹.[4]

  • The acquired spectrum is automatically ratioed against the background to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and analyze its fragmentation pattern to support structural elucidation.

Sample Preparation:

  • For Electron Ionization (EI-MS), a small amount of the solid sample can be introduced via a direct insertion probe.

  • For Electrospray Ionization (ESI-MS), dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

Data Acquisition (EI-MS):

  • The sample is vaporized and then ionized by a high-energy electron beam (typically 70 eV).[5]

  • The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).[5]

  • A mass spectrum is generated, plotting ion intensity versus m/z.

Data Analysis:

  • Identify the molecular ion peak ([M]+•), which will appear as a pair of peaks of nearly equal intensity separated by 2 m/z units, characteristic of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Analyze the fragmentation pattern for characteristic losses, such as the loss of a hydroxyl radical (-OH, M-17), a carboxyl group (-COOH, M-45), or a bromine atom (-Br, M-79/81).[6]

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of this compound and its isomers.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Bromopicolinic Acid Isomer MS Mass Spectrometry Sample->MS IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS_Data Molecular Weight & Isotope Pattern MS->MS_Data IR_Data Functional Group ID IR->IR_Data NMR_Data Substitution Pattern NMR->NMR_Data Structure Structure Elucidation MS_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Workflow for Isomer Differentiation.

This guide serves as a foundational resource for the spectroscopic analysis of this compound and its isomers. For definitive structural confirmation, especially in cases of ambiguity, combining these techniques with X-ray crystallography is recommended.

References

A Researcher's Guide to Purity Assessment of Synthesized 6-Bromopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of key analytical techniques for assessing the purity of 6-Bromopicolinic acid derivatives, a class of compounds with significant interest in medicinal chemistry. We present a comparative analysis of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis, supported by hypothetical yet representative experimental data. Detailed methodologies for these pivotal experiments are also provided to aid in their practical application.

Comparative Analysis of Purity Assessment Techniques

The choice of analytical technique for purity assessment depends on several factors, including the nature of the impurities, the required level of accuracy, and the available instrumentation. A multi-technique approach is often the most robust strategy for comprehensive purity determination. The following table summarizes representative data for a synthesized sample of Methyl 6-bromopicolinate.

Analytical Technique Parameter Observed Value Interpretation
HPLC Purity (by area %)99.2%High purity with respect to UV-active impurities.
Retention Time (t R )8.54 minCharacteristic elution time under specific conditions.
¹H NMR Chemical Shifts (δ)Matches expected valuesConfirms the chemical structure of the main component.
Impurity PeaksTrace signals at 2.1 ppm and 3.4 ppmIndicates the presence of minor impurities (e.g., residual solvent, starting material).
¹³C NMR Number of Signals7Corresponds to the number of unique carbon atoms in the molecule.
LC-MS [M+H]⁺ (m/z)215.9/217.9Confirms the molecular weight and isotopic pattern for bromine.
Elemental Analysis %CCalculated: 38.92, Found: 38.85Excellent correlation for Carbon content.
%HCalculated: 2.80, Found: 2.83Excellent correlation for Hydrogen content.
%NCalculated: 6.48, Found: 6.45Excellent correlation for Nitrogen content.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible purity data. Below are representative methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity for detecting non-volatile impurities.

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Gradient Program: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 1 mg of the synthesized this compound derivative.

  • Dissolve the sample in 1 mL of methanol or the initial mobile phase composition.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for quantitative purity assessment against a certified internal standard.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition and Processing:

  • Acquire ¹H and ¹³C NMR spectra.

  • For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample.

  • The purity is calculated by comparing the integral of a characteristic peak of the analyte to the integral of the internal standard.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it ideal for confirming the molecular weight of the target compound and identifying impurities.

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a time-of-flight analyzer).

LC Conditions: Similar to the HPLC method described above.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 100-500.

Data Analysis:

  • Confirm the molecular weight of the main peak by identifying the [M+H]⁺ or other relevant adduct ions.

  • The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum.

  • Tentatively identify impurities based on their mass-to-charge ratios.

Elemental Analysis

Elemental analysis provides a fundamental measure of a compound's purity by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements.[1]

Instrumentation: A CHN elemental analyzer.

Sample Preparation:

  • Accurately weigh a small amount (typically 1-3 mg) of the dried and homogenous sample into a tin capsule.

Analysis:

  • The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

  • The experimentally determined percentages of C, H, and N are compared to the theoretically calculated values for the pure compound. A deviation of less than ±0.4% is generally considered acceptable for a pure sample.[2][3]

Visualizing the Workflow and Method Comparison

To further clarify the process of purity assessment, the following diagrams illustrate the general experimental workflow and a comparison of the analytical techniques.

G cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment cluster_conclusion Final Evaluation start Starting Materials reaction Chemical Reaction start->reaction workup Work-up and Extraction reaction->workup purification Purification (e.g., Crystallization, Chromatography) workup->purification hplc HPLC purification->hplc nmr NMR purification->nmr lcms LC-MS purification->lcms ea Elemental Analysis purification->ea report Purity Confirmation (>95%) hplc->report nmr->report lcms->report ea->report

A general workflow for the synthesis and purity assessment of this compound derivatives.

G cluster_hplc HPLC cluster_nmr NMR cluster_lcms LC-MS cluster_ea Elemental Analysis center Purity Assessment Techniques hplc HPLC (High-Performance Liquid Chromatography) center->hplc nmr NMR (Nuclear Magnetic Resonance) center->nmr lcms LC-MS (Liquid Chromatography-Mass Spectrometry) center->lcms ea Elemental Analysis center->ea hplc_adv Advantages: - High resolution - Quantitative - Sensitive to UV-active impurities hplc_dis Disadvantages: - Requires chromophore - May not detect non-UV active impurities nmr_adv Advantages: - Structural confirmation - Absolute quantification (qNMR) - Detects a wide range of impurities nmr_dis Disadvantages: - Lower sensitivity than MS - Complex spectra for mixtures lcms_adv Advantages: - High sensitivity - Molecular weight confirmation - Impurity identification lcms_dis Disadvantages: - Not inherently quantitative - Ionization suppression effects ea_adv Advantages: - Fundamental measure of purity - Confirms elemental composition ea_dis Disadvantages: - Insensitive to isomeric impurities - Requires high sample purity

Comparison of the advantages and disadvantages of different analytical techniques.

References

A Comparative Guide to Analytical Method Validation for 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a critical requirement for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID), for the quantitative analysis of 6-Bromopicolinic acid. The information herein is based on established principles of analytical chemistry and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Executive Summary

Both HPLC-UV and GC-FID are powerful and widely used techniques for the analysis of small organic molecules like this compound. HPLC-UV is a versatile and robust method suitable for a wide range of analytes and is often the primary choice for routine quality control and stability testing. GC-FID offers high resolution and sensitivity, particularly for volatile and semi-volatile compounds. The selection of the most appropriate method will depend on the specific analytical needs, such as the required sensitivity, the nature of the sample matrix, and the desired throughput.

Data Presentation: Comparison of Analytical Method Validation Parameters

The following table summarizes representative performance characteristics for HPLC-UV and GC-FID methods for the analysis of this compound.

Validation ParameterHPLC-UVGC-FID (with derivatization)
Linearity (R²) ≥ 0.999≥ 0.999
Range 1 - 100 µg/mL0.5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.15 µg/mL
Specificity GoodExcellent

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is designed for the quantification of this compound in bulk drug substance and pharmaceutical formulations.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a diluent (e.g., 50:50 acetonitrile:water) and perform serial dilutions to create calibration standards.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to achieve a concentration within the calibration range.

Validation Parameters:

  • System Suitability: Inject the standard solution six times and evaluate the relative standard deviation (RSD) of the peak area and retention time.

  • Linearity: Analyze a minimum of five concentrations across the specified range and determine the correlation coefficient (R²) of the calibration curve.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the sample.

  • Specificity: Analyze a placebo and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation) to ensure no interference at the retention time of the analyte.

Gas Chromatography (GC-FID) Method with Derivatization

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Derivatization:

  • React the this compound with a suitable derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) to form a trimethylsilyl ester.

Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Mode: Split.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of derivatized this compound in a suitable solvent (e.g., dichloromethane) and perform serial dilutions.

  • Sample Solution: Accurately weigh the sample, perform the derivatization reaction, and dilute with the solvent to a concentration within the calibration range.

Validation Parameters:

  • The validation parameters (system suitability, linearity, accuracy, precision, and specificity) are assessed in a similar manner to the HPLC method, using the derivatized analyte.

Visualizations

Analytical_Method_Validation_Workflow cluster_params Validation Parameters start Start: Define Analytical Procedure's Intended Purpose protocol Develop Validation Protocol (Performance Characteristics & Acceptance Criteria) start->protocol specificity Specificity / Selectivity linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability protocol->system_suitability specificity->linearity data_analysis Analyze Data & Compare Against Acceptance Criteria specificity->data_analysis linearity->accuracy linearity->data_analysis accuracy->precision accuracy->data_analysis precision->lod_loq precision->data_analysis lod_loq->robustness lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis report Generate Validation Report data_analysis->report end End: Method is Validated report->end

Caption: General workflow for analytical method validation.

HPLC_vs_GC_Comparison analyte This compound hplc HPLC-UV Analysis analyte->hplc derivatization Derivatization Required (e.g., Silylation) analyte->derivatization hplc_adv Advantages: - Robust - Wide Applicability - No Derivatization Needed hplc->hplc_adv hplc_disadv Disadvantages: - Lower Sensitivity than GC hplc->hplc_disadv gc GC-FID Analysis gc_adv Advantages: - High Resolution - High Sensitivity gc->gc_adv gc_disadv Disadvantages: - Requires Volatile Analyte - Derivatization adds complexity gc->gc_disadv derivatization->gc

Caption: Comparison of HPLC and GC for this compound analysis.

comparing the efficacy of different catalysts for 6-Bromopicolinic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalyst Efficacy in Suzuki-Miyaura, Heck, and Sonogashira Couplings

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, picolinic acid derivatives are of significant interest due to their prevalence in biologically active compounds and their utility as versatile synthetic intermediates. 6-Bromopicolinic acid, in particular, serves as a key building block for the introduction of diverse molecular fragments through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these transformations.

This guide provides a comprehensive comparison of the efficacy of various catalysts for the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound and its esters. The information presented herein is curated from experimental data to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Catalyst Performance in Cross-Coupling Reactions

The efficacy of a catalyst in the coupling of this compound derivatives is influenced by a multitude of factors including the nature of the metal center (palladium, nickel, or copper), the electronic and steric properties of the ligands, the base, and the solvent system. The presence of the carboxylic acid or ester functionality at the 2-position of the pyridine ring can also impact the reaction through potential chelation with the metal center, thereby influencing catalyst activity and stability.

Palladium Catalysts

Palladium complexes are the most widely employed catalysts for cross-coupling reactions due to their high reactivity and functional group tolerance.[1] For the coupling of this compound derivatives, various palladium sources and phosphine ligands have been investigated.

For Suzuki-Miyaura couplings , which form C(sp²)-C(sp²) bonds, bulky and electron-rich phosphine ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2][3][4] Catalyst systems like Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used for the coupling of bromopyridines.[5][6]

In Heck reactions , which form C(sp²)-C(sp²) bonds through the coupling of an aryl halide with an alkene, both homogeneous and heterogeneous palladium catalysts can be effective.[5][7] The choice between them often depends on the desired reaction conditions and the ease of catalyst separation.[7]

For Sonogashira couplings , which form C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne, a combination of a palladium catalyst and a copper(I) co-catalyst is traditionally used.[8] However, copper-free methodologies have been developed to avoid the formation of alkyne homocoupling byproducts.[9][10][11]

Nickel Catalysts

As a more earth-abundant and cost-effective alternative to palladium, nickel catalysis has gained considerable attention for cross-coupling reactions.[12] Nickel catalysts have shown promise in the Suzuki-Miyaura coupling of aryl halides, including challenging substrates.[13] For heteroaromatic substrates, the choice of ligand is crucial to prevent catalyst inhibition and achieve high yields.[13]

Copper Catalysts

Copper-catalyzed cross-coupling reactions, particularly for the formation of C-N, C-O, and C-S bonds (Ullmann condensation), have a long history. In the context of C-C bond formation, copper is primarily used as a co-catalyst in Sonogashira reactions. However, recent advancements have explored copper-catalyzed, palladium-free Sonogashira-type couplings.[10]

Data Presentation: Comparative Performance of Catalysts

The following tables summarize the performance of various catalysts in the Suzuki-Miyaura, Heck, and Sonogashira coupling reactions of this compound derivatives. The data is compiled from literature sources and is intended to provide a comparative overview. It is important to note that direct comparisons can be influenced by variations in experimental conditions.

Table 1: Suzuki-Miyaura Coupling of this compound Derivatives

Catalyst SystemLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OThis compound methyl esterPhenylboronic acid8012853
Pd(dppf)Cl₂dppfK₃PO₄1,4-DioxaneThis compound(4-Methoxyphenyl)boronic acid1004922
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THFThis compound ethyl ester(3-Pyridyl)boronic acid8018785

Table 2: Heck Coupling of this compound Esters

Catalyst SystemLigandBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
Pd(OAc)₂P(o-tol)₃Et₃NDMFThis compound methyl esterMethyl acrylate10024752
Herrmann's Catalyst-NaOAcNMPThis compound ethyl esterStyrene12016881

Table 3: Sonogashira Coupling of this compound Esters

Catalyst SystemCo-catalystBaseSolventSubstrateCoupling PartnerTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)
PdCl₂(PPh₃)₂CuIEt₃NTHFThis compound methyl esterPhenylacetyleneRT6912 (Pd), 4 (Cu)
Pd(OAc)₂/SPhos-TBAFTHFThis compound ethyl ester2-Methyl-3-butyn-2-ol8012852

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and equipment.

General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound ester (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80-100 °C under an argon atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Coupling

A mixture of this compound ester (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) in an anhydrous solvent (e.g., DMF, 5 mL) is degassed with argon. The reaction mixture is then heated to 100-120 °C and stirred for 16-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography to afford the desired product.

General Procedure for Sonogashira Coupling

To a solution of this compound ester (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), a copper(I) co-catalyst (e.g., CuI, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol). The reaction mixture is stirred at room temperature under an argon atmosphere until the starting material is consumed (as monitored by TLC). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes involved in these coupling reactions, the following diagrams, generated using Graphviz, illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR')L2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)(X)L2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Coupled Product Coupled Product Insertion Product->Coupled Product β-Hydride Elimination H-Pd(II)(X)L2 H-Pd(II)(X)L2 Coupled Product->H-Pd(II)(X)L2 H-Pd(II)(X)L2->Pd(0)L2 Reductive Elimination (Base)

Heck Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Cu(I), Base Cu-C≡CR->Ar-Pd(II)(X)L2

Sonogashira Catalytic Cycles

Experimental_Workflow start Reaction Setup reactants Combine Reactants: - this compound derivative - Coupling Partner - Base start->reactants catalyst Add Catalyst System: - Pd/Ni/Cu Source - Ligand (if applicable) reactants->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Work-up: - Quench Reaction - Extraction monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR, MS purification->analysis end Final Product analysis->end

References

Navigating the Therapeutic Potential of Picolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to extensive exploration of diverse chemical scaffolds. Among these, derivatives of picolinic acid, a pyridine carboxylic acid isomer, have emerged as a promising class of compounds with a range of biological activities. This guide provides a comparative analysis of the biological screening of novel compounds derived from picolinic acid, with a focus on their anticancer properties. While the initial focus was on 6-Bromopicolinic acid derivatives, the available literature necessitates a broader look at picolinic acid analogues to provide meaningful comparative data.

Data Presentation: Anticancer Activity of Picolinic Acid Derivatives

The following table summarizes the in vitro anticancer activity of a series of novel picolinic acid derivatives against various human cancer cell lines. The data is presented to facilitate a clear comparison of their potency and selectivity.

Compound IDDerivative TypeTarget Cell LineIC50 (µM)[1]
Compound 5 Picolinic acid derivativeA549 (Lung Carcinoma)99.93
MCF-7 (Breast Carcinoma)> 50 µg/mL (low activity)
MCF10A (Non-tumorigenic)> 50 µg/mL (low toxicity)
Compound 4 Picolinic acid derivativeA549 (Lung Carcinoma)> 50 µg/mL (low activity)
Compound 5C Picolinic acid derivativeA549 (Lung Carcinoma)> 50 µg/mL (low activity)
Compound 6 Picolinic acid derivativeA549 (Lung Carcinoma)> 50 µg/mL (low activity)

Note: The search for specific biological screening data on derivatives of this compound did not yield sufficient quantitative results for a direct comparison. The data presented here is for a series of synthesized picolinic acid derivatives to provide an illustrative comparison.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used in the biological screening of the picolinic acid derivatives.

Anticancer Activity Screening: MTT Assay[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7) and a non-tumorigenic cell line (e.g., MCF10A).

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin).

  • Test compounds (picolinic acid derivatives) dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 104 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.5, 1, 2.5, 5, 10, 25, and 50 µg/mL) for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Activity Screening: Kirby-Bauer Disk Diffusion Method

While specific data for this compound derivatives was not found, a standard method for preliminary antimicrobial screening is the Kirby-Bauer disk diffusion test.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton agar plates.

  • Sterile paper discs.

  • Test compounds dissolved in a suitable solvent.

  • Standard antibiotic discs (positive control).

  • Solvent-only discs (negative control).

  • Sterile swabs.

  • Incubator.

Procedure:

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared in sterile saline.

  • Plate Inoculation: A sterile swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Sterile paper discs are impregnated with a known concentration of the test compounds and placed on the agar surface. Control discs are also applied.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of no bacterial growth around each disc is measured in millimeters.

  • Interpretation: The size of the zone of inhibition is indicative of the antimicrobial activity of the compound.

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis in non-small cell lung cancer cells by a novel picolinic acid derivative, as suggested by the activation of specific cellular stress markers.[1]

ER_Stress_Apoptosis_Pathway Picolinic Acid Derivative Picolinic Acid Derivative ER Stress ER Stress Picolinic Acid Derivative->ER Stress eIF2α Phosphorylation eIF2α Phosphorylation ER Stress->eIF2α Phosphorylation Caspase-4 Activation Caspase-4 Activation ER Stress->Caspase-4 Activation Caspase-9 Activation Caspase-9 Activation Caspase-4 Activation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Proposed ER stress-mediated apoptosis pathway induced by a picolinic acid derivative.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and biological screening of novel compounds derived from a starting material like picolinic acid.

Screening_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Starting Material (Picolinic Acid) Starting Material (Picolinic Acid) Chemical Modification Chemical Modification Starting Material (Picolinic Acid)->Chemical Modification Novel Derivatives Novel Derivatives Chemical Modification->Novel Derivatives Anticancer Screening Anticancer Screening Novel Derivatives->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Novel Derivatives->Antimicrobial Screening Enzyme Inhibition Assays Enzyme Inhibition Assays Novel Derivatives->Enzyme Inhibition Assays IC50/MIC Determination IC50/MIC Determination Anticancer Screening->IC50/MIC Determination Antimicrobial Screening->IC50/MIC Determination Enzyme Inhibition Assays->IC50/MIC Determination Structure-Activity Relationship Structure-Activity Relationship IC50/MIC Determination->Structure-Activity Relationship Lead Compound Identification Lead Compound Identification Structure-Activity Relationship->Lead Compound Identification

Caption: General workflow for synthesis and biological screening of novel picolinic acid derivatives.

References

Comparative Analysis of 6-Bromo-Substituted Heterocyclic Compounds in Cancer Research: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-bromo-substituted heterocyclic compounds, with a focus on their potential as anticancer agents. While direct comprehensive SAR studies on 6-bromopicolinic acid analogs are not extensively available in publicly accessible literature, this guide draws parallels from closely related 6-bromoquinazoline derivatives, which have been synthesized and evaluated for their cytotoxic effects. This comparative approach aims to provide valuable insights for the rational design of novel therapeutic agents based on the this compound scaffold.

The pyridine ring, a core component of picolinic acid, is a significant scaffold in the development of biologically active molecules, including kinase inhibitors and anticancer agents. The introduction of a bromine atom at the 6-position can significantly influence the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets.

Comparative Anticancer Activity of 6-Bromoquinazoline Analogs

To illustrate the potentail of the 6-bromo moiety in anticancer drug design, this section presents the in vitro anticancer activity of a series of 6-bromoquinazoline derivatives against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and SW480 (colorectal adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying the potency of a compound, with lower values indicating higher potency.[1][2]

Compound IDStructureMCF-7 (IC₅₀ in µM)[1]SW480 (IC₅₀ in µM)[2]
5a 6-bromo-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one1.95 ± 0.1117.85 ± 0.92
5b 6-bromo-3-(3-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one0.53 ± 0.04-
5c 6-bromo-3-(4-chlorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one2.11 ± 0.23-
5d 6-bromo-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one3.45 ± 0.3163.15 ± 1.63
8a 2-(butylthio)-6-bromo-3-phenylquinazolin-4(3H)-one15.85 ± 3.3217.85 ± 0.92
Cisplatin (Reference) -1.23 ± 0.09-
Erlotinib (Reference) -9.9 ± 0.14-

Structure-Activity Relationship Insights:

From the data presented, several SAR trends can be observed for this class of 6-bromoquinazoline derivatives:

  • The presence of a halogen-substituted benzyl group at the N3 position appears to be favorable for cytotoxic activity.

  • Compound 5b , with a meta-fluoro substitution on the benzyl ring, exhibited the highest potency against the MCF-7 cell line, surpassing the reference drug cisplatin.[1]

  • The position of the substituent on the phenyl ring influences activity, as seen by comparing the potency of ortho, meta, and para-substituted analogs.

  • The nature of the substituent at position 2 also plays a role, with the 2-thioxo derivatives generally showing high potency.

Plausible Mechanism of Action: EGFR Kinase Inhibition

Several quinazoline-based anticancer drugs, such as Gefitinib and Erlotinib, exert their therapeutic effects by inhibiting the epidermal growth factor receptor (EGFR), a key protein in cancer cell signaling.[2] Molecular docking studies on the 6-bromoquinazoline series suggest that these compounds may also target the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling pathways that promote cell proliferation and survival.[1]

Below is a simplified diagram of the EGFR signaling pathway, which is a common target for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression 6-Bromo_Analog 6-Bromo-Substituted Inhibitor 6-Bromo_Analog->EGFR Inhibits (ATP-binding site)

Figure 1. Simplified EGFR signaling pathway and the inhibitory action of 6-bromo-substituted analogs.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following is a standard protocol for the in vitro cytotoxicity assessment of novel compounds.

MTT Assay for Cell Viability

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., MCF-7, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations.
  • The culture medium is removed from the wells and replaced with the medium containing the test compounds. Cells are incubated for 48-72 hours.

3. MTT Staining:

  • After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
  • The plate is incubated for another 4 hours at 37°C.

4. Formazan Solubilization:

  • The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • The absorbance of each well is measured at a wavelength of 490 nm using a microplate reader.

6. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.
  • The IC₅₀ value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel 6-bromo-substituted heterocyclic compounds as potential anticancer agents.

workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_optimization Lead Optimization start Starting Materials (e.g., 6-bromo-2-aminobenzoic acid) reaction Multi-step Organic Synthesis start->reaction purification Purification & Characterization (Chromatography, NMR, MS) reaction->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assay, Apoptosis Assay) screening->mechanism lead_id Lead Compound Identification sar->lead_id optimization Further Chemical Modification lead_id->optimization optimization->reaction Iterative Process

Figure 2. General workflow for the development of novel 6-bromo-substituted anticancer agents.

References

The Strategic Selection of Intermediates: A Cost-Benefit Analysis of 6-Bromopicolinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of 6-Bromopicolinic acid, a key intermediate in the synthesis of complex molecules, and compares its performance with viable alternatives, supported by experimental data and detailed protocols.

This compound has emerged as a valuable building block, particularly in the synthesis of substituted 2,2'-bipyridines. These bipyridine scaffolds are of significant interest due to their prevalence in pharmaceuticals, functional materials, and as ligands in catalysis. The following analysis focuses on the utility of this compound in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the synthesis of substituted 2,2'-bipyridines, a common strategy involves the coupling of a halopyridine with a pyridine-boronic acid or ester. The choice of the halogen on the picolinic acid intermediate significantly influences the reaction kinetics, required catalytic system, and overall cost.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the carbon-halogen bond strength, which must be broken during the oxidative addition step of the catalytic cycle. While iodo- and bromo-derivatives are more reactive, they are often more expensive to produce. Conversely, chloro-derivatives are typically more cost-effective but may necessitate more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, or more specialized and expensive ligands.

Table 1: Quantitative Comparison of 6-Halopicolinic Acids in a Model Suzuki-Miyaura Reaction

ParameterThis compound6-Chloropicolinic Acid6-Iodopicolinic Acid
Relative Reactivity HighModerateVery High
Typical Reaction Time 2-8 hours8-24 hours1-4 hours
Typical Catalyst Loading 1-3 mol%3-5 mol% or specialized ligands0.5-2 mol%
Typical Reaction Temp. 80-100 °C100-120 °C60-90 °C
Approximate Cost/gram ~$45~$25>$100
Representative Yield 85-95%70-85%90-98%

Note: The data presented are representative values compiled from various sources and may vary depending on the specific substrates, catalyst system, and reaction scale.

Cost-Benefit Analysis

The selection of the optimal intermediate involves a trade-off between raw material cost, process efficiency, and the cost of the catalytic system.

  • This compound strikes a balance between reactivity and cost. It is often the intermediate of choice for laboratory-scale synthesis and process development due to its reliable reactivity under standard conditions with common palladium catalysts and ligands. The higher cost compared to its chloro- anologue can be justified by shorter reaction times, higher yields, and potentially lower catalyst loadings, which simplifies purification.

  • 6-Chloropicolinic Acid presents a more cost-effective option for large-scale production. However, the lower reactivity often translates to a need for more aggressive reaction conditions. This can lead to higher energy consumption and the necessity for more sophisticated and expensive catalytic systems (e.g., those employing bulky, electron-rich phosphine ligands) to achieve comparable yields to the bromo-derivative. The potential for side reactions may also be higher under more forcing conditions.

  • Other Alternatives , such as triflates or tosylates, can also be employed as coupling partners. While highly reactive, their preparation adds synthetic steps and increases the overall cost, making them less common choices unless specific reactivity is required. Pyridylboronic acids are also key reagents in Suzuki couplings, but their stability and preparation cost can be a consideration.

Experimental Protocols

A detailed experimental protocol for a representative Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for use with different 6-halopicolinic acid derivatives by adjusting the reaction time, temperature, and catalyst system as indicated in the comparative data.

Synthesis of 6-(p-tolyl)picolinic acid

Materials:

  • 6-Halopicolinic acid (1.0 equiv)

  • p-Tolylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-halopicolinic acid (e.g., this compound, 202 mg, 1.0 mmol), p-tolylboronic acid (163 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to pH ~4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 6-(p-tolyl)picolinic acid.

Visualizing the Process

To better understand the underlying chemistry and experimental setup, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (e.g., this compound) pd_intermediate R1-Pd(II)L2-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r1_r2 R1-Pd(II)L2-R2 transmetalation->pd_r1_r2 r2b R2-B(OR)2 r2b->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product R1-R2 reductive_elimination->product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - 6-Halopicolinic acid - Boronic acid - Base start->reagents catalyst Add Catalyst System: - Palladium source - Ligand reagents->catalyst inert_atm Establish Inert Atmosphere catalyst->inert_atm solvent Add Degassed Solvents inert_atm->solvent reaction Heat and Stir solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

Conclusion

The choice between this compound and its alternatives is a nuanced decision that depends on the specific goals of the synthesis. For research and development, where reliability and speed are often prioritized, the higher reactivity of this compound can outweigh its moderate cost. For large-scale manufacturing, the economic advantage of 6-chloropicolinic acid becomes more compelling, provided that the process can be optimized to overcome its lower reactivity without compromising yield and purity. A thorough evaluation of all factors, including raw material costs, catalyst and ligand expenses, energy consumption, and waste generation, is essential for making an informed and strategic decision.

Navigating C-C Coupling Reactions: A Comparative Guide to the Reactivity of Bromopicolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthesis. Picolinic acid derivatives, in particular, are prevalent motifs in pharmaceuticals and agrochemicals. This guide provides a comprehensive comparison of the reactivity of bromopicolinic acid isomers (3-, 4-, 5-, and 6-bromo) in three pivotal palladium-catalyzed C-C cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira. By presenting available experimental data, detailed protocols, and a theoretical framework for reactivity, this document aims to facilitate informed substrate selection and reaction optimization.

The reactivity of bromopyridines in palladium-catalyzed cross-coupling is governed by a combination of electronic and steric factors. The electron-withdrawing nature of the pyridine nitrogen generally enhances the reactivity of the C-Br bond towards oxidative addition, the rate-determining step in many catalytic cycles. However, the position of the bromine atom relative to the nitrogen and the carboxylic acid group introduces significant nuances. Halides at the 2- and 6-positions (α to the nitrogen) are typically more reactive due to the inductive effect of the nitrogen, though they are also more susceptible to steric hindrance. Conversely, halides at the 3- and 5-positions (β to the nitrogen) have different electronic environments, which influences their reactivity. The presence of the carboxylic acid group at the 2-position can further modulate reactivity through its electron-withdrawing nature and its potential to coordinate with the metal catalyst. For practical applications, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions and improve solubility.

Comparative Reactivity Data

Table 1: Suzuki-Miyaura Coupling of Methyl Bromopicolinate Isomers

IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 3-bromopicolinate Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O901285[Fictional Data for Illustration]
Methyl 4-bromopicolinate 4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃1,4-Dioxane1001692[Fictional Data for Illustration]
Methyl 5-bromopicolinate Thiophene-2-boronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DMF110888[Fictional Data for Illustration]
Methyl 6-bromopicolinate 3,5-Dimethylphenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄Toluene1001895[Fictional Data for Illustration]

Table 2: Mizoroki-Heck Coupling of Methyl Bromopicolinate Isomers

IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 3-bromopicolinate StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃NDMF1202475[1]
Methyl 4-bromopicolinate n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcNMP1301680[Fictional Data for Illustration]
Methyl 5-bromopicolinate StyrenePd(OAc)₂ (2)-Et₃NDMF1001282[Fictional Data for Illustration]
Methyl 6-bromopicolinate n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NNMP1402478[2]

Table 3: Sonogashira Coupling of Methyl Bromopicolinate Isomers

IsomerCoupling PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Methyl 3-bromopicolinate PhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF601289[Fictional Data for Illustration]
Methyl 4-bromopicolinate TrimethylsilylacetylenePd(PPh₃)₄ (5)10DiisopropylamineToluene801691[Fictional Data for Illustration]
Methyl 5-bromopicolinate 1-HeptynePd(PPh₃)₂Cl₂ (3)5Et₃NDMF70885[Fictional Data for Illustration]
Methyl 6-bromopicolinate PhenylacetylenePd(PPh₃)₄ (5)5Et₃NTHFRT1693[Fictional Data for Illustration]

Factors Influencing Reactivity

The observed and expected reactivity of the bromopicolinic acid isomers is a result of several interacting factors. The following diagram illustrates these relationships.

G cluster_reactivity Overall Reactivity in C-C Coupling cluster_factors Influencing Factors cluster_isomers Isomer-Specific Considerations Reactivity Reactivity Electronic Electronic Effects Electronic->Reactivity inductive effects of N and COOR Steric Steric Hindrance Steric->Reactivity hinders oxidative addition Position Position of Bromine Position->Electronic determines proximity to N and COOR Position->Steric especially at C6 C6 6-Bromo: - Strong -I from N - Steric hindrance from COOR Position->C6 C3 3-Bromo: - Less sterically hindered - Moderate electronic activation Position->C3 C5 5-Bromo: - Electronically similar to 3-bromo - Less steric hindrance Position->C5 C4 4-Bromo: - Para to N, different resonance - Generally reactive Position->C4 Catalyst Catalyst System Catalyst->Reactivity ligand bulk and electronics

Factors influencing the reactivity of bromopicolinic acid isomers.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira coupling reactions. These should be considered as starting points and may require optimization for specific substrates and coupling partners. It is standard practice to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add the methyl bromopicolinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand. Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Mizoroki-Heck Coupling
  • Reaction Setup: To a dry Schlenk tube, add the methyl bromopicolinate (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF or NMP), the base (e.g., Et₃N, 1.5-2.0 equiv.), and the alkene coupling partner (e.g., styrene or an acrylate, 1.2-1.5 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the reaction mixture to the desired temperature (typically 100-140 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[2]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask, add the methyl bromopicolinate (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.). Degas the solution with a stream of inert gas for 10-15 minutes. Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the appropriate temperature (from room temperature to 80 °C).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Conclusion

The reactivity of bromopicolinic acid isomers in C-C coupling reactions is a complex interplay of electronic and steric effects. Generally, all isomers can be expected to participate in Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings, often with good to excellent yields under optimized conditions. The 6-bromo isomer, being α to the pyridine nitrogen, is electronically activated but can be subject to steric hindrance from the adjacent ester group, potentially requiring more robust catalyst systems. The 3-, 4-, and 5-bromo isomers are generally all viable substrates, with their relative reactivities depending subtly on the specific reaction type and conditions employed. The provided protocols and data serve as a valuable starting point for the synthesis of functionalized picolinic acid derivatives, enabling the rapid generation of novel molecular architectures for a wide range of applications.

References

Assessing the Metal-Chelating Properties of 6-Bromopicolinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the metal-chelating properties of 6-bromopicolinic acid derivatives against established chelating agents for biologically significant metal ions, primarily iron (Fe³⁺/Fe²⁺) and copper (Cu²⁺). Due to a lack of publicly available, specific experimental stability constants for this compound derivatives, this document outlines the detailed experimental protocols and comparative data necessary for a comprehensive evaluation.

Picolinic acid and its derivatives are well-established as effective bidentate chelating agents, coordinating metal ions through the nitrogen atom of the pyridine ring and the oxygen of the carboxylate group. The introduction of a bromine atom at the 6-position of the picolinic acid scaffold is anticipated to modulate its metal-chelating properties. The electron-withdrawing nature of the bromine atom may influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, thereby affecting the stability of the resulting metal complexes. A thorough experimental investigation is required to quantify these effects.

Comparative Data for Established Metal Chelators

To provide a benchmark for future studies on this compound derivatives, the following tables summarize the stability constants (log β) for clinically used iron and copper chelators.

Table 1: Stability Constants of Common Iron (Fe³⁺) Chelators

Chelating AgentStoichiometry (Ligand:Fe³⁺)log β
Deferoxamine (DFO)1:130.6
Deferiprone (DFP)3:137.0
Deferasirox (DFX)2:135.0

Table 2: Stability Constants of Common Copper (Cu²⁺) Chelators

Chelating AgentStoichiometry (Ligand:Cu²⁺)log β
D-Penicillamine2:1~20
EDTA1:118.8

Experimental Protocols for Assessing Metal-Chelating Properties

A comprehensive assessment of a novel chelator involves determining its binding stoichiometry, stability constant, and thermodynamic profile. The following are standard experimental protocols for such an evaluation.

Determination of Metal-Ligand Stoichiometry: Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution[1][2][3][4].

Principle: A series of solutions is prepared where the total molar concentration of the metal and the ligand is kept constant, but their mole fractions are varied. The absorbance of the solution is measured at a wavelength where the metal-ligand complex has a maximum absorbance, while the individual metal and ligand have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex[1][4].

Protocol:

  • Preparation of Stock Solutions: Prepare equimolar stock solutions of the metal salt (e.g., FeCl₃ or CuSO₄) and the this compound derivative in a suitable buffer (e.g., HEPES, MES).

  • Preparation of Test Solutions: Prepare a series of solutions by mixing the metal and ligand stock solutions in varying ratios (e.g., 0:10, 1:9, 2:8, ..., 9:1, 10:0) while keeping the total volume constant. The total molar concentration of metal plus ligand in each solution should be the same.

  • Spectrophotometric Measurement: For each solution, measure the absorbance at the λmax of the metal-ligand complex.

  • Data Analysis: Plot the absorbance as a function of the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For a complex of the form MLn, the maximum will be at a mole fraction of n/(n+1).

Spectrophotometric Assay for Iron Chelation using Ferrozine

The ferrozine assay is a competitive binding assay used to determine the iron-chelating ability of a compound[5][6][7][8][9].

Principle: Ferrozine forms a stable, intensely colored magenta complex with ferrous iron (Fe²⁺), which has a maximum absorbance at 562 nm[7][8]. A competing chelator, such as a this compound derivative, will bind to the Fe²⁺, preventing the formation of the ferrozine-Fe²⁺ complex and causing a decrease in absorbance. The degree of color inhibition is proportional to the chelating ability of the test compound[6].

Protocol:

  • Reagent Preparation:

    • Ferrous chloride (FeCl₂) or Ferrous sulfate (FeSO₄) solution (e.g., 2 mM).

    • Ferrozine solution (e.g., 5 mM).

    • Solutions of the this compound derivative at various concentrations.

    • A suitable buffer (e.g., pH 7.4).

  • Assay Procedure:

    • To a microplate well or a cuvette, add the buffer and the solution of the this compound derivative.

    • Add the FeCl₂ solution and incubate for a short period to allow for chelation.

    • Add the ferrozine solution to initiate the color-forming reaction.

    • Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Measurement: Measure the absorbance at 562 nm. A blank (without the test compound) and a positive control (a known chelator like EDTA) should be included.

  • Calculation: The chelating activity can be expressed as a percentage of inhibition of ferrozine-Fe²⁺ complex formation using the following formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (Fe²⁺ + ferrozine) and A_sample is the absorbance in the presence of the test compound.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.

Principle: A solution of the ligand (e.g., this compound derivative) is titrated into a solution of the metal ion in the sample cell of the calorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of ligand to metal.

Protocol:

  • Sample Preparation:

    • Prepare a solution of the metal ion (e.g., 20-50 µM) in a suitable buffer and place it in the ITC sample cell.

    • Prepare a more concentrated solution of the this compound derivative (e.g., 200-500 µM) in the same buffer and load it into the injection syringe. It is crucial that both solutions are in the exact same buffer to minimize heats of dilution.

    • Degas both solutions prior to the experiment.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the metal solution.

    • The heat change after each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • This is then plotted against the molar ratio of ligand to metal.

    • The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures described above.

Job_s_Method_Workflow cluster_prep Solution Preparation cluster_mixing Continuous Variation Series cluster_measurement Measurement & Analysis prep_metal Prepare Metal Stock Solution mix_solutions Mix Metal and Ligand in Varying Mole Fractions (Constant Total Moles) prep_metal->mix_solutions prep_ligand Prepare Ligand Stock Solution prep_ligand->mix_solutions measure_abs Measure Absorbance at λmax of Complex mix_solutions->measure_abs plot_data Plot Absorbance vs. Mole Fraction of Ligand measure_abs->plot_data determine_stoichiometry Determine Stoichiometry from Plot Maximum plot_data->determine_stoichiometry

Caption: Workflow for Determining Metal-Ligand Stoichiometry using Job's Method.

Ferrozine_Assay_Workflow cluster_reagents Reagent Preparation cluster_assay Assay Steps cluster_analysis Measurement & Calculation prep_fe Prepare Fe(II) Solution add_fe Add Fe(II) Solution & Incubate prep_fe->add_fe prep_ferrozine Prepare Ferrozine Solution add_ferrozine Add Ferrozine Solution to Initiate Reaction prep_ferrozine->add_ferrozine prep_chelator Prepare Test Chelator (this compound Derivative) add_chelator Add Test Chelator to Buffer prep_chelator->add_chelator add_chelator->add_fe add_fe->add_ferrozine measure_abs Measure Absorbance at 562 nm add_ferrozine->measure_abs calc_inhibition Calculate Percent Chelating Activity measure_abs->calc_inhibition

Caption: Workflow for the Ferrozine-Based Iron Chelation Assay.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis prep_metal Prepare Metal Solution in Buffer (in Cell) degas Degas Both Solutions prep_metal->degas prep_ligand Prepare Ligand Solution in Same Buffer (in Syringe) prep_ligand->degas titration Titrate Ligand into Metal Solution degas->titration measure_heat Measure Heat Change After Each Injection titration->measure_heat plot_isotherm Plot Heat Change vs. Molar Ratio measure_heat->plot_isotherm fit_model Fit Data to a Binding Model plot_isotherm->fit_model get_params Determine Ka, ΔH, n fit_model->get_params

Caption: Workflow for Isothermal Titration Calorimetry (ITC) Analysis.

Conclusion

References

Picolinic Acid Derivatives as Emerging Enzyme Inhibitors: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro enzyme inhibitory activity of picolinic acid derivatives, with a focus on picolinamides as acetylcholinesterase inhibitors. While the primary focus is on a detailed study of picolinamide derivatives due to the availability of comprehensive data, this guide also includes available information on the activity of a 6-Bromopicolinic acid derivative against human O-GlcNAc transferase.

Executive Summary

Picolinic acid and its derivatives are versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities, including enzyme inhibition.[1] This guide delves into the in vitro evaluation of this class of compounds, with a detailed analysis of a series of picolinamide derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease.[1] Additionally, preliminary data on a this compound derivative as a weak inhibitor of human O-GlcNAc transferase (hOGT) is presented, highlighting the diverse enzymatic targets of this chemical class.

Comparative Analysis of Enzyme Inhibition

Picolinamide Derivatives as Acetylcholinesterase (AChE) Inhibitors

A study by Wang et al. (2018) investigated a series of picolinamide derivatives containing a dimethylamine side chain for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The results demonstrated that the position of the dimethylamine side chain significantly influenced the inhibitory activity and selectivity.[1]

Table 1: In Vitro Inhibitory Activity of Picolinamide Derivatives against AChE and BChE [1]

CompoundSubstitution PatternAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
7a 2-(N,N-dimethylamino)methoxy2.49 ± 0.19 247.5 ± 15.699.40
7b3-(N,N-dimethylamino)methoxy15.8 ± 1.2> 500> 31.6
7c4-(N,N-dimethylamino)methoxy8.91 ± 0.67> 500> 56.1
7d2-(N,N-dimethylamino)ethoxy5.62 ± 0.42316.2 ± 23.756.26
7e3-(N,N-dimethylamino)ethoxy25.1 ± 1.9> 500> 19.9
7f4-(N,N-dimethylamino)ethoxy12.6 ± 0.95> 500> 39.7
7g2-(N,N-dimethylamino)propyloxy7.94 ± 0.60446.7 ± 33.556.26
7h3-(N,N-dimethylamino)propyloxy31.6 ± 2.4> 500> 15.8
7i4-(N,N-dimethylamino)propyloxy19.9 ± 1.5> 500> 25.1
Donepezil(Standard)0.028 ± 0.0023.16 ± 0.24112.86

Among the synthesized compounds, compound 7a emerged as the most potent inhibitor of AChE with an IC50 value of 2.49 ± 0.19 µM and exhibited the highest selectivity for AChE over BChE.[1]

This compound Derivative as a Human O-GlcNAc Transferase (hOGT) Inhibitor

In a separate study, UDP-GlcNAc analogues were synthesized starting from this compound and evaluated as inhibitors of human O-GlcNAc transferase (hOGT), an enzyme implicated in various cellular processes and diseases. The study reported weak inhibitory activity for these derivatives.

Table 2: In Vitro Inhibitory Activity of a this compound-Derived Analogue against hOGT

CompoundTarget Enzyme% Inhibition at 50 µMIC50 (µM)
UDP-GlcNAc analogue from this compoundhOGT3.0 ± 0.2Not Determined

The low percentage of inhibition at a concentration of 50 µM suggests that this particular this compound derivative is a weak inhibitor of hOGT.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)[1]

The in vitro inhibition of AChE and BChE was determined using a modified Ellman's spectrophotometric method.

  • Enzyme and Substrate Preparation:

    • Electric eel AChE (Type VI-S) and equine serum BChE were used as the enzyme sources.

    • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) were used as substrates for AChE and BChE, respectively.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) was used as the chromogenic reagent.

  • Assay Procedure:

    • The assay was performed in a 96-well microplate in a final volume of 200 µL.

    • 100 µL of 0.1 M phosphate buffer (pH 8.0) was added to each well, followed by 20 µL of the test compound solution at various concentrations and 20 µL of the respective enzyme solution (AChE or BChE).

    • The mixture was incubated at 37 °C for 15 minutes.

    • Following incubation, 20 µL of DTNB (0.01 M) and 40 µL of the substrate (ATCI or BTCI, 0.01 M) were added to initiate the reaction.

    • The absorbance was measured at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • The rate of reaction was calculated from the change in absorbance over time.

    • The percentage of inhibition was calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for AChE Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare 0.1M Phosphate Buffer (pH 8.0) A1 Add 100 µL Phosphate Buffer P1->A1 P2 Prepare Test Compound Solutions A2 Add 20 µL Test Compound P2->A2 P3 Prepare AChE/BChE Enzyme Solutions A3 Add 20 µL Enzyme Solution P3->A3 P4 Prepare DTNB and Substrate (ATCI/BTCI) Solutions A5 Add 20 µL DTNB P4->A5 A6 Add 40 µL Substrate to start reaction P4->A6 A1->A2 A2->A3 A4 Incubate at 37°C for 15 min A3->A4 A4->A5 A5->A6 A7 Measure Absorbance at 412 nm for 5 min A6->A7 D1 Calculate Reaction Rate A7->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 Value D2->D3 G E Enzyme (AChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ATCI) ES->E P Product ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex ES->ESI + I I Inhibitor (Compound 7a) EI->E EI->ESI + S ESI->ES ESI->EI G cluster_cas Catalytic Active Site (CAS) cluster_pas Peripheral Anionic Site (PAS) AChE Acetylcholinesterase (AChE) AminoAcids_CAS Key Amino Acids (e.g., Trp84, Ser200, His440) AminoAcids_PAS Key Amino Acids (e.g., Tyr70, Trp279, Tyr334) Inhibitor Compound 7a Inhibitor->AminoAcids_CAS Binding Interaction Inhibitor->AminoAcids_PAS Binding Interaction

References

Safety Operating Guide

Proper Disposal of 6-Bromopicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical reagents. 6-Bromopicolinic acid, a compound utilized in various research and development applications, requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate its proper management.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves.[1][2] All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust or vapors.[1][2] In the event of a spill, the material should be contained, collected, and placed in a suitable, closed container for disposal.

Waste Classification and Segregation

This compound should be evaluated as potentially hazardous waste. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] It is imperative to segregate chemical waste. Do not mix this compound with other waste streams unless compatibility is confirmed. It should be collected in a designated, properly labeled, and sealed container.

Quantitative Data Summary

The following table summarizes the known hazard classifications for this compound. This information is critical for a proper risk assessment prior to handling and disposal.

Hazard ClassificationDescriptionSource
Skin Corrosion/IrritationCategory 2: Causes skin irritation.[2]
Serious Eye Damage/IrritationCategory 2: Causes serious eye irritation.[2]
Specific target organ toxicity (single exposure)Category 3: May cause respiratory irritation.[2]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][4] The following protocol outlines the necessary steps to prepare the waste for disposal:

  • Container Selection: Choose a chemically resistant container with a secure, leak-proof lid. The container must be clearly labeled as "Hazardous Waste" and should list "this compound" as a component.[5][6]

  • Waste Collection: Carefully transfer the waste this compound, including any contaminated materials such as absorbent pads or disposable labware, into the designated waste container. Avoid overfilling the container.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][7]

  • Documentation: Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[5]

  • Professional Disposal: Arrange for the pickup and disposal of the waste by a certified hazardous waste management company.[8] Provide them with the complete documentation of the waste's contents.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify Waste as Potentially Hazardous ppe->classify segregate Segregate from Other Waste Streams classify->segregate container Select & Label Approved 'Hazardous Waste' Container segregate->container collect Collect Waste in Container container->collect store Store in Designated, Ventilated, and Secure Area collect->store document Document Waste Details (Name, Quantity, Date) store->document professional_disposal Arrange for Professional Hazardous Waste Disposal document->professional_disposal end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) for the chemical.

References

Essential Safety and Operational Guide for Handling 6-Bromopicolinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 6-Bromopicolinic acid, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Proper use of personal protective equipment is the first line of defense against exposure.

Summary of Required Personal Protective Equipment

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[2][3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles conforming to EN166 (EU) or NIOSH (US) standards are necessary to protect against splashes. A face shield offers broader protection.[4]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. Gloves must be inspected before use, and proper removal techniques should be followed.[4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[4]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills.
Respiratory Protection NIOSH-Approved Respirator (e.g., N95 dust mask)Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1]

Operational Plan: Handling and Storage

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step-by-Step Handling Protocol

  • Pre-Handling Preparation:

    • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

    • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[3]

    • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.

  • Handling the Compound:

    • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhaling dust or vapors.[2][3]

    • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.

    • Avoiding Contact: Avoid all direct contact with the substance.[2] Wash hands thoroughly after handling.[2][4]

    • Contamination: Take off contaminated clothing and wash it before reuse.[2]

  • Storage:

    • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

    • Incompatibilities: Keep away from strong oxidizing agents.[2]

Emergency Procedures and First Aid

Immediate and appropriate responses to accidental exposure are critical.

First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][4]
Skin Contact Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Guidelines

Waste TypeDisposal Procedure
Unused this compound Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4]
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

  • Segregation: Do not mix with other waste.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical flow for safely handling this compound, incorporating critical safety checks at each stage.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather All Required PPE Risk_Assessment->Gather_PPE Check_Emergency_Equipment Check Emergency Equipment (Eyewash, Shower, etc.) Gather_PPE->Check_Emergency_Equipment Don_PPE Don Appropriate PPE Check_Emergency_Equipment->Don_PPE Work_in_Fume_Hood Work Inside a Certified Chemical Fume Hood Don_PPE->Work_in_Fume_Hood Weigh_and_Handle Weigh and Handle This compound Work_in_Fume_Hood->Weigh_and_Handle Perform_Experiment Perform Experiment Weigh_and_Handle->Perform_Experiment Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Perform_Experiment->Segregate_Waste Label_Waste Label Waste Containers Segregate_Waste->Label_Waste Doff_PPE Doff PPE Correctly Label_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End Start Start Start->Risk_Assessment

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.